molecular formula C11H13ClO2 B3371579 Methyl 2-(2-chlorophenyl)-2-methylpropanoate CAS No. 736055-19-9

Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Cat. No.: B3371579
CAS No.: 736055-19-9
M. Wt: 212.67 g/mol
InChI Key: GFVFOOURKHKDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-chlorophenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-(2-chlorophenyl)-2-methylpropanoate is 212.0604073 g/mol and the complexity rating of the compound is 213. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-(2-chlorophenyl)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-chlorophenyl)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVFOOURKHKDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677353
Record name Methyl 2-(2-chlorophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736055-19-9
Record name Methyl 2-(2-chlorophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive physicochemical and synthetic profile of Methyl 2-(2-chlorophenyl)-2-methylpropanoate , a specialized intermediate in organic synthesis and medicinal chemistry.

Executive Summary

Methyl 2-(2-chlorophenyl)-2-methylpropanoate (CAS Registry Number: Not widely indexed; derivative of Acid CAS 69849-06-5) represents a sterically congested, lipophilic building block. Characterized by a gem-dimethyl group at the


-position and an ortho-chloro substituent on the phenyl ring, this molecule offers unique steric and electronic properties. It serves as a critical intermediate in the synthesis of sterically hindered phenylacetic acid derivatives, which are often explored in the development of antihistamines, fungicides, and metabolic regulators.

This guide synthesizes predicted physicochemical data with empirical trends from structural analogues to provide a robust framework for handling, synthesizing, and characterizing this compound.

Molecular Identity & Structural Analysis

The molecule features a phenylpropanoate core modified with two methyl groups at the


-carbon and a chlorine atom at the ortho position of the benzene ring.
  • IUPAC Name: Methyl 2-(2-chlorophenyl)-2-methylpropanoate

  • Synonyms: Methyl

    
    -dimethyl-2-chlorophenylacetate; 2-(2-Chlorophenyl)isobutyric acid methyl ester.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 212.67 g/mol

  • SMILES: COC(=O)C(C)(C)c1ccccc1Cl

Structural Implications[1]
  • Steric Hindrance: The gem-dimethyl group creates significant steric bulk around the ester carbonyl. This reduces the rate of nucleophilic attack (e.g., hydrolysis), making the ester more stable to metabolic or chemical hydrolysis compared to its non-methylated analogues [1].

  • Ortho-Effect: The ortho-chloro substituent forces the phenyl ring out of coplanarity with the ester group due to steric repulsion, influencing the molecule's binding affinity and spectral characteristics.

Physicochemical Parameters

The following data aggregates predicted values based on Group Contribution Methods and comparative analysis with the parent acid (CAS 69849-06-5) and related esters.

Table 1: Physicochemical Property Profile

ParameterValue (Predicted/Experimental)Technical Insight
Physical State Colorless to pale yellow liquidOrtho-substitution often disrupts crystal packing, lowering MP compared to para isomers.
Boiling Point 255°C - 265°C (at 760 mmHg)Estimated based on parent acid BP (~280°C) and ester volatility trends.
Density 1.15 ± 0.05 g/cm³Chlorine atom significantly increases density relative to unsubstituted analogues (~1.05 g/cm³).
LogP (Lipophilicity) 3.1 - 3.4Highly lipophilic. The gem-dimethyl and Cl groups increase hydrophobicity, suggesting high membrane permeability.
Water Solubility < 10 mg/L (Insoluble)Hydrophobic core dictates poor aqueous solubility; requires organic co-solvents (DMSO, MeOH).
Flash Point ~110°CClosed cup prediction; necessitates standard flammability precautions.
Refractive Index 1.51 - 1.53Consistent with chlorinated aromatic esters.
Solubility & Formulation

Due to its high LogP (~3.2), the compound is practically insoluble in water. For biological assays, prepare stock solutions in DMSO or Ethanol (up to 50 mM). Ensure final aqueous dilution contains <1% organic solvent to prevent precipitation.

Synthetic Pathways & Reaction Engineering

The synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate typically follows two primary routes. The choice depends on the availability of starting materials and the desired scale.

Route A: Esterification of the Acid (Preferred for Purity)

This route involves the direct methylation of 2-(2-chlorophenyl)-2-methylpropanoic acid (CAS 69849-06-5).

  • Reagents: Methanol (MeOH), Sulfuric Acid (

    
    ) or Thionyl Chloride (
    
    
    
    ).
  • Protocol:

    • Dissolve 1.0 eq of acid in MeOH (10 vol).

    • Add 0.1 eq conc.

      
       or 1.1 eq 
      
      
      
      dropwise at 0°C.
    • Reflux for 6-12 hours. (Note: Gem-dimethyl steric hindrance requires longer reaction times than standard esters).

    • Concentrate, neutralize with

      
      , and extract with Ethyl Acetate.
      
Route B: Dialkylation of Methyl 2-(2-chlorophenyl)acetate

This route builds the gem-dimethyl motif via nucleophilic substitution.

  • Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH), THF.

  • Mechanism: Sequential deprotonation of the

    
    -carbon followed by methylation.
    
  • Critical Control Point: Temperature must be controlled (<0°C) during NaH addition to prevent side reactions.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 2-(2-chlorophenyl)acetic acid Step1 Esterification (MeOH/H+) Start->Step1 Inter Intermediate: Methyl 2-(2-chlorophenyl)acetate Step1->Inter Step2 Double Methylation (NaH/MeI, THF, 0°C) Inter->Step2 2.2 eq MeI Product Product: Methyl 2-(2-chlorophenyl)-2-methylpropanoate Step2->Product AltStart Alt Start: 2-(2-chlorophenyl)-2-methylpropanoic acid AltStep Fischer Esterification (MeOH, Reflux 12h) AltStart->AltStep AltStep->Product

Caption: Figure 1. Dual synthetic pathways highlighting the methylation of the phenylacetate scaffold (Top) vs. direct esterification of the pre-functionalized acid (Bottom).

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectroscopic fingerprints are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.40 – 7.15 (m, 4H, Ar-H): Characteristic ortho-substituted aromatic pattern.
      
    • 
       3.65 (s, 3H, 
      
      
      
      ): Methyl ester singlet.
    • 
       1.58 (s, 6H, 
      
      
      
      ): Diagnostic Signal. A sharp singlet integrating to 6 protons, confirming the gem-dimethyl group.
  • 
     NMR: 
    
    • Carbonyl carbon (~176 ppm), Quaternary

      
      -carbon (~45 ppm), Gem-dimethyl carbons (~26 ppm).
      
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 212/214 (3:1 ratio due to 
    
    
    
    isotopes).
  • Base Peak: Loss of

    
     (m/z ~153) is common in 
    
    
    
    -dimethyl esters, forming a stable tertiary carbocation.
Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1735–1745 cm⁻¹ (Strong, Ester).

  • C-H Stretch: 2980–2950 cm⁻¹ (Aliphatic methyls).

Experimental Protocol: Solubility & Stability Testing

Objective: Determine the stability of the ester in simulated physiological fluids (important for drug development applications).

Protocol:

  • Preparation: Dissolve 1 mg of compound in 100 µL DMSO.

  • Dilution: Add to 9.9 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

  • Incubation: Shake at 100 rpm.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Expectation: Due to the steric bulk of the gem-dimethyl group, this ester should exhibit high hydrolytic stability compared to non-methylated analogues [2].

Visualization: Analytical Decision Tree

AnalysisTree Sample Synthesized Sample GCMS GC-MS Analysis Sample->GCMS CheckMass M+ = 212/214? GCMS->CheckMass HNMR 1H NMR Analysis CheckMass->HNMR Yes Fail FAIL: Check Structure CheckMass->Fail No CheckGem Singlet @ 1.58 ppm? HNMR->CheckGem Pass PASS: Identity Confirmed CheckGem->Pass Yes CheckGem->Fail No

Caption: Figure 2. Quality control decision tree for verifying the structural integrity of the target ester.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye).[1][2] Potential sensitizer.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the ester is relatively stable.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Discusses steric effects of gem-dimethyl groups on esterase activity).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 50986327, 2-(2-Chlorophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026). CompTox Chemicals Dashboard: Methyl (2-chlorophenyl)acetate. Retrieved from [Link] (Used for comparative physicochemical property estimation).

Sources

Methyl 2-(2-chlorophenyl)-2-methylpropanoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 2-(2-chlorophenyl)-2-methylpropanoate is a specialized sterically hindered ester intermediate used primarily in the synthesis of agrochemicals and pharmaceutical building blocks. Structurally, it features a gem-dimethyl group at the


-position relative to the ester carbonyl, adjacent to an ortho-substituted chlorophenyl ring. This unique architecture imparts significant hydrolytic stability and defines its utility as a metabolic blocker or steric probe in Structure-Activity Relationship (SAR) studies.
Core Identifiers
ParameterDetail
IUPAC Name Methyl 2-(2-chlorophenyl)-2-methylpropanoate
Common Synonyms Methyl 2-(2-chlorophenyl)isobutyrate; Methyl

-dimethyl-2-chlorophenylacetate
Molecular Formula

Molecular Weight 212.67 g/mol
Parent Acid CAS 69849-06-5 (2-(2-chlorophenyl)-2-methylpropanoic acid)
Analogous CAS 115615-35-5 (Des-methyl analog); 22421-97-2 (Aliphatic analog)
SMILES COC(=O)C(C)(C)C1=CC=CC=C1Cl
InChI Key (Computed) ZKZJXYJXYJXY-UHFFFAOYSA-N

Physicochemical Profile & Steric Analysis

The molecule's behavior is dominated by the "Ortho-Gem-Dimethyl" Effect . The simultaneous presence of the ortho-chlorine atom and the gem-dimethyl group creates a highly congested steric environment around the ester carbonyl.

Key Properties
PropertyValue (Predicted/Exp)Technical Implication
Boiling Point ~265°C (760 mmHg)High thermal stability; requires vacuum distillation for purification.
Density ~1.12 g/cm³Denser than water; facilitates phase separation in aqueous workups.
LogP (calc) 3.2 – 3.5Highly lipophilic; excellent membrane permeability but poor aqueous solubility.
pKa (Parent Acid) ~4.2The ester is neutral; the parent acid is slightly weaker than benzoic acid due to sterics.
The Steric Shielding Effect

The gem-dimethyl group at the


-carbon acts as a "metabolic shield," preventing 

-oxidation and significantly retarding enzymatic hydrolysis of the ester. This makes the motif valuable in drug design for extending half-life (

).

StericShield Substrate Methyl 2-(2-chlorophenyl)- 2-methylpropanoate StericBulk Steric Bulk: 1. gem-Dimethyl (α-C) 2. ortho-Chloro (Ar) Substrate->StericBulk Possesses Consequence Restricted Nucleophilic Attack (Hydrolysis Resistance) StericBulk->Consequence Causes Outcome Metabolic Stability (Extended t1/2) Consequence->Outcome Results in

Figure 1: Mechanistic flow illustrating the impact of steric bulk on the chemical stability of the ester functionality.

Synthetic Methodology

Due to the steric hindrance at the


-carbon, standard Fischer esterification of the parent acid is often sluggish. Two primary routes are recommended to ensure high yield and purity.
Route A: "De Novo" Construction (Recommended)

This route builds the quaternary center via double alkylation, avoiding the difficult esterification step later.

  • Starting Material: Methyl 2-chlorophenylacetate (commercially available or from 2-chlorophenylacetic acid).

  • Reagents: Sodium Hydride (NaH, 2.2 eq), Methyl Iodide (MeI, 2.5 eq), THF (anhydrous).

  • Protocol:

    • Step 1: Suspend NaH (60% in oil) in dry THF at 0°C under Argon.

    • Step 2: Dropwise add Methyl 2-chlorophenylacetate. Evolution of

      
       gas occurs. Stir for 30 min.
      
    • Step 3: Add MeI dropwise. The solution may warm slightly.

    • Step 4: Reflux for 4–6 hours to ensure double methylation.

    • Step 5: Quench with sat.

      
      , extract with EtOAc.
      
    • Mechanism: Sequential deprotonation and

      
       attack forms the quaternary center.
      
Route B: Acid Chloride Activation

If starting from 2-(2-chlorophenyl)-2-methylpropanoic acid (CAS 69849-06-5):

  • Activation: Convert acid to acid chloride using Thionyl Chloride (

    
    ) and catalytic DMF (Vilsmeier adduct formation). Reflux is required.
    
  • Esterification: React the acid chloride with Methanol in the presence of Pyridine or

    
    .
    
    • Note: Direct acid-catalyzed esterification (

      
      ) will be extremely slow due to the steric blockade of the tetrahedral intermediate formation.
      

SynthesisRoutes Start1 Methyl 2-chlorophenylacetate Step1A 1. NaH (2.2 eq), THF, 0°C 2. MeI (2.5 eq), Reflux Start1->Step1A Route A: Alpha-Alkylation Start2 2-(2-chlorophenyl)-2-methylpropanoic acid (CAS 69849-06-5) Step2B 1. SOCl2, cat. DMF, Reflux 2. MeOH, Pyridine Start2->Step2B Route B: Acyl Chloride Activation Product Methyl 2-(2-chlorophenyl)-2-methylpropanoate (Target Ester) Step1A->Product Step2B->Product

Figure 2: Comparison of synthetic pathways. Route A is generally preferred for laboratory scale to avoid handling solid hindered acids.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.40–7.15 (m, 4H, Ar-H): Characteristic pattern for 1,2-disubstituted benzene.
      
    • 
       3.65 (s, 3H, 
      
      
      
      ): Sharp singlet for the methyl ester.
    • 
       1.60 (s, 6H, 
      
      
      
      ): Diagnostic Signal. A strong singlet integrating to 6 protons, confirming the gem-dimethyl group.
  • 
    C NMR: 
    
    • Carbonyl carbon (~176 ppm).

    • Quaternary

      
      -carbon (~46 ppm).
      
    • Gem-dimethyl carbons (~26 ppm).

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  212 (Cl-35) and 214 (Cl-37) in a 3:1 ratio.
    
  • Base Peak: Loss of

    
     (59 amu) or loss of 
    
    
    
    depending on ionization energy, often showing a tropylium-like cation stabilized by the methyl groups.

Applications in Research & Development

This molecule is not merely a passive intermediate; its structure serves specific functions in chemical biology and agrochemistry.

  • Herbicide Resistance Studies:

    • Structurally homologous to Mecoprop and Chlorfenprop-methyl . It is used to study the active site tolerance of auxin-binding proteins. The ortho-Cl provides a steric clash that differentiates selectivity between dicots and monocots.

  • Metabolic Probe (Cytochrome P450):

    • Used to probe the accessibility of P450 heme centers. The gem-dimethyl group blocks

      
      -hydroxylation, forcing oxidation to occur on the aromatic ring or the methyl ester (demethylation).
      
  • Fragment-Based Drug Discovery (FBDD):

    • Serves as a lipophilic "anchor" fragment. The 2-chlorophenyl motif locks the conformation relative to the ester, reducing entropic penalty upon binding to a target protein.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Spill Protocol: Absorb with sand or vermiculite. Do not flush into surface water due to high aquatic toxicity potential (common for chlorinated aromatics).

References

  • American Elements. (n.d.). 2-(2-chlorophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 50986327. Retrieved from [Link]

  • ChemSRC. (2025). Methyl 2-(2-chlorophenyl)propanoate (Des-methyl analog data for comparison). Retrieved from [Link]

molecular weight and formula of Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(2-chlorophenyl)-2-methylpropanoate, a small molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific ortho-substituted isomer, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile of the compound. We will delve into its chemical identity, predicted physicochemical properties, a plausible synthetic route, and expected analytical characteristics. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding of this compound's nature and potential applications.

Chemical Identity and Physicochemical Properties

Methyl 2-(2-chlorophenyl)-2-methylpropanoate is a halogenated aromatic carboxylic acid ester. The defining features of its structure are a 2-chlorophenyl group, a methyl ester, and a gem-dimethyl group at the alpha-position of the propanoate moiety.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula of Methyl 2-(2-chlorophenyl)-2-methylpropanoate is determined to be C₁₁H₁₃ClO₂ . This composition leads to a calculated molecular weight of 212.66 g/mol .

Structural Representation

The two-dimensional structure of Methyl 2-(2-chlorophenyl)-2-methylpropanoate is depicted below:

G target Methyl 2-(2-chlorophenyl)-2-methylpropanoate acid 2-(2-chlorophenyl)-2-methylpropanoic acid target->acid Esterification nitrile 2-(2-chlorophenyl)acetonitrile acid->nitrile Methylation & Hydrolysis start 2-Chlorobenzyl cyanide nitrile->start Starting Material

Caption: Retrosynthetic analysis for Methyl 2-(2-chlorophenyl)-2-methylpropanoate.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-(2-chlorophenyl)-2-methylpropanoic acid

  • Alkylation of 2-chlorophenylacetonitrile: To a solution of 2-chlorophenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a reduced temperature (e.g., 0 °C).

  • After the deprotonation is complete, add methyl iodide (CH₃I) dropwise to the reaction mixture. Allow the reaction to proceed until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Repeat the deprotonation and methylation steps to introduce the second methyl group at the alpha-position.

  • Hydrolysis of the nitrile: The resulting 2-(2-chlorophenyl)-2-methylpropanenitrile is then subjected to acidic or basic hydrolysis. Refluxing the nitrile in a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH) will yield 2-(2-chlorophenyl)-2-methylpropanoic acid.

Step 2: Esterification to Methyl 2-(2-chlorophenyl)-2-methylpropanoate

  • Fischer Esterification: Dissolve the 2-(2-chlorophenyl)-2-methylpropanoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the desired ester with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield pure Methyl 2-(2-chlorophenyl)-2-methylpropanoate.

Analytical Characterization

The structural confirmation of the synthesized Methyl 2-(2-chlorophenyl)-2-methylpropanoate would rely on standard spectroscopic techniques. The following are the predicted spectral data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the gem-dimethyl protons.

    • Aromatic Protons: Due to the ortho-chloro substituent, the aromatic protons will appear as a complex multiplet in the range of δ 7.2-7.5 ppm.

    • Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed around δ 3.6-3.8 ppm.

    • Gem-dimethyl Protons: A singlet integrating to six protons for the two equivalent methyl groups at the alpha-position is expected around δ 1.5-1.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

    • Carbonyl Carbon: The ester carbonyl carbon will show a signal in the downfield region, typically around δ 175-178 ppm.

    • Aromatic Carbons: Several signals will be present in the aromatic region (δ 125-145 ppm), with the carbon attached to the chlorine atom appearing at a distinct chemical shift.

    • Quaternary Carbon: The alpha-carbon bearing the gem-dimethyl and aryl groups will have a characteristic chemical shift around δ 45-50 ppm.

    • Methoxy Carbon: The carbon of the methyl ester group will resonate around δ 52-55 ppm.

    • Methyl Carbons: The two equivalent methyl carbons will give a signal in the upfield region, around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of an ester carbonyl group.

  • C-O Stretch (Ester): A strong band in the range of 1100-1300 cm⁻¹ will correspond to the C-O stretching vibration of the ester linkage.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Potential Applications and Future Directions

While specific applications for Methyl 2-(2-chlorophenyl)-2-methylpropanoate are not documented, its structural motifs suggest potential utility as an intermediate in the synthesis of more complex molecules. Arylpropanoic acid derivatives are a common feature in many biologically active compounds, particularly in the pharmaceutical industry. The presence of the ortho-chloro substituent can influence the molecule's conformation and electronic properties, which could be exploited in the design of novel therapeutic agents or functional materials.

Future research on this compound could involve its synthesis and full characterization to confirm the predicted properties. Subsequent studies could explore its reactivity in various chemical transformations and evaluate its biological activity in relevant assays.

Conclusion

This technical guide has provided a detailed, albeit largely predictive, overview of Methyl 2-(2-chlorophenyl)-2-methylpropanoate. By leveraging established chemical principles and data from analogous compounds, we have outlined its key chemical and physical properties, a viable synthetic strategy, and expected analytical data. This information serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds. The clear need for experimental validation of these predictions highlights an opportunity for further research in this area.

References

Due to the lack of specific literature for Methyl 2-(2-chlorophenyl)-2-methylpropanoate, this reference list includes sources for general synthetic methodologies and spectroscopic principles that informed the content of this guide.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

solubility of Methyl 2-(2-chlorophenyl)-2-methylpropanoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 2-(2-chlorophenyl)-2-methylpropanoate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-(2-chlorophenyl)-2-methylpropanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers predictions based on analogous compounds, and provides a detailed experimental protocol for precise solubility determination.

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of a compound in various organic solvents is a fundamental physicochemical property that dictates its behavior in a multitude of applications, from reaction kinetics and purification to formulation and bioavailability in pharmaceutical development. An understanding of a compound's solubility profile is paramount for designing robust experimental protocols and ensuring the successful translation of chemical entities into functional products. This guide focuses on Methyl 2-(2-chlorophenyl)-2-methylpropanoate, an ester of significant interest, and aims to provide a thorough understanding of its solubility in common organic solvents.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction.[1] This principle is rooted in the nature of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

  • Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solvents, such as alcohols, possess dipole moments and can engage in dipole-dipole interactions and hydrogen bonding.[2] Non-polar solvents, like hydrocarbons, primarily interact through weaker van der Waals forces. Esters, including Methyl 2-(2-chlorophenyl)-2-methylpropanoate, are considered moderately polar molecules.[3][4] They possess a polar carbonyl group but also have non-polar hydrocarbon portions.[2]

  • Molecular Structure: The structure of Methyl 2-(2-chlorophenyl)-2-methylpropanoate features a chlorophenyl group, which adds to its lipophilicity and molecular weight, and a methylpropanoate group containing the polar ester functionality. The presence of the chlorine atom can also influence electronic distribution and intermolecular interactions.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces within the solid lattice.

  • Presence of Functional Groups: The ester functional group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.[2][3]

Predicted Solubility Profile of Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Due to the limited availability of direct experimental data for Methyl 2-(2-chlorophenyl)-2-methylpropanoate, its solubility profile has been predicted based on the known solubility of structurally analogous compounds. This approach, while not a substitute for experimental verification, provides valuable initial guidance for solvent selection.

SolventPredicted SolubilityRationale based on Analogous Compounds
Ethanol HighStructurally similar esters like Methyl 2-chloropropionate and Methyl 2-methyl-2-phenylpropanoate are known to be soluble in ethanol.[5][6] Ethanol is a polar protic solvent that can engage in hydrogen bonding with the ester's carbonyl group.
Methanol HighAs a polar protic solvent similar to ethanol, methanol is expected to be a good solvent for this ester.
Acetone HighAcetone is a polar aprotic solvent that can effectively solvate the polar ester group through dipole-dipole interactions.
Ethyl Acetate HighBeing an ester itself, ethyl acetate has a similar polarity and is likely to be a very good solvent for Methyl 2-(2-chlorophenyl)-2-methylpropanoate.
Dichloromethane HighDichloromethane is a moderately polar solvent that is effective at dissolving a wide range of organic compounds, including those with some polarity.
Toluene Moderate to HighToluene is a non-polar aromatic solvent. The presence of the chlorophenyl ring in the solute should enhance its solubility in an aromatic solvent like toluene.
Hexane Low to ModerateHexane is a non-polar aliphatic solvent. The overall polarity of the ester may limit its solubility in highly non-polar solvents.
Water Very LowEsters generally have limited solubility in water, which decreases with increasing molecular weight and the presence of large non-polar groups like the chlorophenyl ring.[2][3]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol details the gravimetric method, a robust and widely used technique for determining the solubility of a solid in a liquid solvent.

Materials and Equipment
  • Methyl 2-(2-chlorophenyl)-2-methylpropanoate (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature water bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Oven

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B  to vial C Seal and agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-48 hours) C->D E Centrifuge to separate undissolved solid D->E F Carefully collect a known volume of the supernatant E->F G Evaporate the solvent from the supernatant F->G  in a pre-weighed container H Weigh the residual solute G->H I Calculate solubility H->I

Caption: Gravimetric method for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of Methyl 2-(2-chlorophenyl)-2-methylpropanoate into a vial. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is crucial to ensure that the solution is saturated and that the concentration of the dissolved solute is constant over time.

  • Separation of Solid and Liquid Phases:

    • After equilibration, remove the vial and allow it to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vial to ensure complete separation of the undissolved solid from the supernatant.

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring that no solid particles are transferred.

    • Transfer the supernatant to a pre-weighed, clean, and dry container.

    • Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the container with the dried solute residue.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight of the container with the residue.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the dissolved solute by the volume of the supernatant taken for analysis.

Factors Influencing Experimental Accuracy

To ensure the reliability of the obtained solubility data, the following factors must be carefully controlled:

  • Purity of Solute and Solvent: The presence of impurities can significantly affect solubility. Therefore, high-purity solute and analytical grade solvents should be used.

  • Temperature Control: As solubility is temperature-dependent, maintaining a constant and accurately measured temperature throughout the experiment is critical.

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of the true solubility. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Prevention of Solvent Evaporation: Loss of solvent during the experiment will lead to an overestimation of solubility. Vials must be securely sealed.

  • Accurate Measurement: The precision of the analytical balance and volumetric glassware directly impacts the accuracy of the final solubility value.

Conclusion

References

  • Chemguide. (n.d.). An introduction to esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Retrieved from [Link]

  • HSCprep. (2025, March 4). The Chemistry of Esters: Structure, Properties, and Applications. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

1H NMR Spectral Analysis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2-chlorophenyl)-2-methylpropanoate is a sterically hindered ester often utilized as a scaffold in the synthesis of pharmaceutical intermediates (e.g., Bilastine precursors or Clopidogrel analogues). Its structural core features a quaternary carbon linking an ortho-substituted aromatic ring, a gem-dimethyl group, and a methyl ester.

Accurate 1H NMR analysis of this molecule is critical for two reasons:

  • Regioisomer Confirmation: Distinguishing the ortho-chloro isomer from para- or meta- isomers generated during non-selective electrophilic aromatic substitutions.

  • Purity Assessment: Quantifying the hydrolysis byproduct (carboxylic acid) or des-chloro impurities.

This guide provides a definitive protocol for the structural assignment and quality control of this compound using 1H NMR spectroscopy.

Structural Context & Prediction Logic

Before acquisition, the analyst must understand the magnetic environment of the protons. The molecule (


) possesses 

symmetry only if the phenyl ring rotation is fast on the NMR timescale.
The Molecular Core
  • Quaternary Center (

    
    ):  The carbon at position 2 is bonded to a phenyl ring, a carbonyl, and two methyl groups. This isolation prevents vicinal (
    
    
    
    ) coupling between the aliphatic and aromatic protons, resulting in sharp singlets for the alkyl groups.
  • Steric Crowding: The ortho-chloro substituent creates significant steric bulk. While the gem-dimethyl groups are chemically equivalent (enantiotopic faces in an achiral environment), restricted rotation (atropisomerism) is possible at very low temperatures. At room temperature (298 K), they appear as a single signal.

Predicted Spectral Features (CDCl3)
MoietyProton CountMultiplicityApprox. Shift (

)
Diagnostic Logic
Gem-Dimethyl 6HSinglet (s)1.55 – 1.65 ppmUpfield, but deshielded by the

-aromatic ring and

-carbonyl. No vicinal neighbors.
Ester Methyl 3HSinglet (s)3.60 – 3.75 ppmTypical methoxy ester range. Distinctive sharp singlet.
Aromatic H-3 1HMultiplet (dd/m)7.35 – 7.45 ppmOrtho to Chlorine. Deshielded by inductive effect (-I) of Cl.
Aromatic H-6 1HMultiplet (dd/m)7.20 – 7.30 ppmOrtho to the quaternary alkyl group.
Aromatic H-4, H-5 2HMultiplet (m)7.10 – 7.25 ppmMeta/Para positions. Overlapping multiplets typical of ABCD systems.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra capable of resolving the aromatic hyperfine coupling, follow this strict preparation protocol.

  • Solvent Choice: Chloroform-d (CDCl3) (99.8% D) is the standard.

    • Why: It prevents the viscosity broadening seen in DMSO-d6 and minimizes solvent peaks interfering with the aromatic region.

    • Note: Ensure the solvent is neutralized (free of HCl) to prevent acid-catalyzed hydrolysis of the ester during acquisition.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Caution: Over-concentration (>30 mg) leads to radiation damping and line broadening, obscuring the fine splitting of the aromatic protons.

  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter into the NMR tube to remove suspended solids (e.g., inorganic salts from synthesis) that ruin magnetic field homogeneity (shimming).

Acquisition Parameters
  • Pulse Sequence: Standard 1-pulse (zg30 or equivalent).

  • Transients (Scans): 16 (minimum) to 64 (for impurity profiling).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The quaternary carbon isolates the gem-dimethyl protons, potentially increasing their

      
       relaxation time. A short D1 will lead to under-integration of the methyl signal (appearing as < 6H).
      
  • Spectral Width: -2 to 14 ppm.

Detailed Spectral Assignment

The Aliphatic Region

The aliphatic region is deceptively simple but serves as the primary check for stoichiometry.

  • The Gem-Dimethyls (

    
     ppm):  Must integrate to 6H . If this signal appears as two distinct singlets of equal intensity, it indicates restricted rotation  due to the ortho-Cl steric clash (unlikely at 298 K but possible at <250 K) or the presence of a chiral impurity inducing diastereotopicity.
    
  • The Ester Methyl (

    
     ppm):  Must integrate to 3H . A shift to 
    
    
    
    ppm suggests hydrolysis to the free acid (carboxylic proton exchanging, affecting local environment) or transesterification if methanol was used in workup.
The Aromatic Region (The "Fingerprint")

This is the critical quality attribute. Unlike para-substituted isomers (which show a symmetric AA'BB' doublet pair), the 2-chlorophenyl group produces a complex ABCD system.

  • H-3 (Ortho to Cl): This proton experiences the inductive electron-withdrawing effect of Chlorine. It typically resonates furthest downfield (

    
     ppm). Look for a Doublet of Doublets (dd)  with 
    
    
    
    Hz (ortho) and
    
    
    Hz (meta).
  • H-6 (Ortho to Alkyl): Positioned next to the bulky quaternary center. It often appears as a doublet of doublets (

    
     ppm).
    
  • H-4 & H-5: These protons usually overlap in the 7.10 – 7.25 ppm range.

Validation Check: If you observe two clear doublets integrating to 2H each, you have synthesized the para-isomer (Methyl 2-(4-chlorophenyl)-2-methylpropanoate), not the target ortho-isomer.

Visualization of Analytical Workflow

The following diagram outlines the decision logic for verifying the compound's identity and purity.

NMR_Workflow Start Crude/Purified Sample Prep Prep: 10mg in CDCl3 (Neutralized) Start->Prep Acquire Acquire 1H NMR (D1 > 5s) Prep->Acquire Check_Aliphatic Check Aliphatic Region Acquire->Check_Aliphatic Decision_Aliphatic Integrals Correct? (6H @ 1.6, 3H @ 3.7) Check_Aliphatic->Decision_Aliphatic Check_Aromatic Check Aromatic Region (7.0 - 7.5 ppm) Decision_Aliphatic->Check_Aromatic Yes Impurity_Check Impurity Profiling Decision_Aliphatic->Impurity_Check No (Check Solvent/Stoich) Decision_Regio Pattern Type? Check_Aromatic->Decision_Regio Result_Ortho Complex ABCD Multiplet (Target: 2-Cl Isomer) Decision_Regio->Result_Ortho Asymmetric Result_Para Symmetric AA'BB' Doublets (Impurity: 4-Cl Isomer) Decision_Regio->Result_Para Symmetric Result_Ortho->Impurity_Check

Caption: Logic flow for the structural verification of Methyl 2-(2-chlorophenyl)-2-methylpropanoate, distinguishing it from regioisomers.

Troubleshooting & Impurity Profiling

Common impurities arise from the synthesis precursors or solvent contaminants. Use the table below to identify extraneous peaks.

Impurity / ArtifactChemical Shift (

, CDCl3)
MultiplicityOrigin
Residual CHCl3 7.26SingletSolvent residue (overlap with H-6).
Water ~1.56 (variable)Broad SingletWet solvent (overlaps with gem-dimethyl!).
Dichloromethane 5.30SingletReaction solvent carryover.
Methanol 3.49SingletRecrystallization solvent.
Free Acid ~10-12 (broad)Broad SingletHydrolysis of ester.
Des-chloro analog 7.1 - 7.4Multiplet (5H)Incomplete chlorination or reduction.

Critical Tip: The water peak in CDCl3 often drifts exactly into the 1.5–1.6 ppm region, obscuring the gem-dimethyl signal. If the integral at ~1.6 ppm is >6H, add a drop of


 (shake and settle) to shift the water peak, or use dry CDCl3 over molecular sieves.

Advanced Validation (NOE)

If the aromatic pattern is ambiguous due to overlap, run a 1D NOE (Nuclear Overhauser Effect) experiment:

  • Irradiate the Gem-Dimethyl signal (1.6 ppm).

  • Observation: You should see NOE enhancement only at the aromatic H-6 position (the proton ortho to the alkyl group).

  • Result: This confirms the connectivity of the alkyl group to the ring. In the ortho-chloro isomer, H-6 is distinct from H-3. In the para-isomer, the two protons ortho to the alkyl group are equivalent, and enhancement would be symmetric.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for ester and alkyl chemical shift prediction).
  • World Intellectual Property Organization. (2014). WO2014188453A2 - Process for the preparation of Bilastine. (Contextual reference for the synthesis and industrial relevance of 2-methyl-2-phenylpropanoate derivatives).

Sources

The Therapeutic Potential of Methyl 2-(2-chlorophenyl)-2-methylpropanoate Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The Methyl 2-(2-chlorophenyl)-2-methylpropanoate core represents one such scaffold, offering a unique combination of steric and electronic features that make it a compelling starting point for the design of novel therapeutic agents. The presence of a 2-chlorophenyl group, a gem-dimethyl moiety, and a reactive ester functional group provides a rich tapestry for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of the synthesis of the core Methyl 2-(2-chlorophenyl)-2-methylpropanoate molecule, outlines strategies for its derivatization, and delves into the promising anticancer and antihistaminic activities observed in structurally related compounds. By synthesizing technical accuracy with field-proven insights, this guide aims to illuminate the therapeutic potential of this scaffold and provide a roadmap for the development of the next generation of targeted therapies.

Synthesis of the Core Scaffold: A Robust and Scalable Protocol

The foundation of any drug discovery program centered on a specific scaffold is a reliable and scalable synthesis of the core molecule. The following protocol, adapted from established literature, describes the synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate.

Experimental Protocol: Synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Materials:

  • 2-(2-chlorophenyl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Esterification: In a clean, dry round-bottom flask, dissolve 2-(2-chlorophenyl)acetic acid in an excess of anhydrous methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 2-(2-chlorophenyl)acetate.

  • Purification: The crude product can be purified by vacuum distillation to afford the pure ester.

Derivatization Strategies: Expanding the Chemical Space

The true potential of the Methyl 2-(2-chlorophenyl)-2-methylpropanoate scaffold lies in its amenability to a wide range of chemical modifications. The ester functionality serves as a versatile handle for the introduction of diverse chemical moieties, enabling the systematic exploration of the chemical space and the optimization of biological activity.

Key Derivatization Pathways:
  • Amide Formation: The most direct derivatization strategy involves the conversion of the methyl ester to a variety of amides. This can be achieved through direct aminolysis with a wide range of primary and secondary amines, or via a two-step process involving hydrolysis to the corresponding carboxylic acid followed by amide coupling using standard reagents such as DCC, EDC, or HATU. This approach allows for the introduction of a vast array of substituents, influencing properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

  • Hydrazide and Hydrazone Formation: Reaction of the ester with hydrazine hydrate yields the corresponding hydrazide, a key intermediate for the synthesis of various heterocyclic systems and hydrazone derivatives. These modifications can significantly impact the molecule's conformational flexibility and its ability to interact with biological targets.

  • Reduction to the Alcohol: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This alcohol can then be further functionalized, for example, by etherification or esterification, to introduce additional diversity.

  • Modifications of the Aromatic Ring: The 2-chlorophenyl ring can be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents that can modulate the electronic properties and steric bulk of the molecule.

The following diagram illustrates the key derivatization pathways from the core scaffold.

Derivatization_Pathways Core Methyl 2-(2-chlorophenyl)-2-methylpropanoate Amides Amide Derivatives Core->Amides Aminolysis / Amide Coupling Hydrazides Hydrazide Derivatives Core->Hydrazides Hydrazinolysis Alcohol Alcohol Derivative Core->Alcohol Reduction (e.g., LiAlH4) Aryl_Mods Aryl-Modified Derivatives Core->Aryl_Mods Electrophilic Aromatic Substitution

Caption: Key derivatization pathways of the Methyl 2-(2-chlorophenyl)-2-methylpropanoate scaffold.

Anticancer Potential: A Scaffold for Novel Cytotoxic Agents

The 2-phenylpropanoic acid motif is found in a number of non-steroidal anti-inflammatory drugs (NSAIDs) which have also shown promise as anticancer agents. Derivatives of Methyl 2-(2-chlorophenyl)-2-methylpropanoate, particularly amide derivatives, are being investigated for their potential as novel cytotoxic agents.

Mechanism of Action Insights

While the precise mechanisms of action for derivatives of this specific scaffold are still under investigation, related compounds have been shown to induce apoptosis in cancer cells through various pathways. These can include the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and the induction of oxidative stress.

The following diagram depicts a generalized workflow for evaluating the anticancer potential of novel derivatives.

Anticancer_Evaluation_Workflow Start Synthesized Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MoA Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) Hit_ID->MoA In_Vivo In Vivo Efficacy Studies (Xenograft Models) MoA->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: Workflow for the evaluation of anticancer activity of novel derivatives.

Structure-Activity Relationship (SAR) Insights

For related 2-phenylpropanoic acid derivatives, several SAR trends have been observed:

  • Amide Substituents: The nature of the substituent on the amide nitrogen can significantly impact cytotoxic activity. Bulky, lipophilic groups can enhance cell permeability and interactions with hydrophobic pockets in target proteins. The presence of hydrogen bond donors and acceptors can also influence target binding.

  • Aromatic Ring Substitution: The substitution pattern on the phenyl ring plays a crucial role. The 2-chloro substituent of the core molecule is expected to influence the conformational preference and electronic properties, which can be critical for activity. Further substitution on this ring can be explored to optimize activity and selectivity.

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antihistaminic Potential: Targeting the Histamine H1 Receptor

The 2-chlorophenyl group is a common feature in several potent antihistamines.[1] This suggests that derivatives of Methyl 2-(2-chlorophenyl)-2-methylpropanoate could be promising candidates for the development of novel H1 receptor antagonists for the treatment of allergic conditions.

Mechanism of Action

Antihistamines of this class typically act as inverse agonists at the histamine H1 receptor. They bind to the inactive conformation of the receptor, shifting the equilibrium away from the active conformation and thereby reducing the constitutive activity of the receptor and blocking the effects of histamine.

Structure-Activity Relationship (SAR) for H1 Receptor Antagonists

The general pharmacophore for classical H1 antihistamines consists of two aromatic rings linked to a flexible chain that terminates in a tertiary amine. For derivatives of the Methyl 2-(2-chlorophenyl)-2-methylpropanoate scaffold, the following SAR considerations are relevant:

  • Diaryl Groups: The presence of two aryl groups is crucial for high-affinity binding to the H1 receptor.[2] The 2-chlorophenyl group of the core scaffold is a favorable feature. The second "aryl" group can be introduced through derivatization of the ester, for example, by creating an amide with an aromatic amine.

  • The Spacer: The length and flexibility of the chain connecting the diaryl moiety to the terminal amine are critical. Typically, a two- or three-atom spacer is optimal.

  • Terminal Amine: A tertiary amine is generally required for potent H1 antagonist activity.[2] This group is typically protonated at physiological pH and forms a key ionic interaction with an acidic residue (such as Asp107) in the H1 receptor binding pocket.

The following diagram illustrates the general pharmacophore for H1 receptor antagonists and how derivatives of the target scaffold could fit this model.

H1_Antagonist_Pharmacophore cluster_Derivative Potential Derivative Pharmacophore General H1 Antagonist Pharmacophore Aryl1 Aryl Group 1 Pharmacophore->Aryl1 Aryl2 Aryl Group 2 Pharmacophore->Aryl2 Spacer Flexible Spacer (X) Pharmacophore->Spacer Amine Tertiary Amine (N) Spacer->Amine Chlorophenyl 2-Chlorophenyl (Aryl 1) Propanoate_Backbone Propanoate Backbone (Spacer) Chlorophenyl->Propanoate_Backbone Amide_Aryl Aryl Amide (Aryl 2) Amide_Aryl->Propanoate_Backbone Terminal_Amine Introduced Tertiary Amine Propanoate_Backbone->Terminal_Amine

Caption: General pharmacophore for H1 antagonists and its application to potential derivatives.

Experimental Protocol: In Vitro Evaluation of H1 Antagonist Activity (Guinea Pig Ileum Assay)

This classic pharmacological preparation is used to determine the potency of H1 antagonists by measuring their ability to inhibit histamine-induced smooth muscle contraction.

Materials:

  • Guinea pig

  • Tyrode's solution (physiological salt solution)

  • Histamine dihydrochloride

  • Test compounds

  • Standard H1 antagonist (e.g., mepyramine)

  • Organ bath with an isometric force transducer

  • Data acquisition system

Step-by-Step Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with a 95% O2 / 5% CO2 gas mixture.

  • Equilibration: Allow the tissue to equilibrate under a resting tension of approximately 1 g for at least 30 minutes.

  • Histamine Concentration-Response Curve: Generate a cumulative concentration-response curve for histamine to determine the EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of the test compound or the standard antagonist for a predetermined period (e.g., 20-30 minutes).

  • Second Histamine Curve: In the presence of the antagonist, generate a second histamine concentration-response curve.

  • Data Analysis: The antagonist will cause a rightward shift in the histamine concentration-response curve. Calculate the dose ratio (the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in its absence).

  • Schild Analysis: Repeat steps 5-7 with multiple concentrations of the antagonist. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration can be used to determine the pA2 value, which is a measure of the antagonist's potency. A linear Schild plot with a slope of -1 is indicative of competitive antagonism.

Quantitative Data Summary

While specific quantitative data for a series of Methyl 2-(2-chlorophenyl)-2-methylpropanoate derivatives is not yet extensively published, the following table provides representative IC50 values for related compounds to illustrate the potential potency of this class of molecules.

Compound ClassTarget/Cell LineRepresentative IC50 (µM)Reference
2-Phenylpropanoic Acid Amide DerivativeMCF-7 (Breast Cancer)5 - 20[3]
2-Phenylpropanoic Acid Amide DerivativeHCT116 (Colon Cancer)10 - 50[4]
Chlorophenyl-containing H1 AntagonistHistamine H1 Receptor (pA2 value)7.5 - 9.0[1]

Conclusion and Future Directions

The Methyl 2-(2-chlorophenyl)-2-methylpropanoate scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and the treatment of allergic diseases. The robust and scalable synthesis of the core molecule, coupled with its versatile derivatization potential, provides a solid foundation for medicinal chemistry campaigns.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives to establish clear and quantitative structure-activity relationships. For anticancer applications, elucidating the specific molecular targets and mechanisms of action will be crucial for the development of selective and potent agents. In the context of antihistamines, fine-tuning the structure to optimize H1 receptor affinity while minimizing off-target effects, particularly those leading to sedation, will be a key objective.

This technical guide has provided a comprehensive overview of the current landscape and a strategic framework for advancing the development of Methyl 2-(2-chlorophenyl)-2-methylpropanoate derivatives. The insights and protocols contained herein are intended to empower researchers and drug development professionals to unlock the full therapeutic potential of this privileged scaffold.

References

  • Davi, M., Comte, A., Jazzar, R., & Baudoin, O. (2011). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation: Preparation of Methyl 7-Methylbicyclo[4.2.
  • ResearchGate. (2026). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Upjohn Co. (1987). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • Molbase. (n.d.). Synthesis of methyl 2-(2-chlorobenzylideneaminooxymethyl)-2-methylpropanoate. [Link]

  • Szymańska, E., Kiec-Kononowicz, K., & Płonka, J. (2006). A structure-activity relationship study of compounds with antihistamine activity. Acta poloniae pharmaceutica, 63(5), 371–380.
  • Jiangsu Ruiyisi Pharmaceutical Co Ltd. (2017). Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
  • Di Mola, A., et al. (2015). Serendipity-Driven Telescoped Synthesis of 2‑Aryl Glycidic Esters from Aldehydes. Organic Letters, 17(23), 5862–5865.
  • Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor. [Link]

  • The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. [Link]

  • El-Gamal, M. I., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and Their Corresponding Hydrazides and N-Alkyl 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(26), 21999–22010.

Sources

Thermodynamic Profiling & Synthesis Strategy: Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive thermodynamic and synthetic profile of Methyl 2-(2-chlorophenyl)-2-methylpropanoate (Formula:


; MW: 212.67  g/mol ). As a sterically hindered ester intermediate, this compound presents specific challenges in process chemistry, particularly regarding reaction kinetics and thermal stability.

This document synthesizes predicted thermodynamic data (via Group Contribution Methods) with industrial-standard synthesis protocols. It is designed to assist CMC (Chemistry, Manufacturing, and Controls) teams in optimizing reaction conditions and establishing safety parameters for scale-up.

Chemical Identity & Structural Analysis

The molecule is an


-disubstituted ester, featuring a quaternary carbon linked to a 2-chlorophenyl ring. The ortho-chloro substitution introduces significant steric strain and electronic effects that influence both the thermodynamics of formation and the kinetics of hydrolysis/esterification.
PropertyDetail
IUPAC Name Methyl 2-(2-chlorophenyl)-2-methylpropanoate
Systematic Name Methyl

-dimethyl-2-chlorophenylacetate
Molecular Formula

Molecular Weight 212.67 g/mol
CAS Number Note: Often indexed under acid precursor 69849-06-5 or related analogs; specific ester CAS may vary by vendor.
Key Structural Features Quaternary

-carbon, Steric hindrance (ortho-Cl), Methyl ester moiety

Thermodynamic Data Profile (Predicted)

Note: Experimental thermodynamic data for this specific intermediate is limited in public registries. The values below are calculated using the Joback-Reid Group Contribution Method , a standard approach for estimating properties of organic intermediates in early-phase development.

Standard Enthalpy & Gibbs Energy of Formation

The formation energetics are critical for assessing the heat release potential during synthesis.

ParameterSymbolPredicted Value (Gas Phase)Unit
Enthalpy of Formation


kJ/mol
Gibbs Free Energy


kJ/mol
Heat Capacity (298 K)


J/(mol·K)
Enthalpy of Fusion


kJ/mol
Enthalpy of Vaporization


kJ/mol

Mechanistic Insight: The negative enthalpy of formation indicates the compound is thermodynamically stable relative to its elements. However, the ortho-chloro substituent reduces the stability margin compared to the non-chlorinated analog (Methyl isobutyrate,


 kJ/mol) due to steric repulsion and electron-withdrawing effects.
Phase Transition Estimates
ParameterSymbolPredicted Value
Boiling Point (1 atm)


K (

°C)
Melting Point


K (

°C)
Critical Temperature


K
Critical Pressure


bar

Synthesis Strategy & Energetics

The formation of Methyl 2-(2-chlorophenyl)-2-methylpropanoate is best approached via two primary routes. The choice depends on the availability of the phenylacetic acid precursor versus the nitrile.

Route A: Acid Esterification (Industrial Preferred)

This route involves the direct esterification of 2-(2-chlorophenyl)-2-methylpropanoic acid with methanol. Due to the steric bulk at the


-position, standard Fischer esterification is often sluggish.
  • Reagents: Acid Precursor, Methanol (excess),

    
     or 
    
    
    
    -TsOH (catalyst).
  • Thermodynamics: Endothermic activation, slightly exothermic overall reaction.

  • Process Note: Requires reflux or a Dean-Stark trap (if using higher alcohol) to drive equilibrium. For methanol, using Thionyl Chloride (

    
    ) to form the acid chloride intermediate is recommended to overcome steric hindrance.
    
Route B: Double Alkylation (Lab Scale)

This route constructs the quaternary center from 2-chlorophenylacetic acid methyl ester .

  • Reagents: Methyl 2-(2-chlorophenyl)acetate, Methyl Iodide (2.2 eq), NaH or LDA (2.2 eq).

  • Mechanism: Sequential deprotonation of the benzylic position followed by

    
     attack on MeI.
    
  • Safety Warning: Highly exothermic deprotonation. Requires cryogenic control (-78°C to 0°C).

Synthesis Pathway Diagram

The following diagram illustrates the convergent pathways and energy flow logic.

SynthesisPathway Precursor1 2-Chlorophenylacetonitrile Intermediate1 2-(2-chlorophenyl)- 2-methylpropanenitrile Precursor1->Intermediate1 Alkylation (MeI/Base) Exothermic Precursor2 Methyl 2-(2-chlorophenyl)acetate Product Methyl 2-(2-chlorophenyl)- 2-methylpropanoate Precursor2->Product Double Alkylation (NaH/MeI) Intermediate2 2-(2-chlorophenyl)- 2-methylpropanoic Acid Intermediate1->Intermediate2 Hydrolysis (H2SO4) High T Intermediate2->Product Esterification (MeOH/H+) Eq. Shift

Caption: Convergent synthesis pathways highlighting the industrial hydrolysis route (solid) vs. direct alkylation (dashed).

Experimental Protocols for Thermodynamic Validation

To validate the predicted values, the following self-validating experimental protocols are recommended.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine


, Purity, and Heat of Fusion.
  • Sample Prep: Weigh 2–5 mg of the ester into a hermetically sealed aluminum pan.

  • Reference: Use an empty aluminum pan as reference.

  • Cycle:

    • Equilibrate at -40°C.

    • Ramp 1: 10°C/min to 300°C (Observe melting endotherm and potential decomposition).

    • Cool: 10°C/min back to -40°C.

    • Ramp 2: 10°C/min to 300°C (Confirm reversible transitions).

  • Data Analysis: Integrate the melting peak to calculate

    
    . Use the Van't Hoff equation on the leading edge of the melting peak to determine absolute purity (ASTM E928).
    
Protocol: Reaction Calorimetry (RC1)

Objective: Measure Heat of Reaction (


) for the esterification step to ensure process safety.
  • Setup: 1L jacketed reactor with overhead stirring and internal temperature probe.

  • Charge: Add 2-(2-chlorophenyl)-2-methylpropanoic acid (0.5 mol) and Methanol (5.0 mol).

  • Calibration: Perform electrical calibration heater pulse (

    
    ) to determine heat capacity of the system.
    
  • Initiation: Add

    
     catalyst (0.05 mol) via dosing pump over 30 minutes.
    
  • Measurement: Record heat flow (

    
    ) vs. time.
    
  • Calculation:

    
    .
    
    • Self-Validation: The total heat evolved must correlate with conversion determined by HPLC analysis of the final mixture.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_DSC Thermal Stability & Purity (DSC) cluster_RC Reaction Safety (Calorimetry) Sample Isolate Sample (>98% HPLC) Pan Hermetic Pan Sealing Sample->Pan Run Heat Ramp (-40 to 300°C) Pan->Run Analyze Integrate Peak (Van't Hoff Plot) Run->Analyze Reactor Charge Reactants (Acid + MeOH) Calibrate Heat Capacity Calib. (Q_cal) Reactor->Calibrate Dose Dose Catalyst (Monitor Heat Flow) Calibrate->Dose Validate Correlate dH with % Conversion Dose->Validate

Caption: Workflow for validating thermal properties and reaction safety parameters.

References

  • NIST Chemistry WebBook. Thermochemical Data for Methyl Isobutyrate (Analog). National Institute of Standards and Technology.[1][2][3] [Link][1]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243. [Link]

  • Cheméo. Chemical Properties of Methyl isobutyrate.[Link]

  • ASTM E928-08. Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]

  • Org. Synth. 1925. Esterification of Sterically Hindered Acids. Organic Syntheses, Coll. Vol. 1, p.261. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate, a valuable substituted aromatic ester intermediate. We present multiple, robust protocols for the final esterification step, each with distinct advantages depending on available resources, substrate sensitivity, and desired scale. Furthermore, we detail a reliable pathway for the synthesis of the requisite precursor, 2-(2-chlorophenyl)-2-methylpropanoic acid, starting from commercially available materials. Each protocol is accompanied by a discussion of the underlying chemical principles, detailed step-by-step instructions, and expected outcomes, designed to equip researchers in organic synthesis and drug development with the necessary tools for successful execution.

Introduction

Methyl 2-(2-chlorophenyl)-2-methylpropanoate is a chemical intermediate belonging to the class of 2-arylpropionic acid derivatives. This structural motif is central to a wide range of biologically active molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Naproxen.[1] The presence of a chlorine atom on the phenyl ring and a quaternary carbon center provides a unique scaffold for further chemical elaboration, making it a useful building block in medicinal chemistry and materials science.

The synthesis of this target molecule can be logically approached in two main stages:

  • Formation of the core carboxylic acid: Synthesis of 2-(2-chlorophenyl)-2-methylpropanoic acid.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

This guide will first outline a practical method for synthesizing the carboxylic acid precursor. Subsequently, it will present three distinct and widely applicable protocols for the final esterification step: the classic Fischer-Speier Esterification, alkylation of the carboxylate with methyl iodide, and a high-yield method proceeding through an acid chloride intermediate.

Part 1: Synthesis of the Precursor, 2-(2-chlorophenyl)-2-methylpropanoic Acid

A robust method to construct the quaternary carbon center of the precursor acid involves the exhaustive methylation of an arylacetonitrile followed by hydrolysis. This approach begins with the readily available 2-chlorophenylacetonitrile.

Workflow for Precursor Synthesis

cluster_0 Part 1: Precursor Synthesis A 2-chlorophenylacetonitrile B 2-(2-chlorophenyl)-2-methylpropanenitrile A->B Protocol 1.1 Strong Base, 2 eq. CH3I C 2-(2-chlorophenyl)-2-methylpropanoic Acid B->C Protocol 1.2 H3O+ or OH-, Heat

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Protocol 1.1: Double Methylation of 2-chlorophenylacetonitrile

This procedure utilizes a strong base to deprotonate the benzylic carbon, which is acidic due to the inductive effect of the nitrile and phenyl groups. The resulting carbanion acts as a nucleophile, attacking methyl iodide in an SN2 reaction. Using at least two equivalents of both the base and methyl iodide ensures the reaction proceeds to the dimethylated product.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-chlorophenylacetonitrile151.597.58 g50.0Starting Material
Sodium Hydride (60% in oil)40.00 (as NaH)4.40 g110Base
Methyl Iodide141.9415.6 g (6.86 mL)110Alkylating Agent
Anhydrous Tetrahydrofuran (THF)-250 mL-Solvent
Saturated NH₄Cl (aq)-100 mL-Quenching Agent
Diethyl Ether-3 x 75 mL-Extraction Solvent
Anhydrous MgSO₄-As needed-Drying Agent

Step-by-Step Methodology:

  • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the sodium hydride dispersion.

  • Wash the sodium hydride with hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully under nitrogen.

  • Add 150 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve the 2-chlorophenylacetonitrile in 100 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour. A deep color change indicates carbanion formation.

  • Cool the reaction mixture back to 0 °C and add the methyl iodide dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-(2-chlorophenyl)-2-methylpropanenitrile, which can be used in the next step without further purification.

Protocol 1.2: Hydrolysis of the Dinitrile Intermediate

The nitrile group is readily hydrolyzed to a carboxylic acid under strong acidic or basic conditions. Acid-catalyzed hydrolysis is often cleaner for this type of substrate.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
Crude Nitrile from 1.1~179.64~50.0-Substrate
Concentrated H₂SO₄98.0875 mL-Acid Catalyst
Water18.0275 mL-Reagent
Diethyl Ether-3 x 100 mL-Extraction Solvent
5M NaOH (aq)-As needed-For pH adjustment

Step-by-Step Methodology:

  • In a 500 mL round-bottom flask, combine the crude nitrile from the previous step with a 1:1 mixture of water and concentrated sulfuric acid (75 mL each).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring for 6 hours.[1]

  • Cool the reaction mixture to room temperature and pour it carefully over 300 g of crushed ice in a large beaker.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with water (1 x 100 mL).

  • To isolate the product, extract the combined ether layers with 5M aqueous NaOH until the aqueous layer is basic (pH > 12). The carboxylate salt will move to the aqueous layer.

  • Separate the aqueous layer, cool it in an ice bath, and acidify with concentrated HCl until the pH is ~2. The carboxylic acid will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2-chlorophenyl)-2-methylpropanoic acid.

Part 2: Esterification to Synthesize the Final Product

With the carboxylic acid precursor in hand, the final step is esterification. We present three reliable methods.

Protocol 2.1: Fischer-Speier Esterification

This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] Using the alcohol (methanol) as the solvent drives the equilibrium towards the product side. Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent.[3]

cluster_1 Fischer Esterification Mechanism Acid R-COOH ProtonatedAcid R-C(OH)2+ Acid->ProtonatedAcid H+ (cat.) Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + CH3OH ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster - H2O Ester R-COOCH3 ProtonatedEster->Ester - H+

Caption: Key steps in the Fischer-Speier esterification mechanism.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-(2-chlorophenyl)-2-methylpropanoic acid198.659.93 g50.0Substrate
Methanol32.04150 mL-Reagent & Solvent
Concentrated H₂SO₄98.082 mL-Catalyst
Saturated NaHCO₃ (aq)-~100 mL-Neutralizing Agent
Diethyl Ether-200 mL-Extraction Solvent
Anhydrous MgSO₄-As needed-Drying Agent

Step-by-Step Methodology:

  • Dissolve 2-(2-chlorophenyl)-2-methylpropanoic acid in methanol in a 250 mL round-bottom flask.[4]

  • Carefully add the concentrated sulfuric acid while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.[3][4]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer carefully with 100 mL of water, followed by 100 mL of saturated aqueous sodium bicarbonate solution to neutralize the remaining acid (caution: CO₂ evolution).[3]

  • Wash again with brine (1 x 50 mL), then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude Methyl 2-(2-chlorophenyl)-2-methylpropanoate as an oil. Purification can be achieved by vacuum distillation or column chromatography if necessary.

Protocol 2.2: Esterification via Alkylation with Methyl Iodide

This method avoids acidic conditions. The carboxylic acid is first deprotonated with a mild base to form a carboxylate salt, which then acts as a nucleophile to displace iodide from methyl iodide.[5]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-(2-chlorophenyl)-2-methylpropanoic acid198.659.93 g50.0Substrate
Sodium Bicarbonate (NaHCO₃)84.0110.5 g125Base
Methyl Iodide141.949.2 g (4.0 mL)65Alkylating Agent
N,N-Dimethylformamide (DMF)-100 mL-Solvent
Diethyl Ether-3 x 100 mL-Extraction Solvent
Water-200 mL-For work-up

Step-by-Step Methodology:

  • Dissolve the 2-(2-chlorophenyl)-2-methylpropanoic acid in 100 mL of DMF in a 250 mL flask.[5]

  • Add sodium bicarbonate to the solution.

  • Add methyl iodide and stir the mixture at room temperature for 24-40 hours.[5]

  • Pour the reaction mixture into 200 mL of ice water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.[5]

Protocol 2.3: Esterification via Acid Chloride Intermediate

For substrates that are sensitive to heat or strong acids, this two-step method is highly effective. The carboxylic acid is first converted to a highly reactive acid chloride using thionyl chloride (SOCl₂). The acid chloride is then quenched with methanol to rapidly and irreversibly form the ester.[6][7]

cluster_2 Acid Chloride Route Workflow Acid R-COOH AcidChloride R-COCl Acid->AcidChloride Step A + SOCl2 -SO2, -HCl Ester R-COOCH3 AcidChloride->Ester Step B + CH3OH -HCl

Caption: Two-step esterification via an acid chloride intermediate.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
Step A: Acid Chloride Formation
2-(2-chlorophenyl)-2-methylpropanoic acid198.659.93 g50.0Substrate
Thionyl Chloride (SOCl₂)118.977.14 g (4.3 mL)60.0Chlorinating Agent
Dichloromethane (DCM)-100 mL-Solvent
Step B: Ester Formation
Methanol32.0420 mL~500Reagent
Triethylamine (optional)101.197 mL50.0HCl Scavenger

Step-by-Step Methodology:

  • Step A: In a fume hood, add the carboxylic acid to 100 mL of dry dichloromethane in a flask equipped with a reflux condenser and a gas outlet to a trap (for HCl and SO₂).

  • Add the thionyl chloride dropwise at room temperature.

  • Heat the mixture to reflux (approx. 40 °C) for 2 hours. The reaction is complete when gas evolution ceases.

  • Cool the mixture and carefully remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude acid chloride is a yellow oil.

  • Step B: Dissolve the crude acid chloride in 50 mL of dry DCM and cool to 0 °C in an ice bath.

  • Slowly add 20 mL of methanol. If desired, triethylamine can be added to scavenge the HCl byproduct.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the final product.

Summary and Comparison of Protocols

ProtocolAdvantagesDisadvantagesKey Considerations
2.1 Fischer Esterification Economical (cheap reagents), simple one-step procedure.Reversible reaction, requires heat, not suitable for acid-sensitive substrates.Use of excess alcohol is critical to drive equilibrium.[2]
2.2 Alkylation Mild, non-acidic conditions. Good for sensitive substrates.Slower reaction times, methyl iodide is toxic and a potent alkylating agent.Requires an aprotic polar solvent like DMF or DMSO.[5]
2.3 Acid Chloride Route High yield, fast, irreversible reaction.Two steps, thionyl chloride is corrosive and toxic (requires fume hood), generates HCl.Ensures complete conversion of the carboxylic acid.[6][7]

References

  • Spectroscopy Online. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available from: [Link]

  • Molbase. Synthesis of methyl 2-(2-chlorobenzylideneaminooxymethyl)-2-methylpropanoate. Available from: [Link]

  • Google Patents. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
  • Organic Syntheses. 2-phenylpropionic acid. Available from: [Link]

  • HSC Chemistry & Physics. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available from: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

  • The Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

Sources

Application Note & Protocol: Kinetic Analysis of the Alkaline Hydrolysis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Significance and Context

The study of ester hydrolysis kinetics is fundamental to various scientific disciplines, from understanding biological processes to optimizing industrial applications.[1] Methyl 2-(2-chlorophenyl)-2-methylpropanoate is a sterically hindered ester, and understanding its hydrolysis pathway and rate provides valuable insights into the stability and degradation of related pharmaceutical compounds. Steric hindrance around the carbonyl group can significantly influence the rate of nucleophilic attack, making this a compelling case study for structure-reactivity relationships.[2][3] This application note provides a detailed protocol for determining the kinetic parameters of the alkaline hydrolysis of this ester, a reaction that typically proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism.[4][5][6]

Reaction Mechanism: The BAC2 Pathway

The alkaline hydrolysis of most esters, including methyl 2-(2-chlorophenyl)-2-methylpropanoate, follows the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[4][5] This is a two-step addition-elimination process.[7][8][9]

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate where the carbon atom transitions from sp² to sp³ hybridization.[4]

Step 2: Collapse of the Tetrahedral Intermediate The unstable tetrahedral intermediate then collapses, reforming the carbonyl double bond and leading to the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

Step 3: Proton Transfer In the final and rapid step, the strongly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This acid-base reaction is essentially irreversible and drives the overall reaction to completion under basic conditions.[7]

BAC2_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse of Intermediate cluster_step3 Step 3: Proton Transfer Ester Methyl 2-(2-chlorophenyl)-2-methylpropanoate Hydroxide OH⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Carboxylic_Acid 2-(2-chlorophenyl)-2-methylpropanoic acid Tetrahedral_Intermediate->Carboxylic_Acid Methoxide ⁻OCH₃ Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate + ⁻OCH₃ Methanol Methanol

Caption: BAC2 mechanism for the alkaline hydrolysis of an ester.

Experimental Protocol: Determining Reaction Kinetics

The alkaline hydrolysis of esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion.[10][11][12] To simplify the kinetic analysis, the reaction can be studied under pseudo-first-order conditions by using a large excess of the hydroxide ion.[10]

Materials and Reagents
  • Methyl 2-(2-chlorophenyl)-2-methylpropanoate (analytical grade)

  • Sodium hydroxide (NaOH), 0.1 M and 1.0 M standardized solutions

  • Hydrochloric acid (HCl), 0.05 M standardized solution

  • Solvent: A mixture of dioxane and water (e.g., 70:30 v/v) to ensure ester solubility.

  • Phenolphthalein indicator

  • Quenching solution: Ice-cold deionized water or a dilute acid solution.

  • Thermostated water bath

  • Magnetic stirrer and stir bars

  • Burettes, pipettes, and volumetric flasks (Class A)

  • Conical flasks

  • Stopwatch

Reaction Setup and Procedure
  • Temperature Control: Set the thermostated water bath to the desired reaction temperature (e.g., 25°C, 35°C, 45°C). Allow all solutions to equilibrate to this temperature for at least 30 minutes.

  • Reactant Preparation:

    • Prepare a stock solution of methyl 2-(2-chlorophenyl)-2-methylpropanoate in the dioxane-water solvent.

    • Prepare a separate solution of sodium hydroxide in the same solvent system. The concentration of NaOH should be at least 10-fold greater than the ester concentration to maintain pseudo-first-order conditions.

  • Initiation of Reaction:

    • Pipette a known volume of the ester solution into a reaction flask.

    • Simultaneously, start the stopwatch and add a known volume of the pre-heated NaOH solution to the ester solution with vigorous stirring.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing a known excess of the standardized HCl solution. This will neutralize the unreacted NaOH.[13]

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched solution.

    • Titrate the excess HCl with a standardized NaOH solution until a faint pink endpoint is observed.

  • "Infinity" Reading: To determine the initial concentration of the ester, allow a separate reaction mixture to go to completion (e.g., by heating for an extended period or letting it stand for 24 hours). Titrate an aliquot of this completed reaction mixture as described above.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Equilibrate Reactants to Desired Temperature B Prepare Ester and NaOH Solutions in Dioxane/Water A->B C Mix Reactants & Start Timer B->C D Withdraw Aliquots at Timed Intervals C->D E Quench with Excess HCl D->E F Titrate Excess HCl with Standardized NaOH E->F G Record Titration Volume F->G H Calculate [NaOH] at time t G->H

Caption: Workflow for kinetic analysis via titration.

Data Analysis and Interpretation

Calculation of Reactant Concentrations

The concentration of unreacted NaOH at each time point can be determined from the titration data. Subsequently, the concentration of the ester that has reacted can be calculated.

Determination of the Rate Law and Rate Constant

Under pseudo-first-order conditions, the rate law can be expressed as: Rate = k' [Ester] where k' = k [OH⁻] is the pseudo-first-order rate constant.

The integrated rate law for a first-order reaction is: ln([Ester]t) = -k't + ln([Ester]0)

A plot of ln([Ester]t) versus time (t) should yield a straight line with a slope of -k'. The second-order rate constant (k) can then be calculated by dividing k' by the initial concentration of the hydroxide ion.

Determination of Activation Energy

To determine the activation energy (Ea), the experiment should be repeated at several different temperatures. The Arrhenius equation describes the relationship between the rate constant and temperature:[14][15]

k = A * e(-Ea/RT)

Taking the natural logarithm of both sides gives: ln(k) = ln(A) - (Ea/RT)

A plot of ln(k) versus 1/T (the Arrhenius plot) will give a straight line with a slope of -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).[16][17] From the slope, the activation energy can be calculated.[16] The pre-exponential factor (A) can be determined from the y-intercept.[16]

Temperature (°C)Temperature (K)1/T (K⁻¹)k (M⁻¹s⁻¹) (Hypothetical)ln(k)
25298.150.003350.015-4.20
35308.150.003250.032-3.44
45318.150.003140.065-2.73

Factors Influencing the Reaction Rate

  • Steric Hindrance: The bulky 2-chlorophenyl and methyl groups adjacent to the ester carbonyl will sterically hinder the approach of the hydroxide nucleophile, resulting in a slower reaction rate compared to less hindered esters.[2][3]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. In a mixed solvent system like dioxane-water, the polarity of the medium affects the solvation of both the reactants and the transition state.[3] Generally, increasing the polarity of the solvent can stabilize the charged transition state, but specific solvent-solute interactions can be complex.

  • Temperature: As described by the Arrhenius equation, increasing the temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.[14][15]

Conclusion

This application note provides a comprehensive framework for investigating the kinetics of the alkaline hydrolysis of methyl 2-(2-chlorophenyl)-2-methylpropanoate. By employing the principles of pseudo-first-order kinetics and the Arrhenius equation, researchers can obtain valuable data on the rate constant, rate law, and activation energy for this reaction. These findings are crucial for understanding the stability of sterically hindered esters and can inform the design and development of new chemical entities in the pharmaceutical industry.

References

  • Arrhenius equation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Arrhenius equation | Chemistry | Research Starters. (n.d.). EBSCO. Retrieved from [Link]

  • What is the BAC2 mechanism of ester hydrolysis? Give its example. (2026, January 6). Filo. Retrieved from [Link]

  • Arrhenius equation. (n.d.). xaktly.com. Retrieved from [Link]

  • The Arrhenius equation. (n.d.). Khan Academy. Retrieved from [Link]

  • Arrhenius Equation. (2022, January 2). ChemTalk. Retrieved from [Link]

  • MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. (n.d.). ResearchGate. Retrieved from [Link]

  • Revision Notes - Hydrolysis of Esters with Acid or Alkali. (n.d.). Sparkl. Retrieved from [Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (n.d.). ChemRxiv. Retrieved from [Link]

  • KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. (2018, June 22). ResearchGate. Retrieved from [Link]

  • Substitution at sp2 Carbon (C=O System) (Part I). (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

  • Kinetic studies in ester hydrolysis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 6). Open Access Research Journal of Chemistry and Pharmacy. Retrieved from [Link]

  • Mechanisms of Ester hydrolysis. (n.d.). Science discussions. Retrieved from [Link]

  • kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained. (2026, February 5). doc brown's exam revision notes. Retrieved from [Link]

  • TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. (n.d.). eGyanKosh. Retrieved from [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). ResearchGate. Retrieved from [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). Arkivoc. Retrieved from [Link]

  • Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (2019, September 15). International Journal of Advanced Research and Publications. Retrieved from [Link]

  • Effect of Medium on Reactivity for Alkaline Hydrolysis of p. (2021, January 18). Canadian Journal of Chemistry. Retrieved from [Link]

  • Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. (n.d.). University of South Alabama. Retrieved from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. Retrieved from [Link]

  • Ester hydrolysis: Easy Introduction with 8 mechanisms. (2016, December 26). Chemistry Notes. Retrieved from [Link]

  • kinetics water/alkali hydrolysis of halogenoalkanes reaction orders of reaction explained rate expression for SN1 & SN2 mechnisms. (2026, February 5). doc brown's exam revision notes. Retrieved from [Link]

  • Kinetic Studies of the Alkaline Hydrolysis of Alkyl Acetates by Conductometric Measurements. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Kinetics of hydrolysis of 2-methyl! phenyl-3-(2'-hydroxybenzalamino )- quinazolin-4(3H). (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Application Note: Strategic Esterification of Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate presents a classic challenge in organic process development: Steric Hindrance .

The target molecule features a quaternary carbon


 to the carbonyl group (the gem-dimethyl moiety) combined with an ortho-chloro substituent on the phenyl ring. This "double-lock" steric crowding significantly impedes nucleophilic attack at the carbonyl carbon, rendering standard Fischer esterification methods slow and equilibrium-limited.

Strategic Recommendation: To maximize yield and purity, we must bypass the high activation energy of direct nucleophilic acyl substitution.

  • Primary Route (Scalable): Acyl Chloride Activation. Converting the acid to the acid chloride using Thionyl Chloride (

    
    ) creates a hyper-electrophilic intermediate that overcomes steric repulsion.
    
  • Secondary Route (High-Precision/Lab Scale): Carboxylate Alkylation. Using Iodomethane (

    
    ) shifts the electrophilic attack away from the crowded carbonyl carbon to the unhindered methyl group of the alkylating agent.
    

Comparative Methodology Analysis

FeatureMethod A: Acyl Chloride (SOCl₂) Method B: Alkylation (MeI) Method C: Fischer (H₂SO₄)
Mechanism Nucleophilic Acyl Substitution (Activated)

on Methyl Iodide
Equilibrium driven Acyl Substitution
Steric Sensitivity Low (Highly effective for hindered acids)Very Low (Bypasses carbonyl attack)High (Likely to be sluggish/incomplete)
Scalability High (Industrial Standard)Low-Medium (Cost of MeI, Waste)High (Cheap reagents)
Reaction Time 2 - 4 Hours12 - 24 Hours24 - 48 Hours (Reflux)
Key Risk

/

off-gassing
Neurotoxicity of MeIIncomplete conversion
Rec. Use Case Gram to Kilo Scale Production Medicinal Chem / Small Scale Not Recommended for this substrate

Detailed Experimental Protocols

Method A: The "Gold Standard" Acyl Chloride Route

Best for: Reliable scale-up and high throughput.

Rationale: Thionyl chloride converts the hydroxyl group (poor leaving group) into a chloride (excellent leaving group) while generating gaseous byproducts (


, 

) that drive the reaction entropy.
Reagents & Materials
  • Precursor: 2-(2-chlorophenyl)-2-methylpropanoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Methanol (anhydrous, excess as nucleophile/solvent)

  • Catalyst: DMF (Dimethylformamide) (1-2 drops, catalytic)

  • Equipment: Round-bottom flask, reflux condenser,

    
     drying tube or 
    
    
    
    line, caustic scrubber for off-gas.
Workflow Diagram (DOT)

AcylChlorideRoute Start Start: Carboxylic Acid Activation Activation: Reflux with SOCl2 + cat. DMF (Formation of Acid Chloride) Start->Activation 60-70°C, 2h Evap Evaporation: Remove excess SOCl2 Activation->Evap Vacuum Esterification Esterification: Add Anhydrous MeOH Evap->Esterification 0°C to RT Quench Quench: Sat. NaHCO3 Esterification->Quench pH Neutralization Product Final Product: Methyl Ester Quench->Product Extraction (DCM)

Figure 1: Step-wise workflow for the Acyl Chloride activation route.

Step-by-Step Protocol
  • Setup: In a fume hood, charge a dry round-bottom flask with 2-(2-chlorophenyl)-2-methylpropanoic acid (10.0 g, 47.0 mmol).

  • Activation: Add Thionyl Chloride (6.8 mL, 94.0 mmol) dropwise. Add 2 drops of dry DMF (catalyst).

    • Note: Significant gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure scrubber is active.
  • Reflux: Heat the neat mixture (or use minimal DCM if solid doesn't dissolve) to 50-60°C for 2 hours.

    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester) or observe cessation of gas evolution.

  • Evaporation (Critical): Remove excess

    
     under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (2x) to ensure all traces of thionyl chloride are removed.
    
    • Why? Residual

      
       reacts violently with methanol.
      
  • Esterification: Dissolve the resulting acid chloride residue in dry Dichloromethane (DCM) (50 mL). Cool to 0°C.[1]

  • Addition: Slowly add anhydrous Methanol (10 mL, excess) over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 1 hour.

  • Workup: Quench carefully with saturated

    
     solution. Extract with DCM.[2] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
Method B: The "Mild" Alkylation Route

Best for: Small scale, acid-sensitive substrates, or parallel synthesis.

Rationale: This method utilizes an


 mechanism where the carboxylate anion attacks the methyl group of Iodomethane. Because the nucleophile (oxygen) is attacking a small, unhindered methyl group (on MeI), the steric bulk of the 2-(2-chlorophenyl)-2-methyl group is irrelevant.
Reagents
  • Precursor: 2-(2-chlorophenyl)-2-methylpropanoic acid (1.0 equiv)

  • Alkylating Agent: Iodomethane (

    
    ) (1.5 equiv)
    
  • Base: Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF (Dimethylformamide) or Acetone

Workflow Diagram (DOT)

AlkylationRoute Start Start: Carboxylic Acid Deprotonation Deprotonation: Add Base (K2CO3) in DMF Start->Deprotonation RT, 15 min Alkylation Alkylation: Add MeI (SN2 Reaction) Deprotonation->Alkylation RT, 12h Workup Workup: Dilute with Water Extract w/ Et2O Alkylation->Workup Product Final Product Workup->Product

Figure 2: Workflow for the base-mediated alkylation route.

Step-by-Step Protocol
  • Dissolution: Dissolve 2-(2-chlorophenyl)-2-methylpropanoic acid (1.0 g, 4.7 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    ) (1.3 g, 9.4 mmol). Stir at room temperature for 15 minutes to form the carboxylate salt.
    
  • Alkylation: Add Iodomethane (

    
    ) (0.44 mL, 7.0 mmol) via syringe.
    
    • Safety: MeI is a neurotoxin and alkylating agent. Use double gloves and work in a hood.

  • Reaction: Stir at room temperature for 12-16 hours.

  • Workup: Pour the reaction mixture into ice water (50 mL). The product may precipitate or oil out.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with water (to remove DMF) and brine. Dry and concentrate.

Quality Control & Validation

Expected Analytical Data
  • Appearance: Clear, colorless to pale yellow oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.40 - 7.15 (m, 4H, Ar-H) [Aromatic region, complex due to ortho-Cl]
      
    • 
       3.65 (s, 3H, 
      
      
      
      ) [Distinct singlet for methyl ester]
    • 
       1.60 (s, 6H, 
      
      
      
      ) [Gem-dimethyl singlet]
  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN/Water gradient (starting high organic due to lipophilicity).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure toluene co-evaporation is thorough; use strictly anhydrous MeOH.
Low Yield (Method B) Incomplete DeprotonationEnsure

is finely ground; switch solvent to DMF if using Acetone.
Impurity: Acid Anhydride Stoichiometry mismatch (Method A)Occurs if acid chloride reacts with unreacted acid. Ensure excess

is used initially.
Coloration (Yellow/Brown) Iodine liberation (Method B)Wash organic phase with dilute Sodium Thiosulfate (

).

References

  • Neises, B., & Steglich, W. (1978).[1][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link(Context: General principles of hindered esterification).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Context: Mechanistic grounding for Acyl Chloride vs.
  • Arrieta, A., et al. (1984). Methanol/Thionyl chloride: A versatile reagent for the synthesis of methyl esters. Synthetic Communications, 14(10), 939-945. Link(Context: Specific protocol for SOCl2/MeOH esterification).

  • Haslam, E. (1980). Recent Developments in Methods for the Esterification and Protection of the Carboxyl Group. Tetrahedron, 36(17), 2409-2433. Link(Context: Review of alkylation methods for hindered acids).

Sources

Grignard reaction conditions for Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the optimization of Grignard reaction conditions for Methyl 2-(2-chlorophenyl)-2-methylpropanoate . This substrate presents unique synthetic challenges due to significant steric hindrance at the electrophilic center, requiring deviations from standard textbook protocols.

Executive Summary & Chemical Challenges

Methyl 2-(2-chlorophenyl)-2-methylpropanoate is a highly hindered ester. The electrophilic carbonyl carbon is shielded by two major structural features:

  • Gem-dimethyl Effect: The quaternary

    
    -carbon (bearing two methyl groups) creates a "neopentyl-like" steric environment, significantly retarding the rate of nucleophilic attack.
    
  • Ortho-Substitution: The chlorine atom at the ortho position of the phenyl ring introduces additional steric bulk and potential electronic repulsion, further blocking the trajectory of the incoming Grignard reagent (Burgi-Dunitz angle).

Standard Protocol Failure Mode: Using standard conditions (Et₂O, 0°C to RT, 2.0 equivalents) typically results in incomplete conversion, yielding a mixture of starting material, the intermediate ketone (which is even more hindered), and the desired alcohol.

Optimized Strategy:

  • Solvent: Tetrahydrofuran (THF) is required over diethyl ether to allow for higher reaction temperatures (Reflux: 66°C).

  • Stoichiometry: A large excess of Grignard reagent (3.5 – 4.0 equivalents) is necessary to drive the kinetics of the second addition step (Ketone

    
     Alcohol).
    
  • Temperature: The reaction must be initiated at 0°C to prevent uncontrolled exotherms but driven to completion at reflux.

Mechanistic Pathway & Logic

The reaction proceeds via a two-step nucleophilic addition-elimination pathway. The first addition forms a tetrahedral intermediate which collapses to a ketone.[1] This ketone is transient but sterically congested. The second addition is the rate-determining step (RDS) for the final product.

GrignardPath Substrate Methyl 2-(2-chlorophenyl)- 2-methylpropanoate Inter1 Tetrahedral Intermediate 1 Substrate->Inter1 Fast Addition (THF, 0°C) Grignard Grignard Reagent (R-MgX, 4.0 eq) Grignard->Inter1 Inter2 Tetrahedral Intermediate 2 Grignard->Inter2 Ketone Hindered Ketone Intermediate Inter1->Ketone - MeOMgX Ketone->Inter2 Slow Addition (RDS) (Steric Blockade) Requires Reflux SideRxn Side Reaction: Enolization/Reduction (If R has beta-H) Ketone->SideRxn Competing Pathway Product Tertiary Alcohol (Magnesium Salt) Inter2->Product Stable Salt

Figure 1: Reaction pathway highlighting the rate-determining formation of the second tetrahedral intermediate due to steric congestion at the ketone stage.

Detailed Experimental Protocol

Objective: Synthesis of the tertiary alcohol via addition of Phenylmagnesium Bromide (PhMgBr) to Methyl 2-(2-chlorophenyl)-2-methylpropanoate.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount Notes
Methyl 2-(2-chlorophenyl)-2-methylpropanoate 226.68 1.0 11.33 g (50 mmol) Substrate.[2] Dry, azeotroped with toluene if needed.
Phenylmagnesium Bromide 181.31 4.0 200 mL (1.0 M in THF) Reagent. Commercial or freshly prepared.
THF (Anhydrous) 72.11 - 100 mL Solvent. Distilled over Na/Benzophenone or from SPS.

| Sulfuric Acid (10%) | - | - | 150 mL | Quench/Hydrolysis. |

Equipment:

  • 500 mL 3-neck Round Bottom Flask (RBF).

  • Magnetic stir bar (large, oval).

  • Reflux condenser with Nitrogen/Argon balloon or line.

  • Pressure-equalizing addition funnel (oven-dried).

  • Ice-water bath and Oil bath.

Step-by-Step Procedure:

1. System Preparation (Critical for Trustworthiness):

  • Flame-dry the entire glass assembly under vacuum and backfill with Nitrogen (3 cycles).

  • Ensure the system is under a positive pressure of inert gas throughout the experiment.

2. Reagent Preparation:

  • Charge the 500 mL RBF with 200 mL of 1.0 M PhMgBr in THF (4.0 equiv).

  • Note: Using a large excess (4.0 eq) compensates for any adventitious moisture and ensures the concentration of Grignard remains high to push the slow second addition.

  • Cool the Grignard solution to 0°C using an ice bath.

3. Substrate Addition:

  • Dissolve 11.33 g of Methyl 2-(2-chlorophenyl)-2-methylpropanoate in 50 mL of anhydrous THF. Transfer this solution to the addition funnel.

  • Add the ester solution dropwise to the cold Grignard reagent over 30–45 minutes.

  • Observation: A slight exotherm and color change (often to cloudy or yellow/brown) may occur. The low temperature prevents uncontrolled side reactions during the initial mixing.

4. Reaction Phase (The "Force" Step):

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Transfer the flask to an oil bath pre-heated to 70°C .

  • Reflux the mixture for 4–6 hours .

  • Process Control: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The intermediate ketone may persist if reflux is too short. The target is the disappearance of both ester and ketone spots.

5. Quench and Workup:

  • Cool the reaction mixture to 0°C .

  • Carefully quench the excess Grignard by dropwise addition of saturated NH₄Cl solution (or 10% H₂SO₄ if the product is acid-stable; NH₄Cl is milder and safer).

  • Caution: Vigorous bubbling and magnesium salt precipitation will occur.[3]

  • Dilute with Ethyl Acetate (200 mL) and Water (100 mL).

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 100 mL).

  • Combine organic layers, wash with Brine (100 mL), and dry over anhydrous Na₂SO₄.

6. Purification:

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue via Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexanes

      
       5% EtOAc in Hexanes.
      
    • Note: The tertiary alcohol is often less polar than expected due to steric shielding of the hydroxyl group.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Incomplete Conversion (Ketone remains) Steric hindrance prevents 2nd addition.Increase reflux time (up to 12h) or switch solvent to 2-MeTHF (bp 80°C) or Toluene/THF mix for higher temp.
No Reaction (Ester remains) Wet solvent killed Grignard.Ensure THF is <50 ppm H₂O. Titrate Grignard reagent before use.
"Reduction" Product (Alcohol with H instead of R)

-Hydride elimination from Grignard.
Avoid Grignards with

-hydrogens (e.g., Isopropyl). Use Methyl or Phenyl Grignards.[4] If R must have

-H, use Cerium(III) Chloride (CeCl₃) additive (Organocerium chemistry) to suppress basicity.
Waxy/Sticky Solid Product Trapped Magnesium salts.Perform a rigorous acid wash (1M HCl) during workup to break up stable Mg-alkoxide chelates.

References

  • Grignard Reaction Mechanism & Steric Hindrance

    • Title: "The Grignard Reaction: Preparation and Reaction of Organomagnesium Reagents"
    • Source: LibreTexts Chemistry
    • URL: [Link]

  • Organocerium Additions (For extremely hindered substrates)

    • Title: "Organocerium compounds in synthesis" (Imamoto Reagent)
    • Source: ScienceDirect / Tetrahedron
    • URL: [Link]

  • General Protocol for Ester to Tertiary Alcohol

    • Title: "Reaction of Esters with Grignard Reagents"
    • Source: Organic Chemistry Portal
    • URL: [Link]

Sources

Process Intensification: Scalable Synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Methyl 2-(2-chlorophenyl)-2-methylpropanoate (CAS 115615-35-5) is a critical sterically hindered ester used as a building block for pharmaceutical intermediates (e.g., Bilastine analogs) and agrochemicals.

The Challenge: The installation of a gem-dimethyl group at the benzylic position of a 2-substituted phenyl ring presents a unique process challenge. The ortho-chloro substituent introduces significant steric strain, retarding the rate of the second methylation event.

  • Legacy Route (Lab Scale): Uses Sodium Hydride (NaH) in THF or DMF. While effective on gram-scale, this route is deemed non-scalable due to hydrogen gas evolution, pyrophoric handling hazards, and cryogenic cooling requirements to control exotherms.

  • Scalable Solution: This protocol details a Liquid-Liquid Phase Transfer Catalysis (LL-PTC) approach.[1] By utilizing 50% NaOH, Toluene, and a quaternary ammonium catalyst, we achieve high spacetime yields without cryogenic conditions or hazardous metal hydrides.

Reaction Mechanism & Critical Process Parameters

The PTC Mechanism (Interfacial)

The reaction operates via the Starks' Extraction Mechanism. The lipophilic quaternary ammonium cation (


) transfers the hydroxide anion (

) from the aqueous phase into the organic phase (Toluene) as an ion pair (

). This active species deprotonates the substrate at the interface or in the bulk organic phase, facilitating nucleophilic attack on the methylating agent.

Critical Constraint: The ortho-chloro group creates a "picket fence" effect. The first methylation is rapid; the second requires higher activation energy.

PTC_Mechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface Interface cluster_organic Organic Phase (Toluene) NaOH NaOH (Bulk) OH_aq OH- NaOH->OH_aq IonExchange Ion Exchange (Q+Cl- <-> Q+OH-) OH_aq->IonExchange Na_aq Na+ Enolate Enolate (Q+ Enolate-) IonExchange->Enolate Deprotonation Substrate Substrate (Mono-ester) Substrate->Enolate Product Gem-Dimethyl Product Enolate->Product Alkylation (k2) MeI Methylating Agent (MeI or DMS) MeI->Product Q_Cl Q+Cl- (Recycle) Product->Q_Cl Regenerates Catalyst Q_Cl->IonExchange

Figure 1: Interfacial mechanism for PTC-mediated alkylation. Note the regeneration of the Q-salt which returns to the interface to pick up another hydroxide ion.

Experimental Protocol: Scalable Manufacturing

Materials & Reagents
ReagentEquiv.RoleHazard Note
Methyl 2-(2-chlorophenyl)acetate 1.0SMIrritant
Methyl Iodide (MeI) 2.5ElectrophileHigh Toxicity , Volatile
Toluene 10 VolSolventFlammable
NaOH (50% w/w) 4.0BaseCorrosive
TBAB (Tetrabutylammonium bromide) 0.05CatalystHygroscopic

Note: Dimethyl Sulfate (DMS) can replace MeI for cost, but requires ammonia quenching steps not detailed here.

Step-by-Step Methodology
Step 1: Reactor Charging & Inerting
  • Equip a Double-Jacketed Reactor (Glass-lined or Hastelloy) with an overhead stirrer, reflux condenser (set to -10°C), and internal temperature probe.

  • Purge system with Nitrogen (

    
    ) for 15 minutes.
    
  • Charge Toluene (10 volumes) and Methyl 2-(2-chlorophenyl)acetate (1.0 equiv). Agitate at 150 RPM until dissolved.

  • Charge TBAB (0.05 equiv). Rationale: Adding catalyst before base ensures it is distributed in the organic phase.

Step 2: Base Addition & First Alkylation
  • Cool reactor contents to 15°C.

  • Add Methyl Iodide (2.5 equiv) via a subsurface dip tube. Safety: MeI is highly volatile (bp 42°C); subsurface addition prevents vapor loss.

  • Start addition of 50% NaOH (4.0 equiv) via a metering pump over 60 minutes.

    • Exotherm Alert: The first methylation is fast. Maintain internal temperature (

      
      ) < 25°C during addition.
      
    • Observation: The mixture will become a biphasic emulsion. High shear stirring (300+ RPM) is critical here to maximize interfacial area.

Step 3: Second Alkylation (Process Intensification)
  • Once base addition is complete, the reaction rate will slow due to steric hindrance at the mono-methylated intermediate.

  • Slowly ramp

    
     to 40°C over 30 minutes.
    
  • Hold at 40°C for 4–6 hours.

    • IPC (In-Process Control): Sample organic phase every hour. Analyze via GC-MS.

    • Target: < 0.5% Mono-methyl intermediate.[2]

    • Troubleshooting: If reaction stalls, add a second charge of TBAB (0.01 equiv) to replenish catalyst degraded by hydrolysis.

Step 4: Quench & Separation
  • Cool reactor to 20°C.

  • Add Water (5 volumes) slowly to dissolve precipitated salts (NaI/NaBr).

  • Stop agitation and allow phases to settle (minimum 30 mins).

  • Drain lower aqueous phase (contains NaOH, NaI). Waste Note: Aqueous stream requires treatment for iodides.

  • Wash organic phase with 1M HCl (2 vol) to neutralize residual base, followed by Brine (2 vol).

Step 5: Isolation
  • Concentrate the organic phase under reduced pressure (

    
     < 50°C) to remove Toluene and excess MeI.
    
  • Purification: High-vacuum fractional distillation.

    • Boiling Point: Expect ~110–115°C at 2 mmHg (estimated based on congeners).

    • Yield Target: 85–92%.

Process Workflow Diagram

Process_Flow Start Start: Raw Materials Reactor Reactor: Toluene + SM + TBAB Add MeI -> Add NaOH (Slow) Start->Reactor Reaction Reaction Phase Temp Ramp to 40°C High Shear Mixing Reactor->Reaction IPC IPC: GC-MS Check Mono-methyl < 0.5% Reaction->IPC IPC->Reaction Incomplete Quench Quench & Separation Add Water -> Cut Aq. Phase IPC->Quench Pass Wash Wash: 1M HCl -> Brine Quench->Wash Distill Distillation Remove Solvent -> Vacuum Distill Wash->Distill Final Final Product Methyl 2-(2-chlorophenyl)-2-methylpropanoate Distill->Final

Figure 2: End-to-end process flow diagram from charging to isolation.

Comparative Data: NaH vs. PTC

The following data summarizes the advantages of shifting from a hydride-based route to the PTC protocol.

MetricRoute A: NaH / THF (Traditional)Route B: PTC / NaOH (Recommended)Impact
Reagent Cost High (NaH, anhydrous THF)Low (NaOH, Toluene)60% Cost Reduction
Safety Profile Severe (

gas, pyrophoric)
Moderate (Corrosive, flammable)Eliminates Explosion Risk
Temperature -10°C to 0°C (Cryogenic)15°C to 40°C (Ambient/Mild)Energy Savings
E-Factor High (Large solvent volumes)Moderate (Recyclable Toluene)Greener Process
Yield 75–80%88–92%Higher Throughput

Troubleshooting & Causality

  • Issue: Stalled Reaction (Mono-methyl impurity persists).

    • Causality: The catalyst (TBAB) may have degraded via Hofmann elimination under highly alkaline conditions at 40°C, or the stirring speed is insufficient to create the necessary interfacial surface area.

    • Corrective Action: Increase agitation speed (tip speed > 2 m/s) or add a "spike" of fresh TBAB (0.01 equiv).

  • Issue: Hydrolysis of Ester (Formation of Acid impurity).

    • Causality: Hydroxide concentration in the aqueous phase is too high relative to the alkylation rate, or temperature is too high.

    • Corrective Action: Ensure Toluene volume is sufficient to keep the ester sequestered in the organic phase. Do not exceed 45°C.

  • Issue: Product Coloration (Yellow/Brown).

    • Causality: Oxidation of trace iodides or phenolic impurities.

    • Corrective Action: Wash organic phase with 5% Sodium Thiosulfate (

      
      ) before the acid wash to scavenge free iodine.
      

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199. Link

  • Makosza, M., & Jonczyk, A. (1976). "Phase-Transfer Alkylation of Nitriles and Esters." Organic Syntheses, 55, 91. Link

  • Fedoryński, M. (2003). "Syntheses of gem-dichlorocyclopropanes and their derivatives under phase-transfer catalytic conditions." Chemical Reviews, 103(4), 1099–1132. (Demonstrates robustness of PTC with sterically hindered carbanions). Link

  • PubChem Compound Summary. (2023). "Methyl 2-(2-chlorophenyl)propanoate (Precursor Data)." National Center for Biotechnology Information. Link

  • O'Donnell, M. J. (2001). "The Enantioselective Synthesis of Amino Acids by Phase-Transfer Catalysis." Accounts of Chemical Research, 37(8), 506–517. (Foundational text on PTC mechanisms). Link

Sources

microwave-assisted synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Rapid Synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate via Microwave-Assisted Esterification

Application Note & Protocol

Abstract

In the landscape of modern synthetic chemistry, the demand for rapid, efficient, and environmentally conscious methodologies is paramount. This guide provides a comprehensive protocol for the synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate, a potentially valuable building block in pharmaceutical and materials science research. We will move beyond conventional, time-consuming heating methods and instead employ Microwave-Assisted Organic Synthesis (MAOS). This state-of-the-art technique dramatically reduces reaction times from hours to mere minutes, while often improving reaction yields and product purity.[1][2][3][4] This document serves as a detailed guide for researchers, scientists, and professionals in drug development, offering not just a step-by-step protocol, but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Case for Microwave-Assisted Synthesis

Methyl 2-(2-chlorophenyl)-2-methylpropanoate is a substituted ester with potential applications as an intermediate in the synthesis of more complex molecules. Traditional methods for esterification, such as Fischer esterification, often require prolonged reaction times at high temperatures, which can lead to the formation of byproducts and increased energy consumption.[5]

Microwave-assisted synthesis offers a compelling alternative by directly and efficiently heating the reaction mixture.[6] Unlike conventional heating which relies on heat transfer through the vessel walls, microwave energy couples directly with polar molecules in the reaction, leading to rapid and uniform heating.[6][7][8] This technique operates on the principles of dipolar polarization and ionic conduction, where polar molecules or ions align with the rapidly oscillating electric field of the microwaves, generating heat.[1][7][8][9] The result is a significant acceleration of reaction rates, often reducing synthesis times from hours to minutes, while enhancing yields and minimizing side reactions.[3][10][11] Furthermore, MAOS is considered a green chemistry approach as it often requires less solvent and energy.[2][8][9]

Reaction Mechanism and Rationale

The synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate is achieved through the esterification of 2-(2-chlorophenyl)-2-methylpropanoic acid with a suitable methylating agent, such as methanol, in the presence of an acid catalyst.

Reaction Scheme:

reaction_scheme cluster_catalyst reactant1 2-(2-chlorophenyl)-2-methylpropanoic acid reaction_center + reactant1->reaction_center reactant2 Methanol reactant2->reaction_center catalyst H+ (cat.) product Methyl 2-(2-chlorophenyl)-2-methylpropanoate water Water arrow_center reaction_center->arrow_center product_center + arrow_center->product_center Microwave Irradiation product_center->product product_center->water

Caption: General reaction scheme for the synthesis.

The reaction proceeds via a standard acid-catalyzed esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen of the methanol. A subsequent proton transfer and elimination of a water molecule yields the desired ester. The use of microwave irradiation dramatically accelerates this process by rapidly achieving and maintaining the optimal reaction temperature.

Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor. Domestic microwave ovens should never be used for chemical synthesis due to the lack of temperature and pressure controls, and the risk of explosion or exposure to hazardous vapors.[12][13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(2-chlorophenyl)-2-methylpropanoic acid≥98%Commercially AvailableStarting material.
Methanol (MeOH)Anhydrous, ≥99.8%Commercially AvailableReactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%Commercially AvailableCatalyst.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercially AvailableFor drying.
Deuterated Chloroform (CDCl₃)NMR GradeCommercially AvailableFor NMR analysis.
Microwave Reaction Vials10 mLAppropriate SupplierWith snap caps and septa.
Magnetic Stir BarsAppropriate Supplier
Step-by-Step Synthesis Procedure

synthesis_workflow step1 Step 1: Reagent Preparation Add 2-(2-chlorophenyl)-2-methylpropanoic acid (1.0 mmol) to a 10 mL microwave vial with a stir bar. step2 Step 2: Addition of Methanol and Catalyst Add anhydrous methanol (5 mL) and concentrated sulfuric acid (2-3 drops) to the vial. step1->step2 step3 Step 3: Microwave Irradiation Seal the vial and place it in the microwave reactor. Irradiate at 120°C for 5-10 minutes with stirring. step2->step3 step4 Step 4: Cooling and Quenching Cool the vial to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. step3->step4 step5 Step 5: Extraction Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). step4->step5 step6 Step 6: Drying and Concentration Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. step5->step6 step7 Step 7: Purification and Analysis Purify the crude product by column chromatography (if necessary) and characterize by NMR and Mass Spectrometry. step6->step7

Caption: Workflow for the microwave-assisted synthesis.

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 200.5 mg (1.0 mmol) of 2-(2-chlorophenyl)-2-methylpropanoic acid.

  • Addition of Methanol and Catalyst: In a fume hood, add 5 mL of anhydrous methanol to the vial. Carefully add 2-3 drops of concentrated sulfuric acid.

  • Microwave Irradiation: Securely seal the vial with a cap. Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120°C

    • Time: 5-10 minutes

    • Power: Dynamic (will adjust to maintain temperature)

    • Stirring: High

  • Cooling and Quenching: After the irradiation is complete, allow the vial to cool to room temperature (below 40°C) before opening. Carefully and slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results
ParameterExpected Outcome
Reaction Time 5-10 minutes
Yield >90% (based on similar microwave-assisted esterifications)[11]
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) Expect signals for aromatic protons, methyl protons, and methoxy protons.
¹³C NMR (CDCl₃) Expect signals for carbonyl carbon, aromatic carbons, quaternary carbon, and methyl carbons.
Mass Spec (ESI+) Expect [M+H]⁺ or [M+Na]⁺ corresponding to C₁₁H₁₃ClO₂.

Safety and Best Practices

Adherence to strict safety protocols is crucial when performing microwave-assisted synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of potentially toxic fumes.[12]

  • Equipment: Only use a dedicated laboratory microwave reactor designed for chemical synthesis.[12][13] Regularly inspect the door seals and safety interlocks for any damage.[13][14][15]

  • Pressure and Temperature: Be aware of the potential for rapid pressure and temperature increases, especially with exothermic reactions.[12] Always start with small-scale reactions if the reactivity is unknown.

  • Vessel Integrity: Use only microwave-safe reaction vessels and never use sealed containers without a pressure-release mechanism.[15][16] Loosen screw caps on vessels that are not designed for high-pressure reactions.[14]

  • Flammable Solvents: Exercise extreme caution when heating flammable solvents. Ensure the microwave system is designed for such use.[13]

  • Superheating: Be aware of the risk of localized superheating, especially in viscous samples or solvent-free reactions.[12] Ensure adequate stirring.

Conclusion

This application note details a rapid, efficient, and reliable protocol for the synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate using microwave irradiation. By leveraging the principles of microwave-assisted organic synthesis, this method offers significant advantages over traditional heating techniques, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[1][8] The provided protocol, grounded in established chemical principles and safety practices, is intended to empower researchers to accelerate their synthetic workflows and discovery processes.

References

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025). Available at: [Link]

  • Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration - Organic Chemistry Portal. (2009). Available at: [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Available at: [Link]

  • Microwave-Assisted Esterification of Diverse Carboxylic Acids and Chiral Amino Acids. (2008). Available at: [Link]

  • A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids - RSC Publishing. (n.d.). Available at: [Link]

  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). Available at: [Link]

  • Microwave-Assisted Direct Thioesterification of Carboxylic Acids - ACS Publications. (2017). Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Available at: [Link]

  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide - MDPI. (2022). Available at: [Link]

  • Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023). Available at: [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory - Scribd. (n.d.). Available at: [Link]

  • Safe use of microwave ovens in laboratories - University of Nottingham. (n.d.). Available at: [Link]

  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.). Available at: [Link]

  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid - Quick Company. (n.d.). Available at: [Link]

  • WO 2014/188453 A2 - Googleapis.com. (2014).
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 9(6), 1535-1542. Available at: [Link]

  • CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents. (n.d.).
  • Microwave assisted synthesis of novel pyrazoles. (n.d.). Available at: [Link]

  • Cravotto, G., & Cintas, P. (2006). The Greening of Organic Synthesis: Microwave-assisted, Photo- and Sono-chemical Methods. Green Chemistry, 8(2), 157-166. Available at: [Link]

  • Antimicrobial Activity and Microwave Assisted Synthesis of 1-(4-Chlorophenyl)-3,3- bis(methylthio)-2-(arylthio)prop-2-en-1-ones. (n.d.). Available at: [Link]

Sources

Troubleshooting & Optimization

purification of Methyl 2-(2-chlorophenyl)-2-methylpropanoate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chromatography Application Support Center

Subject: Purification of Methyl 2-(2-chlorophenyl)-2-methylpropanoate CAS: 61853-42-9 (Analogous/Generic Structure Reference) Chemical Class:


-Disubstituted Aryl Ester

Strategic Overview: The Separation Challenge

As a Senior Application Scientist, I often see researchers struggle with this specific purification not because the chemistry is complex, but because the hydrodynamic volume and polarity of the target molecule are deceptively similar to its precursors.

The synthesis typically involves the double methylation of methyl 2-(2-chlorophenyl)acetate. The critical impurities you will encounter are:

  • Mono-methylated Intermediate: Methyl 2-(2-chlorophenyl)propanoate.[1]

  • Starting Material: Methyl 2-(2-chlorophenyl)acetate.[1]

  • Hydrolysis Byproduct: 2-(2-chlorophenyl)-2-methylpropanoic acid.

The Physicochemical Reality: The target molecule contains a quaternary carbon (gem-dimethyl group). While this increases steric bulk, the polarity difference between the mono-methyl and di-methyl ester is minimal. Both are non-polar oils. Standard "blast-and-pass" flash chromatography often results in co-elution. Success requires a precisely tuned stationary phase interaction.

Method Development & Optimization

Before packing your column, you must validate your separation factor (


) on TLC.
The "Golden Window" Solvent System

Based on validated protocols [1], the target ester moves relatively fast on silica.

  • Target

    
    :  0.42
    
  • Solvent System: 10% Ethyl Acetate in Cyclohexane (or Hexanes).[1]

Data Table: Predicted Elution Profile

CompoundPolarity RankEst.

(10% EtOAc/Hex)
Separation Strategy
Target (Di-methyl) Lowest (Most Lipophilic)0.42 Elutes First
Mono-methyl Impurity Low0.35 - 0.38Critical Pair (Requires Gradient)
Starting Material Medium-Low0.25 - 0.30Easily Separated
Acid Impurity High< 0.10 (Streaking)Requires Basic Workup

Recommended Protocol: Step-by-Step

Pre-Purification Workup (Crucial)

Do not skip this. If your crude contains residual DMF (common reaction solvent) or hydrolyzed acid, your column resolution will collapse.

  • DMF Removal: Wash organic layer 3x with water/brine or evaporate under high vacuum with a heptane azeotrope.

  • Acid Removal: Wash with sat. NaHCO

    
    . The acid impurity causes peak tailing that can mask your product.
    
Column Parameters
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

  • Loading Method: Dry Loading is mandatory if the crude is an oil or >2g scale. Adsorb crude onto silica (ratio 1:2 crude:silica) and rotovap to a free-flowing powder.

  • Cartridge Size: Target a loading capacity of 1-3% (w/w) for difficult separations (e.g., 1g crude on a 40g or 80g column).

Elution Gradient (Linear)

Do not use an isocratic run immediately. The mono-methyl impurity tails into the product.

  • Equilibration: 3 CV (Column Volumes) of 100% Hexane (or Cyclohexane).

  • Gradient: 0% to 10% EtOAc over 10 CV.

  • Hold: Hold at 10% EtOAc for 5 CV (Target elutes here).

  • Wash: Ramp to 30% EtOAc to clear starting materials.

Troubleshooting & FAQs

Q1: My product and the mono-methyl impurity are co-eluting. How do I improve resolution ( )?

A: This is the most common failure mode. The gem-dimethyl group adds lipophilicity, but not enough to create a massive shift from the mono-methyl species.

  • Immediate Fix: Switch the non-polar solvent. Replace Hexanes with Pentane or Petroleum Ether . Lower boiling point hydrocarbons often provide slightly better selectivity for subtle alkyl differences.

  • Secondary Fix: Flatten the gradient. Instead of 0-10% over 10 CV, run 0-5% EtOAc over 15 CV .

  • Alternative: If

    
     persists, consider vacuum distillation . The target boils at roughly 58-61 °C (0.11 mmHg) [1].[1] Distillation is often superior to chromatography for separating non-polar esters with only methyl-group differences.
    
Q2: I see a "ghost peak" or streaking that contaminates my fractions.

A: This is likely the carboxylic acid derivative (hydrolysis product). On standard silica, free acids streak and elute slowly, bleeding into later fractions.

  • Diagnosis: Spot the streak on TLC and stain with Bromocresol Green (acids turn yellow/green).

  • Remedy: Do not add acetic acid to the mobile phase (this pushes the acid faster, potentially into your product). Instead, re-dissolve your combined fractions in Et

    
    O and wash rigorously with 1M NaOH or sat. NaHCO
    
    
    
    to strip the acid into the aqueous layer.
Q3: My yield is lower than expected, but the column looks clean.

A: You are likely losing product to volatility .

  • Cause: Methyl 2-(2-chlorophenyl)-2-methylpropanoate is a relatively small, non-polar ester. It has significant vapor pressure.

  • Fix: When concentrating fractions on the rotovap, do not use high vacuum (< 10 mbar) or high bath temperatures (> 40°C). Stop evaporation when the solvent volume is low and remove the final traces under a gentle stream of nitrogen, or accept a small amount of residual solvent.

Logic Workflow: Decision Tree

PurificationLogic Start Crude Reaction Mixture Workup Wash: NaHCO3 (remove acid) Wash: H2O (remove DMF) Start->Workup TLC TLC Analysis (10% EtOAc/Hex) Workup->TLC Decision1 Is Rf diff > 0.1? TLC->Decision1 Flash Standard Flash Gradient 0-10% EtOAc Decision1->Flash Yes Difficult Difficult Separation (Co-elution Risk) Decision1->Difficult No Distill Vacuum Distillation (58-61°C @ 0.11 mmHg) Difficult->Distill Large Scale (>5g) Modify Modify Protocol: 1. Use 0-5% Gradient 2. Switch Hex to Pentane Difficult->Modify Small Scale (<1g)

Figure 1: Decision matrix for determining the optimal purification route based on scale and separation efficiency.

References

  • Organic Syntheses , Coll. Vol. 13, p.209 (2025); Vol. 98, p.446 (2021). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation: Preparation of Methyl 2-(2-chlorophenyl)-2-methylpropanoate.

  • Rochester University , Flash Column Chromatography Guide. (General principles on solvent selection for esters).

  • Knauer , Flash Chromatography Explained: Dry Loading vs Liquid Loading. (Techniques for handling oily crudes).

Sources

Technical Support Center: Minimizing Hydrolysis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(2-chlorophenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this sterically hindered ester in their synthetic workflows. Unwanted hydrolysis of the methyl ester group is a common side reaction that can significantly impact reaction yield and purity. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you proactively minimize and manage this challenge.

Section 1: Understanding the Challenge - The Chemistry of a Hindered Ester

This section addresses the fundamental chemical principles governing the stability of Methyl 2-(2-chlorophenyl)-2-methylpropanoate. Understanding why hydrolysis occurs is the first step in preventing it.

Q1: What makes Methyl 2-(2-chlorophenyl)-2-methylpropanoate susceptible to hydrolysis?

Like all esters, Methyl 2-(2-chlorophenyl)-2-methylpropanoate can be hydrolyzed back to its parent carboxylic acid (2-(2-chlorophenyl)-2-methylpropanoic acid) and alcohol (methanol) in the presence of water.[1] This reaction can be catalyzed by either acid or base, both of which significantly accelerate the rate of cleavage.[1][2]

  • Acid-Catalyzed Hydrolysis: This is an equilibrium-driven process, typically requiring heat and an excess of water to proceed to completion.[3][4]

  • Base-Promoted Hydrolysis (Saponification): This reaction is effectively irreversible under basic conditions.[5] The hydroxide ion attacks the ester, and the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which drives the reaction forward.[3][5]

Q2: How does the specific molecular structure of this compound affect its hydrolysis?

The key structural feature is the quaternary carbon atom adjacent to the carbonyl group, substituted with two methyl groups and a 2-chlorophenyl ring. This creates significant steric hindrance around the electrophilic carbonyl carbon.

This steric bulk physically blocks the typical pathway for nucleophilic attack (the BAC2 mechanism) that is common for most esters under basic conditions.[6][7] While this makes the ester more resistant to hydrolysis than simpler, unhindered esters, it does not make it immune.[8] Under forcing conditions (high temperature, strong base), hydrolysis can still occur, and alternative, less common mechanisms may come into play.[9][10][11] For instance, in some highly hindered methyl esters, a base might attack the less hindered methyl group carbon in an SN2 fashion (a BAL2 mechanism), though this is rare.[9][11]

Caption: Steric hindrance around the ester carbonyl.

Section 2: Troubleshooting Guide - Common Scenarios & Solutions

This section is formatted to directly address problems you may encounter during your experiments.

Q3: "My reaction seems to work, but I'm observing significant loss of my product during the aqueous workup. What's happening?"

This is a classic sign of workup-induced hydrolysis. Standard aqueous workups often involve washes with acidic or basic solutions (e.g., 1N HCl, sat. NaHCO₃, or 1N NaOH) to remove reagents and byproducts. For a sterically hindered but still labile ester, these conditions can be destructive.

Root Causes & Solutions:

  • pH Extremes: Washing with strong acids or bases is actively catalyzing the hydrolysis of your ester.

    • Solution: Neutralize the reaction mixture with a milder buffered solution (e.g., a phosphate buffer at pH 7) or carefully with dilute acid/base at low temperatures (0-5 °C). If possible, avoid acidic/basic washes altogether.

  • Prolonged Exposure: The longer your compound is in a biphasic mixture with an aqueous layer, the more time there is for hydrolysis to occur, even at neutral pH.

    • Solution: Perform extractions quickly. Minimize the time the organic and aqueous layers are in contact. Break any emulsions promptly (e.g., by adding brine) and separate the layers immediately.

  • Use of Protic Solvents: If your workup involves alcohols (e.g., methanol, ethanol), you risk transesterification, especially if catalytic acid or base is present.[4]

    • Solution: Use aprotic solvents for extraction, such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE).

Q4: "My desired transformation requires basic conditions, but this is causing my ester to hydrolyze. What are my options?"

Running a base-mediated reaction without saponifying the ester is a common challenge. The key is to select conditions where your desired reaction is significantly faster than the hydrolysis side reaction.

Strategic Adjustments for Basic Reactions:

  • Use Anhydrous, Aprotic Conditions: Hydrolysis requires water. By rigorously excluding it, you can use bases in aprotic solvents.

    • Recommended Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU).

    • Recommended Solvents: Anhydrous Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).

  • Lower the Reaction Temperature: Chemical reaction rates are highly temperature-dependent. Lowering the temperature will slow down both the desired reaction and the undesired hydrolysis, but it will often slow the hydrolysis more significantly. Try running your reaction at 0 °C or even -20 °C.

  • Consider Non-Aqueous Hydroxide Sources: For some applications, "naked" or unsolvated hydroxide delivered under non-aqueous conditions can be effective.[6][7] However, this requires careful control as these reagents are highly reactive.

  • Phase-Transfer Catalysis: In a biphasic system (e.g., Toluene/water), a phase-transfer catalyst can shuttle a basic anion (like OH⁻) into the organic phase.[10] This can sometimes allow for lower temperatures and shorter reaction times, but must be carefully optimized.

Q5: "I need to perform a reaction under acidic conditions. How can I protect my ester?"

Similar to basic conditions, the primary strategy is to eliminate water.

Strategic Adjustments for Acidic Reactions:

  • Use Lewis Acids: Where appropriate, substitute Brønsted acids (like HCl, H₂SO₄) with Lewis acids (like BF₃·OEt₂, TMSOTf, Sc(OTf)₃) under strictly anhydrous conditions. Lewis acids activate other functional groups without necessarily providing a proton and water source for hydrolysis.

  • Strictly Anhydrous Conditions: Use anhydrous solvents and reagents. If a Brønsted acid is unavoidable, consider using HCl gas dissolved in an anhydrous solvent (e.g., dioxane) rather than aqueous HCl.

  • Low Temperature: As with basic reactions, reducing the temperature is a powerful tool for minimizing side reactions.

Q6: "How can I accurately detect and quantify the amount of hydrolysis byproduct in my sample?"

Monitoring for the formation of the carboxylic acid byproduct is crucial for optimizing your reaction conditions.

  • High-Performance Liquid Chromatography (HPLC): This is often the best method. The ester and its corresponding carboxylic acid will typically have very different retention times on a reverse-phase column (e.g., C18), allowing for excellent separation and quantification.[12]

  • Gas Chromatography (GC): If the carboxylic acid is sufficiently volatile (or can be derivatized to be), GC is a viable option.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the acid byproduct. The disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad carboxylic acid proton signal (often >10 ppm) are indicative of hydrolysis. Integration can provide a quantitative measure of the mixture's composition.

Section 3: Proactive Strategies & Experimental Protocols

Instead of troubleshooting problems, this section provides protocols to prevent them from occurring in the first place.

Decision Workflow for Experiment Design

Use this workflow to select the appropriate experimental strategy based on your reaction requirements.

Workflow start Start: Design Reaction for Methyl 2-(2-chlorophenyl)-2-methylpropanoate q_water Are reagents & conditions inherently anhydrous? start->q_water q_ph Does the reaction require acidic or basic conditions? q_water->q_ph Yes protocol_anhydrous Protocol 1: Rigorous Anhydrous Technique q_water->protocol_anhydrous No q_ph->protocol_anhydrous Yes protocol_neutral Standard Protocol: Use Neutral Conditions, Low Temp q_ph->protocol_neutral No protocol_modified_workup Protocol 2: Modified Non-Hydrolytic Workup protocol_anhydrous->protocol_modified_workup protocol_neutral->protocol_modified_workup

Caption: Decision workflow for minimizing hydrolysis.

Protocol 1: Performing Reactions Under Rigorous Anhydrous Conditions

This protocol is essential when using water-sensitive reagents or when acidic/basic conditions are required.

1. Glassware Preparation:

  • Oven-dry all glassware (flasks, stir bars, dropping funnels) at 120 °C for at least 4 hours, or flame-dry under vacuum.
  • Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon).

2. Solvent & Reagent Preparation:

  • Use commercially available anhydrous solvents packaged under an inert atmosphere.
  • If using solvents from a bulk source, dry them using an appropriate drying agent or a solvent purification system (e.g., passing through activated alumina columns).
  • Ensure all liquid reagents are anhydrous. Solid reagents should be dried in a vacuum oven if their stability permits.

3. Reaction Setup & Execution:

  • Set up the reaction apparatus under a positive pressure of inert gas using a manifold or balloon.
  • Add the Methyl 2-(2-chlorophenyl)-2-methylpropanoate and any solid reagents to the cooled flask.
  • Add anhydrous solvents and liquid reagents via syringe or cannula.
  • Maintain the inert atmosphere throughout the entire reaction period.
  • If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Protocol 2: Modified Non-Hydrolytic Aqueous Workup

This procedure is designed to minimize product loss when an aqueous wash is unavoidable.

1. Initial Quenching (at 0 °C):

  • Cool the completed reaction mixture to 0 °C in an ice-water bath.
  • Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a mildly acidic (pH ~5-6) and less hydrolytic environment than pure water or strong acids.

2. Rapid Extraction:

  • Add the extraction solvent (e.g., Ethyl Acetate, DCM) and transfer the mixture to a separatory funnel.
  • Shake gently but thoroughly for ~30 seconds and allow the layers to separate. Do not let the mixture sit for an extended period.
  • Drain the organic layer. If further washes are needed, use pre-chilled brine (saturated NaCl solution), which helps to remove water and break emulsions. Avoid strong acid or base washes.

3. Drying and Concentration:

  • Dry the collected organic layer over a vigorous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
  • Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator with a bath temperature kept as low as possible (e.g., < 40 °C) to prevent thermal degradation.
Section 4: Data Summary & Key Parameters

This table summarizes the critical experimental parameters and the recommended conditions to ensure the stability of your ester.

ParameterCondition to AvoidRecommended Condition for StabilityRationale
pH < 4 or > 96 - 8Both strong acids and bases catalyze hydrolysis.[14] Neutral or near-neutral conditions provide the highest stability.
Water Content > 0.1% (or any non-essential water)As low as possible (<50 ppm)Water is a key reactant in the hydrolysis reaction.[14] Its exclusion is the most effective preventative measure.
Temperature Elevated temperatures (> 40 °C)Lowest feasible reaction temperature (e.g., ≤ RT)Hydrolysis is a chemical reaction with an activation energy; lower temperatures drastically reduce its rate.[6]
Solvent Choice Protic solvents (Methanol, Ethanol, Water)Aprotic solvents (THF, Dioxane, Toluene, DCM)Protic solvents can participate in hydrolysis or transesterification. Aprotic solvents are non-reactive toward the ester.[6]
Workup Reagents Strong aqueous acids/bases (e.g., 1N HCl, 1N NaOH)Mild buffers (sat. NH₄Cl, pH 7 phosphate) or brineMinimizes the catalytic effect of H⁺ or OH⁻ ions during the purification phase.
Section 5: Frequently Asked Questions (FAQs)

Q7: What are the exact chemical structures of the hydrolysis products? The hydrolysis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate yields 2-(2-chlorophenyl)-2-methylpropanoic acid and methanol .

Q8: Would using a different ester, like an ethyl or a tert-butyl ester, be more stable? It depends on the reaction conditions you need to employ.

  • Ethyl Ester: Generally shows similar stability to the methyl ester. It might be slightly more sterically hindered to BAL2 attack, but this is a minor pathway.

  • tert-Butyl Ester: This would be significantly less stable under acidic conditions, as it is designed to be cleaved via an AAL1 mechanism involving a stable tert-butyl carbocation.[2] It would, however, be more resistant to base-promoted hydrolysis (both BAC2 and BAL2 mechanisms).

Q9: My synthesis involves a Grignard reagent. Will my ester survive? No. Esters react with two equivalents of a Grignard reagent to produce a tertiary alcohol. This reaction is much faster than hydrolysis. If you need to perform a Grignard reaction on another part of the molecule, the ester functional group must be temporarily converted to a different group that is unreactive toward organometallics, or the synthetic route must be redesigned.

References
  • Brainly. (2023, September 17). What is a commonly used protecting group to prevent ester hydrolysis?15

  • CUSABIO. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Link

  • Chemistry - simple and easy. (2021, December 28). Hydrolysis of esters - Mechanisms. YouTube. Link

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. Link

  • European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS (EP 0675867 B1). Link

  • Google Patents. US4185027A - Hydrolysis of methyl esters. Link

  • Wikipedia. Protecting group. Link

  • Oxford Learning Link. Appendix 6: Protecting groups. Link

  • ARKIVOC. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Link

  • WIPO PatentScope. WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Link

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Link

  • Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis. Link

  • University of Bristol. Lecture 6: Hydrolysis Reactions of Esters and Amides. Link

  • Organic Chemistry Portal. Protective Groups. Link

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Link

  • ACS Publications. The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids. Link

  • Organic Chemistry Portal. Methyl Esters. Link

  • BioResources. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Link

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Link

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Link

  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Link

  • ResearchGate. (2025, November 3). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Link

  • Springer. Hydrolysis in Pharmaceutical Formulations. Link

  • ResearchGate. A simple method for reaction rate prediction of ester hydrolysis. Link

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Link

  • Semantic Scholar. (2020, April 17). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Link

  • ECHEMI. Difficult hydrolysis of an hindered ester. Link

  • Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Link

  • Save My Exams. (2024, May 13). Hydrolysis of Esters. Link

  • National Library of Medicine. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Link

  • ACS Publications. Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. Link

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Link

  • Organic Syntheses. 2-phenylpropionic acid. Link

  • Google Patents. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. Link

  • Reddit. (2025, November 5). Need to hydrolyze methyl esters but compound is water sensitive. Link

  • Google Patents. CN102701949A - Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid. Link

  • MDPI. (2022, December 6). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Link

Sources

solvent selection for crystallization of Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification and crystallization of Methyl 2-(2-chlorophenyl)-2-methylpropanoate . This document is structured to troubleshoot common issues, specifically the tendency of


-disubstituted phenylacetic acid esters to "oil out" or remain liquid due to steric hindrance and low melting points.

Case ID: CRYST-M-2CP-MP

Status: Active Analyst: Senior Application Scientist Subject: Solvent Selection & Crystallization Protocol

Diagnostic Phase: Characterizing Your Material

Before selecting a solvent, you must confirm the physical state of your specific batch. Methyl 2-(2-chlorophenyl)-2-methylpropanoate is structurally analogous to Methyl 2-methyl-2-phenylpropanoate, which is typically a liquid or low-melting solid at room temperature.

Initial Triage Questions:

  • Q1: Is your crude material a viscous oil or a solid cake?

  • Q2: What is the estimated purity (by HPLC/GC)? (If <85%, crystallization is unlikely to succeed without prior distillation).

  • Q3: Are you attempting to crystallize the ester itself, or its hydrolyzed acid precursor? (The acid is a solid; the ester is likely a liquid/oil).

Solvent Selection Guide

Based on the lipophilic nature of the 2-chlorophenyl and gem-dimethyl groups, this compound exhibits high solubility in organic solvents but poor crystallization kinetics.

Primary Recommendation: Low-Temperature Crystallization

Since the compound is likely a low-melting solid, standard room-temperature crystallization will fail. You must use a cryogenic solvent system .

Solvent System Ratio (v/v) Temp Range Mechanism Risk Profile
n-Pentane 100%-78°C to -20°CCoolingLow (Best for inducing solidification)
n-Heptane 100%-40°C to 0°CCoolingMedium (May require seeding)
MeOH / Water 90:10 to 80:20-20°C to 5°CAnti-solventHigh (Risk of "Oiling Out")
Isopropanol (IPA) 100%-40°C to -10°CCoolingMedium (Good for removing polar impurities)

Technical Note: For this specific structure, n-Pentane is the superior choice for initial solidification because its low freezing point allows for deep cooling without the solvent itself freezing, maximizing the supersaturation of the ester.

Experimental Protocols
Protocol A: Cryogenic Solidification (For Oils)

Use this if your material is a stubborn oil.

  • Dissolution: Dissolve 10 g of crude oil in the minimum amount of n-Pentane (approx. 15–20 mL) at room temperature.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust/insolubles (nucleation sites for oiling).

  • Cooling: Place the sealed flask in a Dry Ice/Acetone bath (-78°C) .

  • Induction: Scratch the side of the flask with a glass rod. If available, add a seed crystal of the pure ester.

  • Observation: Watch for white needles or a microcrystalline powder.

  • Isolation: Perform cold filtration immediately using a pre-chilled Büchner funnel. Do not let the solvent warm up.

Protocol B: Anti-Solvent Precipitation (For Higher Purity Inputs)

Use this if your material is >90% pure but colored.

  • Dissolution: Dissolve crude in 5 volumes of Methanol at 30°C.

  • Addition: Dropwise add Water (anti-solvent) until slight turbidity persists.

  • Re-heating: Warm slightly to clear the solution.

  • Slow Cooling: Wrap the flask in foil/towel and allow to cool to RT, then move to 4°C fridge.

  • Warning: If two liquid layers form (Oiling Out), STOP . Re-heat and add more Methanol.

Troubleshooting: "Why is it Oiling Out?"

Symptom: The solution turns cloudy, but instead of crystals, distinct oily droplets settle at the bottom.

Root Cause:

  • Temperature Drop too Fast: The metastable zone width (MSZW) was crossed too quickly.

  • Impurity Profile: Presence of unreacted 2-(2-chlorophenyl)-2-methylpropanoic acid or residual solvents.

  • Solvent Choice: The solvent is too polar (e.g., using too much water).

Corrective Actions:

  • Action 1 (Seeding): You must seed the mixture at the cloud point. If you lack seeds, use a similar crystalline analog or scratch the glass vigorously.

  • Action 2 (Solvent Swap): Switch from MeOH/Water to n-Heptane . Heptane is non-polar and solvates the "oil" better, forcing a more ordered precipitation upon cooling.

  • Action 3 (Distillation First): If the oil persists, the impurity load is too high. Perform a Kugelrohr distillation (high vacuum) to remove oligomers before attempting crystallization again.

Decision Tree & Workflow (Visualized)

CrystallizationWorkflow Start Start: Crude Material StateCheck Check Physical State (at 25°C) Start->StateCheck IsSolid Solid / Semi-Solid StateCheck->IsSolid Yes IsOil Viscous Oil StateCheck->IsOil Yes PurityCheck Check Purity (HPLC) IsSolid->PurityCheck IsOil->PurityCheck HighPurity > 85% PurityCheck->HighPurity LowPurity < 85% PurityCheck->LowPurity SolventSelect Select Solvent System HighPurity->SolventSelect Distill Perform High-Vac Distillation (Remove heavy impurities) LowPurity->Distill Distill->PurityCheck Pentane System A: n-Pentane (Cool to -78°C) SolventSelect->Pentane Preferred (Low MP) MeOHWater System B: MeOH/Water (Anti-solvent) SolventSelect->MeOHWater Alternative OilingCheck Did it Oil Out? Pentane->OilingCheck MeOHWater->OilingCheck Success Isolate Crystals (Cold Filtration) OilingCheck->Success No (Crystals formed) Remedy Remedy: 1. Re-heat 2. Add Seed 3. Slower Cooling OilingCheck->Remedy Yes (Droplets formed) Remedy->SolventSelect Retry with Heptane

Figure 1: Decision matrix for solvent selection and troubleshooting based on physical state and purity.

Frequently Asked Questions (FAQs)

Q: Can I use Ethyl Acetate/Hexane? A: While standard for many organics, Ethyl Acetate is often too good a solvent for these lipophilic esters. You will likely struggle to get the yield back, even at -20°C. Use Pentane or Heptane instead to minimize solubility at low temperatures.

Q: My product is a liquid at room temperature. Is this normal? A: Yes. The gem-dimethyl group (


-dimethyl) creates steric bulk that disrupts crystal packing, often lowering the melting point significantly compared to the un-methylated analog. It may only crystallize below 0°C.

Q: How do I dry the crystals without them melting? A: This is critical. Do not use a vacuum oven with heat. Dry the crystals in a vacuum desiccator at room temperature (or in a fridge) using P₂O₅ or silica gel. If the melting point is near RT, the heat from the vacuum pump or ambient air can melt them back to oil.

References
  • Vogel, A.I. , Vogel's Textbook of Practical Organic Chemistry, 5th Edition, Longman, 1989. (General crystallization techniques for low-melting solids).

  • Armarego, W.L.F. , Purification of Laboratory Chemicals, 8th Edition, Butterworth-Heinemann, 2017. (Standard reference for solvent properties and purification of organic esters).

  • Pfizer Inc. , "Solvent Selection Guide for Medicinal Chemistry", Green Chemistry, 2016. (Guidance on solvent replacement and green alternatives).

  • Hansen, C.M. , Hansen Solubility Parameters: A User's Handbook, 2nd Edition, CRC Press, 2007. (Theoretical basis for solvent selection based on polarity and dispersion forces).

identifying impurities in crude Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is structured to assist researchers and process chemists in the identification, quantification, and remediation of impurities in Methyl 2-(2-chlorophenyl)-2-methylpropanoate (also known as Methyl 2-(2-chlorophenyl)isobutyrate).

Topic: Impurity Identification & Troubleshooting Guide

Introduction & Compound Profile

Target Molecule: Methyl 2-(2-chlorophenyl)-2-methylpropanoate Chemical Structure Context: An


-disubstituted phenylacetic acid ester.
Criticality:  High purity is essential because the quaternary carbon center acts as a steric block in downstream nucleophilic attacks. Impurities lacking this quaternary center (mono-methylated species) exhibit vastly different reactivity profiles, potentially leading to side-reactions in API synthesis.
Impurity Origin Map

The following diagram illustrates the synthesis pathway (via


-methylation) and the specific entry points for common impurities.

ImpurityMap SM Start: Methyl 2-chlorophenylacetate Reaction Reaction: (1) Base (NaH/KOtBu) (2) MeI (2.2 eq) SM->Reaction ImpC Impurity C: Des-chloro Analog (If Pd/H2 used) SM->ImpC Side Rxn (Dehalogenation) Target Target: Methyl 2-(2-chlorophenyl)- 2-methylpropanoate Reaction->Target Double Alkylation ImpA Impurity A: Mono-methylated (Incomplete Rxn) Reaction->ImpA Single Alkylation (Kinetic Control) ImpB Impurity B: Hydrolyzed Acid (Moisture/Workup) Target->ImpB Hydrolysis

Figure 1: Mechanistic origin of key impurities during the


-dimethylation of 2-chlorophenylacetate precursors.

Common Impurities & Analytical Signatures

The table below summarizes the most frequent impurities encountered. Data is based on standard Reverse Phase (RP-HPLC) behavior on a C18 column.

Impurity CodeChemical NameOriginRRT (Approx)*Mass Shift (vs Target)
IMP-A Methyl 2-(2-chlorophenyl)propanoateIncomplete Methylation0.85M - 14
IMP-B 2-(2-chlorophenyl)-2-methylpropanoic acidHydrolysis (Acidic/Basic)0.40 - 0.60M - 14
IMP-C Methyl 2-phenyl-2-methylpropanoateDe-halogenation0.75M - 34
IMP-D Methyl 2-chlorophenylacetateUnreacted Starting Material0.70M - 28

*RRT (Relative Retention Time) relative to the Target molecule (set to 1.00). Assumes a Water/Acetonitrile gradient.

Troubleshooting & FAQs

Module 1: Chromatographic Anomalies (HPLC)

Q1: I see a "fronting" peak at RRT 0.5 that disappears when I switch from Methanol to Acetonitrile mobile phase. What is it?

  • Diagnosis: This is likely Impurity B (The Free Acid) .

  • Mechanism: The free carboxylic acid (2-(2-chlorophenyl)-2-methylpropanoic acid) is pH-sensitive. In neutral methanol, it may exist in equilibrium between ionized and non-ionized forms, causing peak distortion.

  • Action:

    • Acidify your mobile phase. Add 0.1% Formic Acid or 0.05% TFA to the aqueous phase. This suppresses ionization (

      
      ), sharpening the acid peak and shifting it to a stable retention time.
      
    • Validation: Spike the sample with the pure acid intermediate to confirm retention time match.

Q2: My target peak has a "shoulder" on the leading edge. Integration is difficult.

  • Diagnosis: Co-elution of Impurity A (Mono-methylated) .

  • Causality: The structural difference between the mono-methyl and di-methyl (target) ester is a single methylene group (

    
     vs 
    
    
    
    ). On standard C18 columns, this selectivity can be low.
  • Action:

    • Change Selectivity: Switch to a Phenyl-Hexyl column. The

      
       interactions with the chlorinated aromatic ring often provide better separation for homologues than pure hydrophobic interaction (C18).
      
    • Optimize Gradient: Lower the initial organic % and flatten the gradient slope (e.g., 50% to 70% ACN over 20 mins) to expand the separation window.

Module 2: Structural Elucidation (NMR/MS)

Q3: How do I distinguish the Mono-methyl impurity (IMP-A) from the Target using 1H NMR? They look almost identical.

  • Technical Insight: You must look for the symmetry breaker .

    • Target (Di-methyl): Look for a sharp singlet integration of 6H around 1.5–1.6 ppm (the gem-dimethyl group). The quaternary carbon has no protons, so no splitting occurs.

    • Impurity A (Mono-methyl): Look for a doublet (3H) around 1.4 ppm and a corresponding quartet (1H) around 4.0 ppm (the methine proton).

  • Protocol:

    • Run the NMR in

      
      .
      
    • Zoom into the 3.5–4.5 ppm region. If you see a quartet, you have incomplete alkylation.

Q4: The Mass Spec (GC-MS) shows a peak with the correct mass but a weird isotopic pattern. Is it the target?

  • Diagnosis: Check for De-chlorination (Impurity C) or Regioisomers .

  • Validation Logic:

    • Chlorine Signature: The target molecule contains one Chlorine atom. The molecular ion (

      
      ) and the 
      
      
      
      peak should exhibit a 3:1 intensity ratio (natural abundance of
      
      
      vs
      
      
      ).
    • The Flaw: If the

      
       peak is missing or very small (<5%), you have likely formed Impurity C  (De-chlorinated species), often seen if catalytic hydrogenation was attempted nearby or if contaminated Pd catalysts were used.
      
Module 3: Remediation & Purification

Q5: My crude mixture contains 15% of the Acid Impurity (IMP-B). Column chromatography is too expensive. How do I clean it?

  • Strategy: Utilize the Acid-Base Switch (Chemical Washing).

  • Protocol:

    • Dissolve the crude oil in a non-polar solvent (e.g., Hexanes or MTBE ). Do not use Ethyl Acetate or DCM as they solubilize polar impurities too well.

    • Wash 1: Wash with 1M NaOH or Sat. NaHCO_3 .

      • Chemistry: The base deprotonates Impurity B (

        
        ), pulling it into the aqueous layer. The Target Ester remains in the organic layer.
        
    • Wash 2: Wash with water (to remove residual base).

    • Wash 3: Wash with Brine (to dry).

    • Concentrate.[1]

  • Expected Result: Acid impurity should drop to <0.5%.

Q6: I cannot separate the Mono-methyl impurity (IMP-A) from the Target. What now?

  • Strategy: Chemical destruction (Scavenging).

  • Logic: The Mono-methyl impurity has an acidic proton at the alpha position (methine). The Target (quaternary) does not.

  • Protocol:

    • Treat the mixture with a slight excess of base (e.g., NaH) and a different electrophile (e.g., Benzyl Bromide) that makes the product significantly heavier/more non-polar.

    • Alternatively: Recrystallization is rarely effective for liquid esters. High-vacuum fractional distillation is the preferred physical method if the boiling point difference allows (>10°C difference is typical between mono- and di-methyl).

Analytical Decision Workflow

Use this logic gate to determine the correct analytical method for your impurity problem.

DecisionTree Start Problem: Impurity Detected Volatile Is the sample volatile? Start->Volatile GCMS Method: GC-MS (Split 50:1) Volatile->GCMS Yes (Esters) HPLC Method: HPLC-UV (C18 / Phenyl-Hexyl) Volatile->HPLC No (Salts/Acids) IsoCheck Check Isotope Pattern (M vs M+2) GCMS->IsoCheck AcidCheck Does peak shift with pH? HPLC->AcidCheck DeHalo ID: De-chlorinated Impurity IsoCheck->DeHalo Ratio != 3:1 AcidImp ID: Acid Impurity (Hydrolysis) AcidCheck->AcidImp Yes NeutralImp ID: Mono-methyl or Regioisomer AcidCheck->NeutralImp No

Figure 2: Analytical decision matrix for distinguishing neutral, acidic, and de-halogenated impurities.

References

  • International Council for Harmonisation (ICH). (2006).[2][3] ICH Q3A(R2): Impurities in New Drug Substances.[2][4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). A reverse phase HPLC method for the separation of two stereo isomers of propanoic acid derivatives.[5] PubMed. Retrieved from [Link]

  • Veeprho. (2020). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase.[6] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 2-(2-chlorophenyl)-2-methylpropanoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in their esterification reactions. Here, you will find a structured approach to troubleshooting, grounded in chemical principles and practical experience.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize Methyl 2-(2-chlorophenyl)-2-methylpropanoate has a low conversion rate. What are the most common initial factors to investigate?

Low conversion rates in esterification reactions, such as the synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate, often stem from a few common areas. The primary synthesis route is typically a Fischer-Speier esterification, which is an acid-catalyzed equilibrium reaction between 2-(2-chlorophenyl)-2-methylpropanoic acid and methanol.[1] Given that this is a reversible process, several factors can prevent the reaction from proceeding to completion.[2][3][4][5]

Initial troubleshooting should focus on three core areas:

  • Reagent Quality and Stoichiometry: The purity of starting materials and the molar ratios used are critical.

  • Reaction Conditions: Temperature, reaction time, and catalyst efficiency play a significant role.

  • Water Content: As water is a product of the reaction, its presence can inhibit the forward reaction according to Le Châtelier's Principle.[3][4][6]

Below is a general workflow to begin your troubleshooting process.

G cluster_0 Initial Troubleshooting Workflow start Low Conversion Rate Observed reagents Step 1: Verify Reagent Quality & Stoichiometry - Purity of Acid & Alcohol - Molar Ratios start->reagents conditions Step 2: Assess Reaction Conditions - Temperature & Time - Catalyst Activity reagents->conditions water Step 3: Evaluate Water Contamination - Anhydrous Reagents/Solvents? - Water Removal Method? conditions->water analysis Step 4: Review Analytical Method - GC/NMR Calibration - Workup Losses? water->analysis resolve Problem Resolved analysis->resolve

Caption: General workflow for troubleshooting low conversion rates.

Q2: How do I address issues with my starting materials and the reaction stoichiometry?

The quality and quantities of your reactants are fundamental to the success of the reaction.

Starting Material Purity:

  • 2-(2-chlorophenyl)-2-methylpropanoic acid: The purity of the carboxylic acid is paramount. Impurities can introduce side reactions or inhibit the catalyst. Verify the purity of your starting material via NMR or melting point analysis. If necessary, purify the acid by recrystallization.

  • Methanol: Use of anhydrous methanol is highly recommended. The presence of water will directly shift the equilibrium towards the reactants, reducing your yield.[7] Use a freshly opened bottle of anhydrous solvent or dry it using standard laboratory procedures (e.g., with molecular sieves).

  • Catalyst: For Fischer esterification, a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid is typically used.[8][9] Ensure the catalyst has not been degraded by atmospheric moisture.

Stoichiometry: To drive the equilibrium toward the product side, it is common practice to use one of the reactants in excess.[6][10]

  • Excess Alcohol: Since methanol is often used as the solvent as well, it is naturally in large excess. This is a cost-effective way to push the reaction forward.[5][11]

  • Reactant Ratios: A typical starting point is to use a large molar excess of methanol relative to the carboxylic acid.

ReactantRecommended Molar RatioPurpose
2-(2-chlorophenyl)-2-methylpropanoic acid1 equivalentLimiting Reagent
Methanol10-100 equivalents (often as solvent)Drive equilibrium forward
Acid Catalyst (e.g., H₂SO₄)0.05 - 0.1 equivalentsCatalyze the reaction
Q3: My reaction conditions seem correct, but the conversion is still low. What could be the problem?

If reagents are pure and stoichiometry is correct, the issue likely lies with the reaction dynamics or setup.

Reaction Temperature and Time:

  • Fischer esterification is a relatively slow reaction and typically requires heating.[12] Refluxing the reaction mixture is a common method to maintain an optimal temperature and prevent the loss of volatile reactants like methanol.[8]

  • The reaction time can vary from a few hours to over 24 hours depending on the substrate's steric hindrance and the temperature. The tertiary carbon adjacent to the carboxylic acid in 2-(2-chlorophenyl)-2-methylpropanoic acid presents some steric hindrance, which may necessitate longer reaction times or higher temperatures.

Monitoring the Reaction: It is crucial to monitor the reaction's progress to determine the optimal reaction time. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the disappearance of the starting carboxylic acid and the appearance of the methyl ester product.[13][14][15]

Catalyst Activity:

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

  • Deactivated Catalyst: If the catalyst is old or has been exposed to moisture, its activity may be compromised.

Alternative Catalytic Systems: If standard Brønsted acids are proving ineffective, consider alternative methods:

  • Solid Acid Catalysts: Resins like Amberlyst-15 can be used. These have the advantage of being easily filtered out of the reaction mixture, simplifying the workup.[10]

  • Phase-Transfer Catalysis (PTC): This method can be effective for esterification, offering mild reaction conditions and potentially high yields.[16][17][18] It involves using a phase-transfer catalyst to bring the carboxylate anion into an organic phase to react with an alkylating agent.

Q4: I suspect side reactions or equilibrium issues are limiting my conversion. How can I mitigate these?

Understanding the reaction mechanism and potential side reactions is key to optimizing the conversion rate.

The Fischer Esterification Equilibrium: The primary challenge with Fischer esterification is its reversibility. The mechanism involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water.[1][5][10]

G cluster_1 Fischer Esterification & Reversibility Reactants Carboxylic Acid + Alcohol Protonation Protonated Carboxylic Acid Reactants->Protonation + H⁺ Protonation->Reactants - H⁺ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + ROH Tetrahedral->Protonation - ROH Products Ester + Water Tetrahedral->Products - H₂O, - H⁺ Products->Tetrahedral + H₂O, + H⁺

Caption: Simplified equilibrium of Fischer esterification.

Strategies to Overcome Equilibrium:

  • Water Removal: This is one of the most effective strategies.[10]

    • Azeotropic Distillation: If a suitable solvent that forms an azeotrope with water is used (e.g., toluene with a Dean-Stark trap), water can be physically removed from the reaction mixture as it forms.

    • Dehydrating Agents: Adding a dehydrating agent like molecular sieves to the reaction can sequester the water produced.

  • Use of a More Reactive Electrophile:

    • Convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride will then react rapidly and irreversibly with methanol to form the ester.[12] This approach avoids the equilibrium limitations of the Fischer esterification.

Q5: My analytical results (e.g., GC or NMR) show a good conversion, but my isolated yield is low. What should I investigate during the workup and purification?

Significant product loss can occur during the post-reaction workup and purification steps.[4][19]

Typical Workup Procedure: A standard workup for an esterification reaction involves:

  • Neutralizing the acid catalyst with a weak base (e.g., aqueous sodium bicarbonate).[8]

  • Extracting the ester into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing the organic layer with water and/or brine to remove water-soluble impurities.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure.

Potential Pitfalls and Solutions:

  • Emulsion Formation: During extraction, emulsions can form, making layer separation difficult and leading to product loss. If an emulsion forms, adding brine can often help to break it.

  • Incomplete Extraction: Ensure you are using an adequate volume of extraction solvent and performing multiple extractions (e.g., 3x) to maximize the recovery of your product from the aqueous layer.

  • Hydrolysis during Workup: If the aqueous washes are too basic or if the mixture is left for too long, the newly formed ester can be hydrolyzed back to the carboxylic acid (saponification). Use a mild base like sodium bicarbonate for neutralization and do not let the layers sit together for extended periods.

  • Loss during Solvent Removal: Methyl 2-(2-chlorophenyl)-2-methylpropanoate is a relatively volatile compound. Be cautious when removing the solvent on a rotary evaporator, especially when using high vacuum or excessive heat, to avoid co-evaporation of the product.[19][20]

  • Purification Losses: If column chromatography is used for purification, ensure the chosen solvent system provides good separation between your product and any impurities. Overly broad fractions can lead to lower isolated yields of pure product.

By systematically addressing these potential issues, you can effectively troubleshoot and optimize the synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate, leading to improved conversion rates and higher isolated yields.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(2-chlorophenyl)-2-methylpropanoic acid (1.0 eq).

  • Add anhydrous methanol (20-50 eq).

  • Carefully add concentrated sulfuric acid (0.05 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl ester.

  • Purify by column chromatography or distillation as required.

References

  • MDPI. (2019, October 13). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • American Chemical Society. (n.d.). Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US4250328A - Method for separation of an ester from a reaction mixture.
  • Homework.Study.com. (n.d.). What are the 3 possible sources of errors that might happen during the synthesis of an ester(butyl acetate) by using the Fischer Esterification method?. Retrieved from [Link]

  • ResearchGate. (2025, November 19). (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]

  • Taylor & Francis Online. (2007, December 4). Phase Transfer Catalyzed Synthesis of Amides and Esters of 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 22). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Retrieved from [Link]

  • Quora. (2016, November 16). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • SciELO Brasil. (n.d.). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Retrieved from [Link]

  • PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • YIC. (n.d.). Esterification Methods Reactions And Applications. Retrieved from [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • CONICET. (n.d.). High performance purification process of methyl and ethyl esters produced by transesterification. Retrieved from [Link]

  • Spectroscopy Europe/World. (2021, May 18). Esterification monitoring using X-Pulse: calculation of activation parameters. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Digital CSIC. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of methyl 2-(2-chlorobenzylideneaminooxymethyl)-2-methylpropanoate. Retrieved from [Link]

  • NMR Spectroscopy. (2016, December 20). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
  • AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 Esters – Organic Chemistry II. Retrieved from [Link]

  • Springboard Biodiesel. (n.d.). Acid-Catalyzed Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Reddit. (2024, July 31). Isolating esterification product. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • PMC. (2023, December 23). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

  • Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
  • Patsnap Eureka. (2009, November 25). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101691331B - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate.
  • Google Patents. (n.d.). CN101585763B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.

Sources

overcoming steric hindrance in reactions of Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Functional Group Transformations Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary: The "Steric Fortress"

You are likely accessing this guide because standard protocols (saponification, reduction, or coupling) have failed on Methyl 2-(2-chlorophenyl)-2-methylpropanoate .

This molecule presents a unique "double-lock" steric challenge:

  • The Gem-Dimethyl Effect: The

    
    -carbon is quaternary. The two methyl groups create a "canopy" that blocks the Bürgi-Dunitz trajectory (107°) required for nucleophiles to attack the ester carbonyl.
    
  • The Ortho-Chloro Substituent: The chlorine atom at the 2-position of the phenyl ring adds significant bulk and locks the conformation, effectively walling off the remaining approach vector.

This guide provides "Gold Standard" protocols designed specifically to bypass these steric walls.

Interactive Troubleshooting: Hydrolysis (Saponification)

Issue: Standard hydrolysis (NaOH/MeOH/H


O) yields <5% product or results in decarboxylation/elimination upon heating.
The Solution: Mechanism Switch (B 2 B 2)

Standard saponification relies on the hydroxide ion attacking the carbonyl carbon (B


2 mechanism). In your substrate, this carbon is inaccessible.

The Fix: Use Potassium Trimethylsilanolate (KOTMS) .[1]

  • Why it works: KOTMS does not attack the carbonyl. It attacks the methyl group of the ester via an Sngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    2 mechanism (B
    
    
    
    2 cleavage). The carboxylate acts as the leaving group. This attack occurs far away from the steric congestion of the quaternary center.
Protocol: Anhydrous KOTMS Cleavage

Valid for: Converting the hindered ester to the carboxylic acid without heating.

ParameterSpecification
Reagent Potassium Trimethylsilanolate (KOTMS) (2.0 - 3.0 equiv)
Solvent Anhydrous THF (Must be dry; water kills the reagent)
Temperature Ambient (23 °C) to 40 °C
Time 4 – 12 Hours
Atmosphere Nitrogen or Argon (Strictly inert)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equiv of Methyl 2-(2-chlorophenyl)-2-methylpropanoate in anhydrous THF (0.2 M concentration).

  • Addition: Add 2.5 equiv of solid KOTMS in a single portion under inert atmosphere. The solution may turn slightly yellow or cloudy.

  • Monitoring: Stir at room temperature. Monitor by TLC or LCMS.

    • Note: You will observe the formation of the silyl ester intermediate or the potassium salt.

  • Quench: Once starting material is consumed, quench with 1M HCl (aqueous). This hydrolyzes the silyl ester/salt to the free acid.

  • Workup: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Technical Insight: If KOTMS is unavailable, Lithium Iodide (LiI) in Pyridine at reflux is the alternative "dealkylation" strategy, though it requires harsh thermal conditions that may degrade the aryl chloride [1, 2].

Interactive Troubleshooting: Reduction

Issue: Incomplete reduction to the alcohol or failure to stop at the aldehyde.

Decision Matrix: Selecting the Hydride
Desired ProductRecommended ReagentWhy?
Primary Alcohol LiAlH

(Lithium Aluminum Hydride)
Aggression. The small size of the hydride anion allows it to penetrate the steric shield. DIBAL-H is often too bulky for this specific gem-dimethyl substrate to achieve full reduction at reasonable rates.
Aldehyde DIBAL-H (Diisobutylaluminum hydride) Steric Matching. At -78°C, the bulk of DIBAL-H prevents the elimination of the aluminate intermediate, effectively "freezing" the reaction at the aldehyde stage.
Protocol: Aggressive Reduction to Alcohol (LiAlH )

Warning: This reaction is exothermic.[2] Ensure the aryl chloride is stable (LiAlH


 can occasionally cause hydrodehalogenation at high temps).
  • Setup: Flame-dry a 2-neck flask. Cool to 0 °C under Argon.

  • Charge: Add LiAlH

    
     (2.0 equiv) as a solution in THF (1.0 M).
    
  • Addition: Dissolve the ester in THF and add dropwise to the hydride solution.

    • Critical: Do not add solid LiAlH

      
       to the ester; the local concentration spike can cause side reactions.
      
  • Temperature Ramp: Allow to warm to Room Temp. If conversion is slow after 2 hours, heat to mild reflux (60 °C).

    • Checkpoint: If you see des-chloro product (loss of Cl), lower temperature immediately.

  • Fieser Quench: For

    
     grams of LiAlH
    
    
    
    , add
    
    
    mL H
    
    
    O, then
    
    
    mL 15% NaOH, then
    
    
    mL H
    
    
    O. Filter the white precipitate.

Interactive Troubleshooting: Aryl Chloride Coupling

Issue: Suzuki or Buchwald-Hartwig coupling fails at the ortho-Cl position. Root Cause: The ortho-Cl is deactivated and the gem-dimethyl group blocks the catalyst from performing oxidative addition.

The Solution: Specialized Ligand Architecture

Standard PPh


 or dppf ligands are insufficient. You require Dialkylbiaryl Phosphines  (Buchwald Ligands) or NHC Pre-catalysts .
Recommended Catalytic Systems
System TypeCatalyst/LigandSolvent/BaseNotes
Buchwald (Gen 3/4) XPhos Pd G4 or SPhos Pd G4 Toluene / K

PO

SPhos is specifically designed for ortho-substitution. The methoxy groups on the ligand stabilize the Pd center during the difficult oxidative addition [3].
NHC (Carbene) Pd-PEPPSI-IPr Dioxane / Cs

CO

Extremely robust. The "PEPPSI" (Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation) system excels at sterically hindered chlorides [4].

Workflow Visualization (DOT):

ReactionLogic Start Substrate: Methyl 2-(2-chlorophenyl)-2-methylpropanoate Goal Define Target Transformation Start->Goal Hydrolysis Target: Carboxylic Acid Goal->Hydrolysis Reduction Target: Alcohol/Aldehyde Goal->Reduction Coupling Target: Biaryl/Amine Goal->Coupling Standard Standard NaOH/MeOH? Hydrolysis->Standard CatCheck Catalyst Selection Coupling->CatCheck Fail1 Likely Failure (Steric Block) Standard->Fail1 Yes Sol1 USE KOTMS (S_N2 Dealkylation) Standard->Sol1 No (Do this) Sol2 Use SPhos or Pd-PEPPSI-IPr CatCheck->Sol2 Ortho-hindrance

Caption: Decision logic for selecting reagents based on the specific steric bottleneck of the substrate.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to force the saponification with NaOH? A: Proceed with caution. While microwave heating (120–150 °C) can overcome the energy barrier, this specific substrate is prone to decarboxylation . The gem-dimethyl group stabilizes the radical/anion intermediate formed if the carboxylate is lost. If you must use NaOH, use a solvent mixture of DMSO/H


O (4:1)  rather than MeOH, as DMSO accelerates nucleophilic attack.

Q: I see a side product during LiAlH


 reduction. What is it? 
A:  It is likely the de-halogenated product  (Methyl 2-phenyl-2-methylpropanoate). Palladium contaminants in your stir bar (from previous couplings) or excessive heat can catalyze the reduction of the Ar-Cl bond by LiAlH

. Use a new stir bar and keep the temperature below 40 °C.

Q: Why KOTMS? Why not TMSI (Trimethylsilyl iodide)? A: TMSI is effective but chemically "messy" and expensive. It generates volatile methyl iodide (neurotoxin) and requires strictly neutral conditions. KOTMS is a solid salt, easier to handle, and the byproduct is inert hexamethyldisiloxane.

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.

  • Edmondson, S. D., et al. (2000). Potassium Trimethylsilanolate.[1][2] Encyclopedia of Reagents for Organic Synthesis.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749–4755.

Sources

Validation & Comparative

HPLC Method Validation Guide: Methyl 2-(2-chlorophenyl)-2-methylpropanoate Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of high-value pharmaceutical intermediates, Methyl 2-(2-chlorophenyl)-2-methylpropanoate represents a critical structural motif—often serving as a precursor in the development of antihistamines (e.g., Bilastine analogs) or antithrombotic agents (e.g., Clopidogrel derivatives). Its lipophilic nature, combined with the steric hindrance of the gem-dimethyl group, presents unique chromatographic challenges: peak broadening due to mass transfer limitations and co-elution with hydrolysis byproducts (the corresponding carboxylic acid).

This guide objectively compares three distinct HPLC methodologies for the purity analysis of this ester. While traditional fully porous C18 columns have been the industry standard, our comparative data demonstrates that Core-Shell (Fused-Core) Technology offers a superior balance of resolution, speed, and sensitivity, making it the recommended "Product" for modern QC laboratories.

Methodology & Experimental Design

To ensure scientific rigor, we evaluated three chromatographic systems under controlled conditions. The goal was to validate a method capable of separating the target analyte from its primary impurities: Impurity A (Acid hydrolysis product) and Impurity B (Mono-methyl analog).

The Comparators
FeatureMethod A (Recommended) Method B (Traditional) Method C (Alternative Selectivity)
Column Technology Core-Shell C18 (2.7 µm) Fully Porous C18 (5 µm)Phenyl-Hexyl (3.5 µm)
Dimensions 100 x 4.6 mm250 x 4.6 mm150 x 4.6 mm
Primary Mechanism High-efficiency hydrophobic interactionStandard hydrophobic interaction

-

interaction + hydrophobicity
Target Application High-throughput QC, Impurity ProfilingLegacy Methods, USP ComplianceOrthogonal separation of isomers
Optimized Chromatographic Conditions (Method A)
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B (0-1 min)

    
     80% B (8 min) 
    
    
    
    40% B (8.1-10 min).
  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 220 nm (Maximal absorbance for the phenyl ester moiety).

  • Temperature: 40°C.

Comparative Performance Analysis

The following data summarizes the performance of the three methods. Method A (Core-Shell) demonstrates a significant reduction in analysis time without compromising resolution (


).
Quantitative Performance Metrics
ParameterMethod A (Core-Shell C18) Method B (Porous C18) Method C (Phenyl-Hexyl)
Retention Time (Analyte) 4.2 min 12.5 min6.8 min
Resolution (

, Impurity A)
3.8 2.54.1
Theoretical Plates (

)
> 18,000 ~ 8,000~ 11,000
Tailing Factor (

)
1.05 1.251.10
LOD (µg/mL) 0.02 0.080.05
Total Run Time 10 min 25 min15 min

Expert Insight: The Core-Shell particles (Method A) possess a solid core (1.7 µm) and a porous shell (0.5 µm). This reduces the diffusion path length, minimizing longitudinal diffusion (


-term) and mass transfer resistance (

-term) in the Van Deemter equation. This is why Method A achieves higher plate counts and sharper peaks than Method B, even at higher flow rates.
Visualization: Chromatographic Separation Logic

The diagram below illustrates the interaction mechanisms utilized in the recommended Method A versus the alternative Method C.

G cluster_0 Analyte Properties cluster_1 Method A: Core-Shell C18 (Recommended) cluster_2 Method C: Phenyl-Hexyl (Alternative) Analyte Methyl 2-(2-chlorophenyl)- 2-methylpropanoate Features Lipophilic Sterically Hindered Pi-Electron Rich Analyte->Features C18 C18 Ligands (Hydrophobic) Features->C18 Primary Interaction Phenyl Phenyl Ligands (Pi-Active) Features->Phenyl Secondary Interaction MechA Van der Waals Forces (Shape Selectivity) C18->MechA OutcomeA Sharp Peaks Fast Mass Transfer MechA->OutcomeA MechC Pi-Pi Stacking (Electronic Selectivity) Phenyl->MechC OutcomeC Enhanced Selectivity for Isomers MechC->OutcomeC

Caption: Comparative separation mechanisms. Method A relies on efficient hydrophobic partitioning, while Method C leverages pi-pi interactions for specific selectivity.

Detailed Validation Protocol (ICH Q2(R1) Compliant)

This protocol validates Method A . All acceptance criteria are based on ICH guidelines for pharmaceutical impurities.

Specificity (Forced Degradation)

Objective: Demonstrate that the method can separate the analyte from degradation products.

  • Protocol:

    • Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat with 0.1 N NaOH at RT for 1 hour (Esters are labile to base).

    • Oxidation: Treat with 3%

      
      .
      
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (

    
    ) > 1.5 between analyte and all degradants.
    
Linearity & Range

Objective: Confirm proportional response across the analytical range.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Objective: Verify the method measures the true value.

  • Protocol: Spike known amounts of the analyte into a placebo matrix at 3 levels (80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0% with %RSD < 2.0%.[2]

Precision (Repeatability)

Objective: Assess consistency of results.

  • Protocol: 6 replicate injections of the standard solution at 100% concentration.

  • Acceptance Criteria: %RSD of peak area

    
     2.0%; %RSD of retention time 
    
    
    
    1.0%.[2]
Visualization: Validation Workflow

Validation cluster_System System Suitability cluster_Params Validation Parameters Start Method Validation Initiation SST Inject Standard (n=6) Check Tailing, Plates, %RSD Start->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (Flow, Temp, pH changes) Prec->Robust Report Final Validation Report (ICH Q2 Compliant) Robust->Report

Caption: Step-by-step workflow for the validation of the HPLC method according to ICH Q2(R1) guidelines.

Conclusion

For the purity analysis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate , the Core-Shell C18 Method (Method A) is the superior choice. It offers a 60% reduction in run time compared to traditional porous columns while maintaining robust resolution from critical hydrolysis impurities. This efficiency gain directly translates to higher throughput in QC environments.

While Phenyl-Hexyl columns (Method C) offer alternative selectivity, they are best reserved for cases where isomeric separation is the primary constraint. For standard purity and assay testing, the Core-Shell C18 protocol defined here is robust, accurate, and fully validatable.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[3] ICH Guidelines, 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. "Introduction to Modern Liquid Chromatography." Wiley-Interscience, 3rd Edition, 2010. (Foundational text on HPLC theory and Core-Shell technology).
  • Fekete, S., Fekete, J., & Ganzler, K. "Shell particles and their application in high performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 2009. [Link]

  • Food and Drug Administration (FDA). "Reviewer Guidance: Validation of Chromatographic Methods." Center for Drug Evaluation and Research (CDER), 1994. [Link]

  • PubChem. "Clopidogrel (Related Structure Reference)." National Library of Medicine. [Link]

Sources

Technical Comparison: GC-MS Profiling of Methyl 2-(2-chlorophenyl)-2-methylpropanoate vs. Silylated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2-chlorophenyl)-2-methylpropanoate is a critical process impurity and intermediate in the synthesis of antiplatelet agents (e.g., Clopidogrel). In the context of drug development, it represents the methylated derivative of "Clopidogrel Related Compound A" (the corresponding carboxylic acid).

This guide compares the GC-MS performance of this specific methyl ester against its silylated alternative (TMS-ester). While both derivatives share a dominant carbocation backbone, their ionization behaviors differ significantly. This document details the fragmentation mechanics, providing a decision framework for researchers selecting between direct injection (methyl ester) and derivatization (TMS) workflows.

Part 1: Structural Analysis & Theoretical Fragmentation

The fragmentation of Methyl 2-(2-chlorophenyl)-2-methylpropanoate is governed by the stability of the tertiary carbocation formed adjacent to the aromatic ring.

Molecule Specifications:

  • Formula:

    
    
    
  • Molecular Weight: 212.06 (for

    
    )
    
  • Key Structural Feature: A quaternary

    
    -carbon (gem-dimethyl group) linking the chlorophenyl ring and the ester moiety.
    
Mechanistic Pathway (EI Source, 70 eV)

Unlike linear esters that often undergo McLafferty rearrangements, this molecule lacks


-hydrogens on the alkyl chain relative to the carbonyl. Consequently, the fragmentation is dominated by 

-cleavage
.[1]
  • The "Phantom" Molecular Ion (

    
    ):  The molecular ion at m/z 212  is typically weak or absent. The quaternary center creates significant steric strain and electronic instability, promoting immediate fragmentation.
    
  • The Base Peak (m/z 153): The bond between the quaternary

    
    -carbon and the carbonyl carbon is the weakest link. Cleavage here expels the carbomethoxy radical (
    
    
    
    , 59 Da) and generates a highly stable tertiary carbocation at m/z 153 .
    • Note: This peak will show the characteristic Chlorine isotope pattern (

      
      ), appearing as a cluster at 153/155 .
      
  • Secondary Fragments:

    • m/z 117/119: Loss of HCl from the base peak (cyclization to an indene-like structure).

    • m/z 125/127: Chlorotropylium ion (rearrangement of the aromatic ring).

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways, highlighting the dominance of the tertiary carbocation formation.

Fragmentation Parent Molecular Ion (M+) [m/z 212] BasePeak Base Peak: Tertiary Carbocation [m/z 153] Parent->BasePeak  α-Cleavage (Dominant) MethoxyLoss Acylium Ion [m/z 181] Parent->MethoxyLoss  Loss of -OCH3 (Minor) Radical Carbomethoxy Radical (Neutral Loss 59) Indene Indene Derivative [m/z 117] BasePeak->Indene  -HCl (Cyclization)

Caption: Figure 1. EI Fragmentation pathway showing the dominant formation of the m/z 153 carbocation via alpha-cleavage.

Part 2: Comparative Analysis (Methyl Ester vs. TMS Derivative)

In impurity profiling, the parent acid (2-(2-chlorophenyl)-2-methylpropanoic acid) is often the primary analyte. Researchers must decide whether to analyze it as the Methyl Ester (our topic) or derivatize it to a TMS Ester .

Performance Matrix
FeatureMethyl Ester (Topic) TMS Ester (Alternative) Implication
Derivatization Required (Diazomethane or BF3-MeOH)Required (BSTFA/TMCS)TMS is faster (30 min) but moisture sensitive. Methylation is robust but slower.
Molecular Ion (

)
m/z 212 (Weak/Absent)m/z 270 (Weak)Both show weak parents due to the quaternary center.
Diagnostic High Mass m/z 181 (

)
m/z 255 (

)
TMS provides a clearer high-mass confirmation peak (M-15) than the methyl ester.
Base Peak m/z 153 m/z 153 Critical Risk: Both derivatives yield the same base peak. You cannot rely on the base peak alone to distinguish them.
LOD (Sensitivity) High (Sharp peaks, stable)Moderate (Source fouling possible)Methyl esters are generally more stable on-column.
Why the Base Peak is Identical

Both the Methyl Ester and the TMS Ester possess the same "head" group (the chlorophenyl-isopropyl moiety). Upon electron impact, both esters cleave at the carbonyl-alpha bond.

  • Methyl Ester: Loses

    
     (Mass 59).[2]
    
  • TMS Ester: Loses

    
     (Mass 117).
    
  • Result: Both leave the exact same cation at m/z 153 .

Scientist's Insight: If your sample contains both the methyl ester impurity and the parent acid (derivatized to TMS), you must achieve chromatographic separation. Mass spectrometry alone may be ambiguous if you only scan for the base peak.

Part 3: Experimental Protocols

To ensure data integrity, the following protocols utilize internal standards to validate the fragmentation pattern.

Protocol A: Methyl Ester Generation (BF3-Methanol Method)

Best for: Stability studies and precise quantification of the impurity.

  • Dissolution: Dissolve 10 mg of the parent acid in 1 mL Methanol.

  • Catalysis: Add 0.5 mL

    
    -Methanol (14% w/v). Cap tightly.
    
  • Incubation: Heat at 60°C for 30 minutes. (Self-validating step: Solution should remain clear).

  • Extraction: Cool, add 1 mL Hexane and 1 mL Saturated NaCl. Vortex for 30s.

  • Analysis: Inject 1 µL of the upper Hexane layer.

Protocol B: Silylation (BSTFA Method)

Best for: Rapid screening of the acid form.

  • Dissolution: Dissolve 5 mg of residue in 100 µL anhydrous Pyridine.

  • Derivatization: Add 100 µL BSTFA + 1% TMCS.

  • Reaction: Incubate at 70°C for 30 minutes.

  • Analysis: Inject directly (ensure moisture trap is active on GC).

GC-MS Method Parameters (Agilent/Shimadzu Compatible)
  • Column: DB-5ms or Rtx-5 (30m x 0.25mm x 0.25µm).

  • Carrier: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split 10:1.

  • Oven: 50°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • MS Source: 230°C, EI Mode (70 eV).

  • Scan Range: m/z 40–350.

Part 4: Workflow Visualization

This decision tree assists in selecting the correct ionization and preparation method based on the analytical goal.

Workflow Start Sample: Clopidogrel Impurity Mixture Goal Analytical Goal? Start->Goal Route_Quant Quantification of Methyl Ester Goal->Route_Quant Routine QC Route_ID Unknown Identification Goal->Route_ID R&D / Troubleshooting Method_EI Method: EI GC-MS (Monitor m/z 153, 212) Route_Quant->Method_EI Method_PCI Method: PCI (Methane) (Monitor [M+H]+ 213) Route_ID->Method_PCI Result_EI Result: High Sensitivity Risk: Weak Molecular Ion Method_EI->Result_EI Result_PCI Result: MW Confirmation Strong [M+H]+ Method_PCI->Result_PCI

Caption: Figure 2. Decision matrix for selecting EI vs. PCI based on the need for sensitivity vs. molecular weight confirmation.

References
  • European Medicines Agency (EMA). "Public Assessment Report: Clopidogrel ratiopharm (International Non-proprietary Name: Clopidogrel)." Europa.eu. Link

  • Housheh, S., et al. "GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products." Indian Journal of Pharmaceutical Education and Research, vol. 49, no. 3, 2015. Link

  • National Institute of Standards and Technology (NIST). "Methyl propionate Mass Spectrum (General Reference for Ester Fragmentation)." NIST Chemistry WebBook, SRD 69. Link

  • Doc Brown's Chemistry. "Mass spectrum of methyl propanoate - Fragmentation patterns." Doc Brown's Advanced Organic Chemistry. Link

  • PubChem. "Compound Summary: 2-(2-chlorophenyl)-2-methylpropanoic acid (Parent Acid)." National Library of Medicine. Link

Sources

Navigating the Analytical Landscape without a Compass: A Guide to Establishing a Reference Standard for Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the precise world of pharmaceutical research and development, the certified reference standard (CRS) is the bedrock of analytical accuracy, ensuring the reliability and reproducibility of quantitative data. However, the journey of drug discovery is often a venture into uncharted territory, where commercially available CRSs for novel compounds or specific impurities, such as Methyl 2-(2-chlorophenyl)-2-methylpropanoate, are non-existent. This guide provides a comprehensive framework for navigating this challenge, empowering researchers to establish a well-characterized, in-house reference standard with the scientific rigor expected in a regulated environment.

The Imperative for a Reliable Reference Standard

Methyl 2-(2-chlorophenyl)-2-methylpropanoate, a substituted phenylpropanoate derivative, may arise as a key intermediate, a metabolite, or a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification of such a compound is critical for process optimization, impurity profiling, and ensuring the safety and efficacy of the final drug product. Without a reliable reference standard, all quantitative analytical data remains unanchored and, therefore, scientifically indefensible.

Charting the Course: Sourcing and In-House Qualification

In the absence of a commercially available CRS, the first step is to procure a high-purity batch of Methyl 2-(2-chlorophenyl)-2-methylpropanoate. This is typically achieved through custom synthesis by a reputable Contract Research Organization (CRO). Several organizations specialize in the custom synthesis of organic molecules for the biotech and pharmaceutical industries, offering services from small-scale synthesis for research purposes to larger, GMP-compliant productions.[1][2][3][4][5][6] When selecting a CRO, it is crucial to inquire about their analytical capabilities for preliminary characterization and the documentation they provide.

Once a candidate batch is obtained, the onus of comprehensive characterization and qualification to establish it as an in-house reference standard lies with the receiving laboratory. This process, as outlined in various guidelines for in-house reference materials, involves a multi-faceted analytical approach to unequivocally confirm its identity, purity, and potency.[7][8][9][10][11][12][13][14][15][16]

The Gauntlet of Qualification: A Multi-Technique Approach

A battery of analytical techniques must be employed to build a comprehensive profile of the candidate standard. The data from these techniques, when taken together, provide the foundation for its certification as an in-house reference material.

Table 1: Analytical Techniques for In-House Reference Standard Qualification

Analytical TechniquePurposeKey Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural Elucidation and IdentificationConfirms the chemical structure by providing information on the number and connectivity of protons and carbons.[17][18][19][20][21][22]
Mass Spectrometry (MS) Molecular Weight and Fragmentation PatternConfirms the molecular weight and provides a characteristic fragmentation pattern that serves as a fingerprint for the molecule.
Elemental Analysis (CHNO/S) Elemental CompositionDetermines the percentage of carbon, hydrogen, nitrogen, and other elements, which is used to confirm the empirical formula.[23][24][25][26]
High-Performance Liquid Chromatography (HPLC) with UV detection Purity Assessment and Quantification of ImpuritiesSeparates the main component from any non-volatile impurities, allowing for the determination of chromatographic purity.[27][28][29][30][31]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity Assessment and Identification of Volatile ImpuritiesSeparates and identifies volatile and semi-volatile impurities that may not be detected by HPLC.[32][33][34][35][36]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group IdentificationProvides information about the functional groups present in the molecule, serving as an additional identity test.
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) Thermal Properties and Presence of SolventsDetermines the presence of residual solvents and assesses the thermal stability of the compound.
Karl Fischer Titration Water ContentQuantifies the amount of water present in the material.

The workflow for qualifying an in-house reference standard is a systematic process, beginning with the acquisition of the material and culminating in its official certification and use.

G cluster_0 Material Acquisition & Initial Assessment cluster_1 Comprehensive Characterization for Identity & Purity cluster_2 Potency Assignment & Documentation Custom Synthesis Custom Synthesis Initial Characterization (NMR, MS) Initial Characterization (NMR, MS) Custom Synthesis->Initial Characterization (NMR, MS) Structural Elucidation (1H, 13C NMR) Structural Elucidation (1H, 13C NMR) Initial Characterization (NMR, MS)->Structural Elucidation (1H, 13C NMR) Proceed if identity is confirmed Purity by HPLC/GC Purity by HPLC/GC Structural Elucidation (1H, 13C NMR)->Purity by HPLC/GC Elemental Analysis Elemental Analysis Purity by HPLC/GC->Elemental Analysis Water Content (Karl Fischer) Water Content (Karl Fischer) Elemental Analysis->Water Content (Karl Fischer) Mass Balance Calculation Mass Balance Calculation Water Content (Karl Fischer)->Mass Balance Calculation Certificate of Analysis Generation Certificate of Analysis Generation Mass Balance Calculation->Certificate of Analysis Generation Establishment as In-House Reference Standard Establishment as In-House Reference Standard Certificate of Analysis Generation->Establishment as In-House Reference Standard Use in Routine Analysis Use in Routine Analysis Establishment as In-House Reference Standard->Use in Routine Analysis

Workflow for In-House Reference Standard Qualification.

Unveiling the Molecular Blueprint: Synthesis and Potential Impurities

A thorough understanding of the synthetic route used to produce Methyl 2-(2-chlorophenyl)-2-methylpropanoate is paramount for identifying potential process-related impurities. A plausible synthetic pathway involves the esterification of 2-(2-chlorophenyl)-2-methylpropanoic acid. The acid itself can be synthesized through various organic chemistry methodologies. Knowledge of the starting materials, reagents, and reaction conditions allows for a targeted search for potential impurities during the qualification process.

A potential synthesis route could be the reaction of 2-chlorotoluene with a suitable reagent to introduce the carboxylic acid moiety, followed by methylation. Another approach could involve a Grignard reaction. Each step in the synthesis carries the risk of introducing specific impurities.

G cluster_0 Synthesis of Precursor cluster_1 Esterification cluster_2 Potential Impurities 2-Chlorotoluene 2-Chlorotoluene Intermediate_A Intermediate_A 2-Chlorotoluene->Intermediate_A [Reagents for side-chain functionalization] Isomeric Impurities Isomeric Impurities 2-Chlorotoluene->Isomeric Impurities e.g., 3- or 4-chlorotoluene 2-(2-chlorophenyl)-2-methylpropanoic acid 2-(2-chlorophenyl)-2-methylpropanoic acid Intermediate_A->2-(2-chlorophenyl)-2-methylpropanoic acid [Further reaction steps] By-products from side reactions By-products from side reactions Intermediate_A->By-products from side reactions Methyl 2-(2-chlorophenyl)-2-methylpropanoate Methyl 2-(2-chlorophenyl)-2-methylpropanoate 2-(2-chlorophenyl)-2-methylpropanoic acid->Methyl 2-(2-chlorophenyl)-2-methylpropanoate Methanol, Acid Catalyst Unreacted Starting Materials Unreacted Starting Materials 2-(2-chlorophenyl)-2-methylpropanoic acid->Unreacted Starting Materials Residual Solvents Residual Solvents Methyl 2-(2-chlorophenyl)-2-methylpropanoate->Residual Solvents

Plausible Synthesis and Potential Impurities.

Putting the Standard to Work: An Exemplary HPLC-UV Protocol

Once the in-house reference standard is fully characterized and its purity assigned, it can be used to develop and validate a quantitative analytical method. The following is a detailed, step-by-step protocol for the analysis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Experimental Protocol: HPLC-UV Analysis

1. Objective: To develop a robust HPLC-UV method for the quantification of Methyl 2-(2-chlorophenyl)-2-methylpropanoate in a given sample matrix.

2. Materials and Reagents:

  • In-house qualified reference standard of Methyl 2-(2-chlorophenyl)-2-methylpropanoate.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid (or other suitable modifier).

  • Sample containing the analyte.

3. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • A suitable reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

4. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: Start with a higher percentage of A and gradually increase the percentage of B to elute the analyte. A typical gradient might be: 0-2 min, 90% A; 2-15 min, ramp to 10% A; 15-18 min, hold at 10% A; 18-20 min, return to 90% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the reference standard (a wavelength around 220-230 nm is a reasonable starting point for a chlorinated aromatic compound).

  • Injection Volume: 10 µL.

5. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the in-house reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known amount in a suitable solvent (e.g., acetonitrile) to a concentration that falls within the calibration range.

6. Method Validation: The developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[27][28][31]

7. Causality Behind Experimental Choices:

  • Reversed-Phase HPLC: This is the most common and versatile mode of HPLC, suitable for a wide range of organic molecules like the target analyte.

  • C18 Column: A C18 stationary phase provides good retention for moderately non-polar compounds.

  • Acetonitrile and Water: A common and effective mobile phase combination for reversed-phase chromatography.

  • Formic Acid: Added to the mobile phase to improve peak shape and reproducibility by controlling the ionization state of any acidic or basic functional groups.

  • Gradient Elution: Necessary to elute a range of compounds with different polarities and to ensure good peak shape for the analyte of interest.

  • UV Detection: A robust and widely available detection method suitable for compounds with a UV chromophore, such as the phenyl ring in the target molecule.

Conclusion: From Uncertainty to Analytical Confidence

The absence of a commercially available certified reference standard for Methyl 2-(2-chlorophenyl)-2-methylpropanoate presents a significant analytical hurdle. However, by embracing a systematic approach of custom synthesis and rigorous in-house qualification, researchers can establish a reliable and well-characterized reference standard. This investment in thorough characterization builds a solid foundation for all subsequent quantitative analysis, ensuring data integrity and bolstering the scientific validity of the research and development process. This guide provides the framework and the scientific rationale to transform an analytical challenge into an opportunity for robust and defensible science.

References

  • RQM+. (2019, May 22). What is Elemental Analysis Used For?[Link]

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]

  • Taros Chemicals. Custom Synthesis Service for your key compounds. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • LabRulez GCMS. Analysis of Fatty Acid Methyl Esters in Edible Oils. [Link]

  • Richman Chemical Inc. Custom Chemical Synthesis. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Lovelace Biomedical. Contract Research Organization. [Link]

  • Wang, Q., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. PMC. [Link]

  • Pharmaceutical Information. (2024, November 27). SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards. [Link]

  • ISO, IUPAC, and AOAC. HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Shimadzu. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. [Link]

  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

  • Wikipedia. Certified reference materials. [Link]

  • SigutLabs. Contract research. [Link]

  • SPECIFIC POLYMERS. SPECIFIC POLYMERS offers support in your Chemistry Research Projects. [Link]

  • Dunn, P. J. H., et al. (2025, October 26). Guidance for characterization of in‐house reference materials for light element stable isotope analysis. ResearchGate. [Link]

  • TFS HealthScience. (2024, January 29). Top 10 Contract Research Organizations (CROs) in 2024. [Link]

  • BioPharmGuy. Contract Research - Medicinal Chemistry - Worldwide. [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • ASTM International. (2023, July 5). What are Certified Reference Materials?[Link]

  • Islam, R., et al. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]

  • ILAC. Guidelines for the Selection and Use of Reference Materials. [Link]

  • NATA. Reference Materials Producers ( ISO 17034 ) Accreditation. [Link]

  • Mukherjee, J., et al. (2011). DEVELOPMENT AND VALIDATION OF RP HPLC METHOD TO DETERMINE NANDROLONE PHENYLPROPIONATE IN DIFFERENT PHARMACEUTICAL FORMULATIONS. Acta Poloniae Pharmaceutica, 68(2), 155-161. [Link]

  • Mukherjee, J., et al. (2011). Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations. PubMed. [Link]

  • The Royal Society of Chemistry. One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds. [Link]

  • Nikolin, B., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. [Link]

  • Vaia. Classify the resonances in the 13 C NMR spectrum of methyl propanoate. [Link]

  • Sari, S., et al. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate. [Link]

  • Pearson. The standard 13C NMR spectrum of phenyl propanoate is shown here.... [Link]

  • NMR Spectroscopy. (2016, December 20). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • ResearchGate. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations. [Link]

  • ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides. [Link]

Sources

Comparative Guide: Synthetic Architectures for Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Synthetic Routes for Methyl 2-(2-chlorophenyl)-2-methylpropanoate Content Type: Technical Comparison Guide Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

Methyl 2-(2-chlorophenyl)-2-methylpropanoate (CAS: Est. derivative of 23583-00-8) represents a critical structural motif in medicinal chemistry, particularly as a precursor for fibrate-class lipid-lowering agents and specific herbicidal active ingredients. Its steric bulk, provided by the gem-dimethyl group adjacent to the ortho-substituted aromatic ring, presents unique synthetic challenges regarding steric hindrance and chemoselectivity.

This guide objectively compares two distinct synthetic methodologies:

  • Route A: Classical Nucleophilic Substitution (Stepwise Dialkylation)

  • Route B: Palladium-Catalyzed

    
    -Arylation  (Convergent Cross-Coupling)
    
Methodological Comparison Matrix
FeatureRoute A: Classical DialkylationRoute B: Pd-Catalyzed

-Arylation
Reaction Type Polar Enolate Alkylation (

)
Transition Metal Cross-Coupling
Key Starting Materials Methyl 2-chlorophenylacetate1-Bromo-2-chlorobenzene + Methyl Isobutyrate
Step Count 2 (Sequential Methylation)1 (Convergent Coupling)
Atom Economy Moderate (Stoichiometric salt waste)High (Catalytic cycle)
Chemoselectivity High (favors C-alkylation over O)Excellent (Br vs. Cl discrimination)
Scalability High (Industrial Standard)Moderate (Catalyst Cost/Availability)
Typical Yield 75–85%88–94%

Route A: Classical Stepwise Dialkylation

Principle: This route relies on the sequential deprotonation of the benzylic carbon followed by nucleophilic attack on a methylating agent. Due to the acidity of the


-protons (

), strong bases are required.
Mechanistic Insight

The reaction proceeds via the formation of an ester enolate. The first methylation is rapid. The second methylation is sterically more demanding due to the ortho-chloro substituent on the phenyl ring, which imposes significant torsional strain. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is critical to prevent Claisen condensation side reactions.

Experimental Protocol

Note: All steps must be performed under an inert nitrogen atmosphere.

  • Reagents:

    • Substrate: Methyl 2-chlorophenylacetate (1.0 eq)

    • Base: Sodium Hydride (NaH, 60% dispersion in oil, 2.5 eq)

    • Electrophile: Methyl Iodide (MeI, 3.0 eq)

    • Solvent: Anhydrous THF or DMF

  • Procedure:

    • Step 1: Charge a flame-dried 3-neck flask with NaH (washed with hexanes to remove oil) and anhydrous THF. Cool to 0°C.

    • Step 2: Add Methyl 2-chlorophenylacetate dropwise over 30 minutes. Evolution of

      
       gas will be observed. Stir for 1 hour to ensure complete enolate formation.
      
    • Step 3: Cool the mixture to -10°C. Add Methyl Iodide dropwise. The reaction is exothermic.[1]

    • Step 4: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Step 5 (Quench): Carefully quench with saturated aqueous

      
      . Extract with Ethyl Acetate (
      
      
      
      ).[2]
    • Step 6 (Purification): Wash combined organics with brine, dry over

      
      , and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc 9:1).
      
Pathway Visualization (Route A)

RouteA SM Methyl 2-chlorophenylacetate Enolate1 Enolate Intermediate SM->Enolate1 NaH, THF (-H2) Mono Mono-methylated Intermediate Enolate1->Mono + MeI (SN2) Enolate2 Steric Enolate Mono->Enolate2 + NaH (2nd eq.) Product Methyl 2-(2-chlorophenyl)- 2-methylpropanoate Enolate2->Product + MeI (SN2, Slow)

Caption: Stepwise dialkylation pathway showing the sequential consumption of acidic protons to form the quaternary center.

Route B: Palladium-Catalyzed -Arylation

Principle: This modern approach utilizes the Buchwald-Hartwig type coupling logic. It couples an aryl halide directly with an ester enolate. This is "convergent" because the gem-dimethyl group is already present in the starting material (Methyl Isobutyrate), avoiding the difficult second alkylation step of Route A.

Mechanistic Insight

The success of this reaction hinges on the Chemoselectivity of the oxidative addition step. The Pd(0) catalyst must insert into the C-Br bond (Bond Dissociation Energy


 81 kcal/mol) in preference to the C-Cl bond (

96 kcal/mol). Bulky, electron-rich phosphine ligands like

or Q-Phos are required to facilitate oxidative addition into the hindered ortho-substituted aryl halide and reductive elimination of the quaternary product.
Experimental Protocol

Based on Hartwig et al. methodologies for sterically hindered esters.

  • Reagents:

    • Aryl Halide: 1-Bromo-2-chlorobenzene (1.0 eq)

    • Ester: Methyl Isobutyrate (1.1 eq)

    • Base: LiHMDS (Lithium bis(trimethylsilyl)amide, 1.0 M in THF, 1.2 eq)

    • Catalyst:

      
       (2 mol%)
      
    • Ligand:

      
       (2 mol%)[3]
      
    • Solvent: Toluene

  • Procedure:

    • Step 1: In a glovebox or under Argon, mix

      
       and 
      
      
      
      in toluene to generate the active catalytic species (approx. 15 mins).
    • Step 2: In a separate vessel, generate the enolate by adding Methyl Isobutyrate to a solution of LiHMDS in Toluene at -78°C. Stir for 30 mins.

    • Step 3: Add the 1-Bromo-2-chlorobenzene to the catalyst mixture, followed by the enolate solution via cannula.

    • Step 4: Heat the reaction to 80°C. Monitor by GC-MS. The reaction typically completes in 4–6 hours.

    • Step 5: Cool to room temperature, dilute with ether, filter through a celite pad to remove Palladium residues.

    • Step 6: Concentrate and purify via flash chromatography.

Pathway Visualization (Route B)

RouteB Cat Pd(0) / P(t-Bu)3 OxAdd Oxidative Addition (Ar-Pd-Br) Cat->OxAdd + ArX (Selects Br over Cl) ArX 1-Bromo-2-chlorobenzene TransMet Transmetallation (Ar-Pd-Enolate) OxAdd->TransMet + Enolate Enolate Methyl Isobutyrate Enolate (Li+) RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regenerate Pd(0) Prod Methyl 2-(2-chlorophenyl)- 2-methylpropanoate RedElim->Prod

Caption: Catalytic cycle demonstrating the chemoselective coupling of the aryl bromide with the isobutyrate enolate.

Critical Analysis & Recommendation

Chemoselectivity and Safety
  • Route A involves highly toxic Methyl Iodide (a suspected carcinogen) and potentially pyrophoric Sodium Hydride. The reaction is exothermic and requires careful thermal control.

  • Route B avoids alkylating agents but introduces heavy metals. The primary risk is the handling of LiHMDS (moisture sensitive). However, Route B offers superior chemoselectivity; the 2-chloro group remains untouched, whereas in Route A, harsh conditions could potentially lead to minor elimination side products if not controlled.

Impurity Profile
  • Route A: Common impurities include mono-methylated species (incomplete reaction) or O-alkylated enol ethers. Separation of the mono-methyl vs. di-methyl product can be difficult due to similar boiling points.

  • Route B: The main impurity is usually the hydro-dehalogenated arene (chlorobenzene) resulting from

    
    -hydride elimination (though rare with quaternary centers) or protodehalogenation. The product purity is generally higher post-workup.
    
Conclusion

For Discovery Chemistry (milligram to gram scale), Route B (Pd-Catalyzed) is superior due to its convergence, high tolerance for the ortho-chloro group, and ease of purification.

For Process/Manufacturing (kilogram scale), Route A (or a Phase Transfer Catalyzed variant using NaOH/Toluene) is often preferred solely due to raw material costs, provided that the engineering controls for handling Methyl Iodide are in place.

References

  • Hama, T., & Hartwig, J. F. (2008).[4][5] Palladium-Catalyzed

    
    -Arylation of Esters with Chloroarenes. Organic Letters, 10(7), 1549–1552. Link
    
  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[5] Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[5] Journal of the American Chemical Society, 124(42), 12557–12565. Link
    
  • Albéniz, A. C., & Espinet, P. (2006). Palladium-Catalyzed Coupling Reactions. Encyclopedia of Inorganic Chemistry. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted arenes by ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -arylation.[3][5][6] Link
    
  • Vertex AI Search. (2023). Synthesis of Methyl 2-(2-chlorobenzylideneaminooxymethyl)-2-methylpropanoate (Analogous substructure synthesis). 7

Sources

Comparative Bioactivity Profiling: Methyl 2-(2-chlorophenyl)-2-methylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Methyl 2-(2-chlorophenyl)-2-methylpropanoate represents a specific scaffold within the family of


-disubstituted phenylalkanoic acids. This structural class is pharmacologically significant, serving as the core architecture for Fibrates  (lipid-regulating agents) and a subset of NSAIDs  (Non-Steroidal Anti-Inflammatory Drugs).

The presence of the quaternary carbon (


-dimethyl) and the ortho-chlorine substituent creates a sterically hindered, lipophilic motif. This guide provides a rigorous framework for assessing the bioactivity of these derivatives, specifically focusing on their potential as selective COX-2 inhibitors  and anti-inflammatory agents , while comparing them against industry standards like Diclofenac  and Celecoxib .
Critical Mechanism Note: The Ester Prodrug Factor

The methyl ester moiety in these derivatives often acts as a prodrug to improve membrane permeability. In biological systems, intracellular esterases (e.g., carboxylesterase-1) typically hydrolyze the ester to the free acid (the active metabolite).

  • In Enzymatic Assays (Cell-free): You must test both the ester and the pre-hydrolyzed free acid to avoid false negatives.

  • In Cellular Assays: The ester often shows higher potency due to superior cellular uptake compared to the free acid.

Assessment Workflow Visualization

The following workflow outlines the logical progression from computational prediction to wet-lab validation.

BioactivityWorkflow cluster_legend Validation Phase Start Compound Library (Methyl Esters) Hydrolysis Chemical Hydrolysis (Generate Free Acids) Start->Hydrolysis Prepare Metabolites InSilico In Silico Profiling (Docking: COX-1/2, PPARα) Start->InSilico Predict Binding CellAssay Cellular Bioactivity (RAW 264.7 Macrophages) Start->CellAssay Test Prodrug (Permeability) EnzymeAssay Enzymatic Inhibition (Purified COX-1 vs COX-2) Hydrolysis->EnzymeAssay Test Active Species InSilico->EnzymeAssay Prioritize Hits Tox Cytotoxicity Screen (MTT / CC50) EnzymeAssay->Tox Potent Hits Only DataAnalysis Selectivity Index (SI) Calculation EnzymeAssay->DataAnalysis CellAssay->Tox Parallel Safety Check Tox->DataAnalysis

Figure 1: Integrated screening workflow ensuring both prodrug (ester) and active metabolite (acid) are evaluated correctly.

In Vitro Enzymatic Profiling (COX-1 vs. COX-2)[7]

The primary therapeutic target for chlorinated phenylpropanoates is the Cyclooxygenase (COX) enzyme system. The ortho-chloro substitution often enhances selectivity for the larger hydrophobic pocket of COX-2.

Experimental Protocol: Colorimetric Inhibitor Screening

Objective: Determine the IC50 and Selectivity Index (SI).

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2; Arachidonic Acid (substrate); TMPD (chromogenic substrate); Heme.

  • Preparation:

    • Dissolve derivatives in DMSO.

    • Crucial Step: Pre-incubate the enzyme with the Free Acid form of the derivative for 10 minutes. (The methyl ester may not bind effectively to the Arg-120 anchor in the COX active site).

  • Reaction: Initiate by adding Arachidonic Acid. The peroxidase activity of COX converts PGG2 to PGH2, oxidizing TMPD to a blue compound.

  • Measurement: Absorbance at 590 nm via microplate reader.

Comparative Performance Data (Mock Data for Benchmarking)

Researchers should aim for the following performance metrics when comparing their derivatives:

Compound IDStructure TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*Interpretation
Derivative 3a Methyl Ester>10045.2N/APoor binding (Prodrug form)
Derivative 3a-H Free Acid15.50.12 129 Highly Selective COX-2 Inhibitor
Diclofenac Standard Drug3.80.84.7Balanced / Moderate Selectivity
Celecoxib Standard Drug>500.05>1000High Selectivity Benchmark

*Selectivity Index (SI) = COX-1 IC50 / COX-2 IC50. Higher SI indicates reduced gastrointestinal side effect potential.

Cellular Bioactivity: Anti-Inflammatory Efficacy[7][8]

While enzymatic assays test binding, cellular assays validate membrane permeability and intracellular esterase activation.

Protocol: LPS-Induced NO Production in RAW 264.7 Cells

Rationale: Macrophages stimulated with Lipopolysaccharide (LPS) overexpress COX-2 and iNOS. This assay measures the compound's ability to enter the cell, hydrolyze (if ester), and suppress inflammatory mediators.

  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Induction: Treat cells with LPS (1 µg/mL) to trigger the inflammatory cascade.

  • Treatment: Co-treat with Methyl 2-(2-chlorophenyl)-2-methylpropanoate derivatives (0.1 - 50 µM).

  • Readout:

    • Nitric Oxide (NO): Measure nitrite in supernatant using Griess Reagent (540 nm).

    • PGE2 Levels: Quantify Prostaglandin E2 via ELISA.

Mechanistic Pathway Visualization

InflammationPathway LPS LPS Stimulus Receptor TLR4 Receptor LPS->Receptor NFkB NF-κB Activation Receptor->NFkB COX2_Gene COX-2 Expression NFkB->COX2_Gene Transcription COX2_Enz COX-2 Enzyme COX2_Gene->COX2_Enz Translation PGE2 PGE2 (Inflammation) COX2_Enz->PGE2 Catalysis Drug Methyl Propanoate Derivative Acid Free Acid (Metabolite) Drug->Acid Esterase Acid->COX2_Enz INHIBITION

Figure 2: Mechanism of Action. The methyl ester must be hydrolyzed intracellularly to inhibit the COX-2 enzyme effectively.

Secondary Screening: Cytotoxicity & Antimicrobial Potential

Chlorinated phenyl derivatives often exhibit off-target toxicity or secondary antimicrobial properties.

A. Cytotoxicity (Safety Profiling)
  • Assay: MTT or Resazurin reduction assay.

  • Cell Lines: HEK293 (Kidney) or HepG2 (Liver).

  • Acceptance Criteria: The CC50 (Cytotoxic Concentration 50%) should be at least 10x higher than the bioactive IC50.

    • Target: CC50 > 50 µM.[1]

B. Antimicrobial Screening (Optional)

Given the structural similarity to certain antifungal intermediates, screening against C. albicans or S. aureus is recommended.

  • Method: CLSI Broth Microdilution.

  • Standard: Fluconazole (Fungal) or Ciprofloxacin (Bacterial).

  • Relevance: High lipophilicity of the 2-chlorophenyl group often aids in penetrating fungal cell walls.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation.[2][3][4][5] Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. Link

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. Link

  • Satoh, T., et al. (2015). Esterase-activatable prodrugs: An approach to improving the bioavailability of poorly soluble drugs. Molecules, 20(3), 3633-3656. Link

  • Perpetuo, E. A., & Juliano, L. (2003). Kinetic characterization of the hydrolysis of non-steroidal anti-inflammatory drug esters by carboxylesterases. Biochemical Pharmacology, 66(10), 1963-1971. Link

Sources

A Senior Application Scientist's Guide to Thin-Layer Chromatography of Methyl 2-(2-chlorophenyl)-2-methylpropanoate: Method Development and Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous analysis of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 2-(2-chlorophenyl)-2-methylpropanoate, a key building block in various synthetic pathways, requires robust analytical methods to ascertain its purity. This guide provides an in-depth, experience-driven approach to developing a reliable Thin-Layer Chromatography (TLC) method for this compound, moving beyond a simple recitation of retention factors (Rf) to empower researchers with the principles of method design and interpretation.

The Foundational Role of TLC in Synthetic Chemistry

Thin-Layer Chromatography (TLC) remains an indispensable tool in the organic chemist's arsenal for its simplicity, speed, and cost-effectiveness.[1][2][3] It serves as a rapid qualitative check for reaction monitoring, compound identification, and purity assessment.[4][5][6] The principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase (typically a polar adsorbent like silica gel) and a mobile phase (a solvent or mixture of solvents).[7][8] The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying and comparing substances under specific chromatographic conditions.[9][10][11]

Strategic Development of a TLC Method for Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Given that specific, universally applicable Rf values for any given compound are not feasible due to their high dependency on experimental conditions, this guide focuses on a systematic approach to developing an optimized TLC system for Methyl 2-(2-chlorophenyl)-2-methylpropanoate.

Stationary Phase: The Unwavering Foundation

For the analysis of moderately polar organic molecules such as esters, silica gel is the stationary phase of choice.[4][8] Its surface is rich in silanol groups (Si-OH), which can engage in polar interactions (like hydrogen bonding and dipole-dipole interactions) with the analyte.[7] The polarity of Methyl 2-(2-chlorophenyl)-2-methylpropanoate, primarily dictated by its ester functional group and the chloro-substituted aromatic ring, makes silica gel an ideal stationary phase for achieving effective separation.

Mobile Phase Selection: The Art of Separation

The selection of an appropriate mobile phase is the most critical aspect of TLC method development.[1] The goal is to find a solvent system that moves the compound of interest to an Rf value ideally between 0.2 and 0.8, which allows for clear separation from both non-polar and highly polar impurities.[7]

Based on the structure of Methyl 2-(2-chlorophenyl)-2-methylpropanoate, a binary solvent system comprising a non-polar solvent and a moderately polar solvent is a logical starting point. A common and effective combination is a mixture of an aliphatic hydrocarbon like hexane or petroleum ether and an ester like ethyl acetate.

  • Hexane/Petroleum Ether: These non-polar solvents will have a low eluting strength on a polar silica gel plate.

  • Ethyl Acetate: As a more polar solvent, it will compete with the analyte for the active sites on the silica gel, thus moving the compound up the plate.

By systematically varying the ratio of these two solvents, the polarity of the mobile phase can be fine-tuned to achieve the desired separation.

Comparative Analysis of Mobile Phase Systems

To illustrate the process of mobile phase optimization, the following table presents hypothetical yet representative data for the TLC analysis of a sample of Methyl 2-(2-chlorophenyl)-2-methylpropanoate containing a less polar impurity (e.g., a starting material like 1-chloro-2-methylbenzene) and a more polar impurity (e.g., the hydrolyzed carboxylic acid).

Mobile Phase System (Hexane:Ethyl Acetate)Rf of Less Polar ImpurityRf of Methyl 2-(2-chlorophenyl)-2-methylpropanoateRf of More Polar ImpurityObservations
95:50.850.650.10Good separation of the product from the polar impurity. The non-polar impurity is high on the plate.
90:100.900.750.20Excellent separation between all three components. This is a strong candidate for an optimal system.
80:200.950.850.40The product and the non-polar impurity are too close to the solvent front, indicating the mobile phase is too polar.
70:30>0.95>0.950.60Poor separation; all components are moving too far up the plate.

Detailed Experimental Protocol for TLC Analysis

This protocol provides a step-by-step methodology for the TLC analysis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate.

Materials and Equipment:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Methyl 2-(2-chlorophenyl)-2-methylpropanoate sample

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

Procedure:

  • Preparation of the Mobile Phase: In a clean, dry beaker, prepare the desired mobile phase by mixing hexane and ethyl acetate in the chosen ratio (e.g., 90:10). Prepare enough solvent to have a depth of about 0.5 cm in the developing chamber.

  • Chamber Saturation: Pour the prepared mobile phase into the developing chamber. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and allow it to sit for at least 10-15 minutes to allow the atmosphere inside to become saturated with solvent vapors. This ensures a more uniform development of the TLC plate.

  • Plate Preparation: Using a pencil, gently draw a faint line across a TLC plate, approximately 1 cm from the bottom. This will be the origin line where the sample is spotted.

  • Sample Preparation: Dissolve a small amount of the Methyl 2-(2-chlorophenyl)-2-methylpropanoate sample in a volatile solvent like ethyl acetate or dichloromethane to create a dilute solution.

  • Spotting the Plate: Using a capillary tube, carefully spot a small amount of the prepared sample solution onto the origin line. The spot should be small and concentrated, ideally 1-2 mm in diameter. Allow the solvent to fully evaporate.

  • Developing the Plate: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring that the origin line is above the level of the mobile phase.[8] Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion of Development: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[7]

  • Visualization: Allow the solvent to completely evaporate from the plate in a fume hood. Visualize the separated spots by placing the plate under a UV lamp (254 nm). The aromatic nature of Methyl 2-(2-chlorophenyl)-2-methylpropanoate should allow it to be visualized as a dark spot on a fluorescent background. Circle the spots with a pencil.

  • Rf Value Calculation: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Rf value for each spot using the following formula:[11] Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualizing the TLC Workflow

The following diagram illustrates the logical workflow for developing and executing a TLC experiment for the analysis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate.

TLC_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep_mobile Prepare Mobile Phase (e.g., 90:10 Hexane:EtOAc) sat_chamber Saturate Developing Chamber prep_mobile->sat_chamber Pour into chamber develop Develop Plate sat_chamber->develop prep_plate Prepare & Spot TLC Plate prep_plate->develop Place in chamber visualize Visualize Spots (UV 254 nm) develop->visualize Dry plate calc_rf Calculate Rf Values visualize->calc_rf Measure distances assess_purity Assess Purity calc_rf->assess_purity Interpret results

Caption: Workflow for TLC Method Development and Analysis.

References

  • Thin-layer Chromatography (TLC) for the Separation and Identification of Drug Components. (2025, November 24).
  • CHEM 344 Thin Layer Chromatography.
  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. Retrieved from [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved from [Link]

  • Synthesis of methyl 2-(2-chlorobenzylideneaminooxymethyl)-2-methylpropanoate.
  • layer chromatographic tlc: Topics by Science.gov. Retrieved from [Link]

  • Thin–layer Chromatography (TLC) - Analytical Toxicology. (2017, July 14). Retrieved from [Link]

  • TLC-Thin Layer Chromatography - OperaChem. (2024, February 24). Retrieved from [Link]

  • Thin layer chromatography (TLC) is primarily a method for the rapid qualitative analysis of mixtures of organic compounds.
  • Thin Layer Chromatography in Drug Analysis - Research and Reviews. (2022, February 16). Retrieved from [Link]

  • Thin-layer chromatography - Wikipedia. Retrieved from [Link]

  • Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. (2023, December 12). Retrieved from [Link]

  • Couverture 2018.indd - Interchim. Retrieved from [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. (2026, February 5). Retrieved from [Link]

  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid - Quick Company. Retrieved from [Link]

  • 2.3C: The Retention Factor - Chemistry LibreTexts. (2022, April 8). Retrieved from [Link]

  • US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents.
  • Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC. (2017, April 27). Retrieved from [Link]

  • The Chromatographic Result in TLC.
  • Calculating retention factors for TLC (video) - Khan Academy. Retrieved from [Link]

  • TLC chromatogram. Tabel 1:-Retention factor (Rf) of identification... - ResearchGate. Retrieved from [Link]

  • EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents.
  • TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds - Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Rf value for TLC : r/chemhelp - Reddit. (2020, January 19). Retrieved from [Link]

  • Methyl propionate - the NIST WebBook. Retrieved from [Link]

  • CFBSA - The Royal Society of Chemistry. Retrieved from [Link]

Sources

A Guide to the Validation of Elemental Analysis for Methyl 2-(2-chlorophenyl)-2-methylpropanoate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of elemental analysis for the small molecule, Methyl 2-(2-chlorophenyl)-2-methylpropanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a self-validating system for trustworthy results, and positions elemental analysis within the broader context of modern analytical techniques.

Part 1: Foundational Principles and the Analyte

In the landscape of pharmaceutical development and quality control, confirming the absolute purity and elemental composition of a compound is a non-negotiable cornerstone.[1] Elemental analysis (EA) serves as a fundamental gatekeeper, providing a quantitative measure of the mass fractions of key elements within a sample.[2] This technique is uniquely powerful because, unlike many spectroscopic or chromatographic methods, it can readily detect the presence of inorganic impurities or residual solvents that might otherwise go unnoticed, thus preventing significant errors in molar mass calculations and subsequent biological or chemical assays.[3]

The most prevalent form of EA is combustion analysis, where a sample is burned in an oxygen-rich environment, and the resulting combustion products (such as CO₂, H₂O, and N₂) are quantitatively measured to determine the original elemental makeup.[4][5]

The Analyte: Methyl 2-(2-chlorophenyl)-2-methylpropanoate

This guide focuses on the validation of elemental analysis for Methyl 2-(2-chlorophenyl)-2-methylpropanoate, a specific organic compound. A precise understanding of its theoretical elemental composition is the first step in any validation process.

Chemical Structure:

Table 1: Theoretical Elemental Composition of Methyl 2-(2-chlorophenyl)-2-methylpropanoate

PropertyValue
Chemical FormulaC₁₁H₁₃ClO₂
Molecular Weight212.67 g/mol
Elemental Composition
Carbon (C)62.12%
Hydrogen (H)6.16%
Chlorine (Cl)16.67%
Oxygen (O)15.05%

Note: Theoretical values are calculated based on the chemical formula and standard atomic weights. These values serve as the "true" reference against which experimental results are compared during validation.

Part 2: A Framework for Validating the Elemental Analysis Method

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[6] According to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the United States Pharmacopeia (USP), this process involves a series of specific tests to demonstrate the method's performance.[7][8]

The following protocol is designed as a self-validating system, where successful completion of each step provides confidence in the method's reliability for analyzing Methyl 2-(2-chlorophenyl)-2-methylpropanoate.

Experimental Protocol: Elemental Analysis Validation

Instrumentation: A modern CHNS/O elemental analyzer based on the dynamic flash combustion principle.[9][10] The sample is combusted at high temperatures (e.g., >1000°C) in a pure oxygen environment. The resulting gases are separated and quantified using a thermal conductivity detector (TCD) or other appropriate detectors.[11]

Step 1: System Suitability Test (SST)

  • Causality: Before analyzing any sample, it is imperative to confirm that the instrument is performing correctly. The SST is a non-negotiable prerequisite that ensures the analytical system (the instrument, reagents, and analytical conditions) is fit for use on the day of analysis.

  • Methodology:

    • Analyze a certified, high-purity microanalytical standard substance with a known elemental composition (e.g., acetanilide).

    • Perform at least three replicate analyses.

    • The mean results for C, H, and N must fall within a strict tolerance of the certified values (typically ±0.3% absolute). The standard deviation of the replicates should also be within a predefined limit (e.g., ≤0.2%).

    • The system passes if these criteria are met. If not, troubleshooting (e.g., checking for leaks, replacing reagents) is required before proceeding.

Step 2: Specificity

  • Causality: Specificity ensures that the analytical signal is solely attributable to the elements of interest (C, H, Cl) in the analyte, without interference from other components like impurities, degradation products, or excipients that might be present in a formulated product.

  • Methodology:

    • Analyze a sample of Methyl 2-(2-chlorophenyl)-2-methylpropanoate.

    • Separately analyze a placebo (a mixture of all potential excipients without the active pharmaceutical ingredient, if applicable).

    • Analyze a "spiked" sample, where a known quantity of the analyte is added to the placebo.

    • The results should show no significant contribution to the C, H, or Cl content from the placebo. The analysis of the spiked sample should accurately recover the amount of the analyte added.

Step 3: Accuracy

  • Causality: Accuracy measures the closeness of the experimental results to the true or accepted reference value.[8] This is the most critical parameter for confirming the validity of the quantitative data.

  • Methodology:

    • Analyze a certified reference material (CRM) with a matrix similar to the analyte, if available.

    • Alternatively, analyze the highly purified Methyl 2-(2-chlorophenyl)-2-methylpropanoate sample (purity confirmed by an orthogonal method like HPLC) at least nine times across three different concentration levels (e.g., 3 determinations each at 80%, 100%, and 120% of the target sample weight).

    • Calculate the percent recovery for each element. The acceptance criterion is typically that the mean experimental values are within ±0.4% (absolute) of the theoretical values for C and H.

Step 4: Precision

  • Causality: Precision demonstrates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Methodology:

    • Repeatability (Intra-assay precision): A single analyst performs at least six determinations of a homogeneous sample of Methyl 2-(2-chlorophenyl)-2-methylpropanoate on the same day, using the same instrument.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day, and potentially on a different instrument.

    • The results are evaluated by calculating the Relative Standard Deviation (RSD). The acceptance criterion is typically an RSD of ≤1.0% for the replicate analyses at each level.

Step 5: Linearity and Range

  • Causality: Linearity confirms that the instrument's response is directly proportional to the amount of the element being analyzed over a specified range. The range is the interval over which the method is demonstrated to be precise, accurate, and linear.[8]

  • Methodology:

    • Prepare a series of at least five different sample weights of a standard substance (e.g., sulfanilamide for C, H, N, S analysis) spanning a range from approximately 50% to 150% of the target sample weight for Methyl 2-(2-chlorophenyl)-2-methylpropanoate.

    • Analyze each sample and plot the detector response (e.g., peak area) against the known mass of the element.

    • Perform a linear regression analysis. The acceptance criterion is a correlation coefficient (r²) of ≥0.999. The established range is confirmed by the demonstration of acceptable accuracy and precision at the extremes of the range.

Visualization of the Validation Workflow

G cluster_prep Phase 1: Preparation & System Check cluster_validation Phase 2: Method Performance Validation cluster_conclusion Phase 3: Finalization start Define Analytical Target Profile (ATP) sst System Suitability Test (SST) (Acetanilide Standard) start->sst pass_sst SST Pass? sst->pass_sst specificity Specificity (Analyte vs. Placebo) pass_sst->specificity Yes fail Method Fails Re-evaluate & Optimize pass_sst->fail No accuracy Accuracy (3 levels, n=9) specificity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision linearity Linearity & Range (5 levels, r² > 0.999) precision->linearity report Generate Validation Report linearity->report method_ok Validated Method Ready for Routine Use report->method_ok

Caption: Workflow for the validation of an elemental analysis method.

Part 3: Comparative Analysis of Analytical Techniques

While elemental analysis is fundamental for confirming empirical formulas and assessing absolute purity, a comprehensive characterization of a pharmaceutical compound requires a multi-faceted approach.[12] Other analytical techniques provide orthogonal information that is crucial for structural elucidation, impurity profiling, and final quality assessment.

Table 2: Comparison of Key Analytical Techniques for Small Molecule Characterization

ParameterElemental Analysis (EA)HPLC / GCMass Spectrometry (MS)NMR Spectroscopy
Information Provided Elemental composition (%C, H, N, S, etc.), empirical formula.Separation of components, impurity profile, quantification.Molecular weight, fragmentation patterns, molecular formula.Detailed atomic connectivity, 3D structure, stereochemistry.
Primary Use Purity confirmation, formula verification.[3]Purity determination, quantification of impurities and API.[13]Molecular weight confirmation, structural elucidation.[14]Unambiguous structure identification and elucidation.[15][16]
Sensitivity Milligram to microgram range.Microgram to nanogram (or lower).Picogram to femtogram.Milligram range.
Selectivity Low (measures total elemental content).High (separates individual compounds).High (based on mass-to-charge ratio).Very High (unique signal for each nucleus).
Key Strengths - Detects all components (organic, inorganic, solvent)- Provides absolute purity data- Simple, robust.- Excellent for quantifying known impurities- High resolution separation- Widely available and automated.- High sensitivity- Provides exact mass- Can be coupled with LC/GC for complex mixture analysis.- "Gold standard" for structure determination[16]- Non-destructive[15]- Can quantify without a specific standard (qNMR).
Key Limitations - No structural information- Cannot distinguish isomers- Destructive analysis.- Requires a reference standard for impurity identification- May not detect non-chromophoric impurities.- Isomers can be difficult to distinguish- Ionization efficiency can vary.- Relatively low sensitivity- Complex spectra can be difficult to interpret- High instrument cost.
Synergistic Application: A Holistic View

The true power in pharmaceutical analysis lies not in choosing one "best" technique, but in using them synergistically.

  • Elemental Analysis acts as the foundational check. If the %C and %H values for a batch of Methyl 2-(2-chlorophenyl)-2-methylpropanoate are off by 1%, it immediately signals a purity issue (e.g., residual solvent or an inorganic salt) that other methods might miss.[3]

  • HPLC would then be used to investigate that impurity, separating it from the main compound and quantifying its level relative to the active pharmaceutical ingredient (API).[13]

  • LC-MS could be employed to get a precise molecular weight of the unknown impurity peak from the HPLC, providing clues to its identity.[14][17]

  • NMR Spectroscopy would provide the definitive structural confirmation of both the main compound and, if isolated, the impurity, confirming atomic connectivity and resolving any ambiguity.[15][18]

Decision-Making in the Analytical Laboratory

G cluster_purity Purity & Composition cluster_impurities Impurity Profiling cluster_id Identification & Structure cluster_structure Definitive Structure question1 What is the primary analytical goal? q_purity Confirm absolute purity & empirical formula? question1->q_purity Composition q_impurities Separate & quantify organic impurities? question1->q_impurities Quantification q_id Confirm molecular weight of an unknown? question1->q_id Identification q_structure Determine unambiguous 3D structure? question1->q_structure Elucidation ans_ea Elemental Analysis (EA) q_purity->ans_ea ans_hplc HPLC / GC q_impurities->ans_hplc ans_ms Mass Spectrometry (MS) q_id->ans_ms ans_nmr NMR Spectroscopy q_structure->ans_nmr

Caption: A decision-making flowchart for selecting analytical techniques.

Conclusion

The validation of an elemental analysis method is a critical exercise in ensuring data integrity for pharmaceutical compounds like Methyl 2-(2-chlorophenyl)-2-methylpropanoate. By systematically evaluating parameters such as specificity, accuracy, precision, and linearity according to established regulatory guidelines, a robust and reliable method can be established. This guide has provided not only the procedural steps but also the scientific rationale underpinning them.

It is crucial for researchers and drug development professionals to recognize that elemental analysis, while fundamental, is one piece of a larger analytical puzzle. Its strength in determining absolute purity and confirming empirical formulae is best leveraged when combined with the separatory power of chromatography and the detailed structural insights from mass spectrometry and NMR spectroscopy. This integrated, multi-technique approach provides the most comprehensive and trustworthy characterization of a drug substance, ultimately ensuring product quality and patient safety.

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Validating Analytical Methods in Pharmaceuticals - Pharmuni. (n.d.).
  • Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules - Benchchem. (n.d.).
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24).
  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. (n.d.).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25).
  • Improving Small Molecule Characterization - AnalyteGuru - Thermo Fisher Scientific. (2018, June 6).
  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules | Analytical Chemistry - ACS Publications. (2023, January 10).
  • NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023, November 7).
  • Small Molecule Structure Characterisation - La Trobe University. (2025, November 28).
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (n.d.).
  • Basic principles and tests of organic element analysis | Universal Lab Blog. (2024, March 7).
  • Small molecule analysis using MS - Bioanalysis Zone. (n.d.).
  • Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs - Benchchem. (n.d.).
  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6).
  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020, July 22).
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” - Ijaresm. (2025, March 7).
  • FDA´s final Guidance on Elemental Impurities in Drug Products - ECA Academy. (2018, August 28).
  • CHN(O)S Elemental Analysis - Measurlabs. (n.d.).
  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing). (2021, December 21).
  • How Does a CHNSO Analyzer Work? - AZoM. (2023, November 2).
  • CHNS Elemental Analysers - The Royal Society of Chemistry. (2008, April 29).
  • Methods - C/H/N - Mikroanalytisches Laboratorium. (n.d.).
  • Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed. (n.d.).
  • FDA Perspective and Expectations for Control of Elemental Impurities in Drug Products. (n.d.).
  • Elemental Impurities analysis as per USP Chapter & & as per ICH Q3D guideline. (n.d.).
  • Determining Elemental Impurities in Pharmaceutical Products and Dietary Supplements - Thermo Fisher Scientific. (2016, May 1).

Sources

Safety Operating Guide

Methyl 2-(2-chlorophenyl)-2-methylpropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Executive Summary & Chemical Profile

The Core Directive: Methyl 2-(2-chlorophenyl)-2-methylpropanoate is a halogenated aromatic ester .[1] Its disposal is strictly governed by the presence of the chlorine atom on the phenyl ring.[1] Unlike standard organic esters, this compound cannot be commingled with non-halogenated waste streams (e.g., acetone, methanol, hexane) due to the formation of acidic byproducts (HCl) and potential dioxins during standard incineration.

Chemical Identity & Hazard Characteristics:

FeatureSpecificationOperational Implication
Functional Groups Aryl Chloride, Methyl EsterRequires "Halogenated Waste" stream.[1]
Physical State Viscous Oil or Low-Melting SolidMay require dissolution in a compatible solvent for transfer.[1]
Reactivity Ester HydrolysisDo not mix with strong acids or bases in waste containers to prevent exothermic hydrolysis and pressure buildup.
Flash Point Predicted >110°C (Combustible)Classified as "Ignitable" (D001) only if in flammable solvent.[1]
Toxicity Irritant (Skin/Eye), Aquatic Tox.All rinsate must be captured; zero drain disposal permitted.[1]

Pre-Disposal Risk Assessment

Before initiating disposal, you must validate the waste matrix. The presence of the ortho-chlorine substituent dictates the downstream incineration method.[1]

The Segregation Imperative (Causality)
  • Why we segregate: Standard organic waste incinerators operate at lower temperatures optimized for C/H/O compounds.[1] Introducing chlorinated aromatics into these units can corrode the scrubbers (via HCl generation) and release incomplete combustion byproducts.[1]

  • The Rule: If the waste contains >1% Halogen content , it must go into the Halogenated Waste stream.[1]

Personal Protective Equipment (PPE) Matrix
  • Hand Protection:

    • Routine Handling: Double-layer Nitrile (0.11 mm minimum).[1]

    • Spill Cleanup/Immersion: Barrier Laminate (Silver Shield®) or Viton®.[1] Chlorinated esters can permeate standard nitrile rapidly under continuous contact.[1]

  • Respiratory: If heating or aerosolizing, use a half-mask with Organic Vapor (OV) cartridges.[1]

Operational Protocol: Step-by-Step Disposal

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents cross-contamination.[1]

Phase 1: Waste Characterization & Container Selection
  • Select Container: Use HDPE (High-Density Polyethylene) or Glass (Amber).[1]

    • Scientist's Note: While esters can swell LDPE, HDPE offers sufficient chemical resistance for temporary storage. Avoid metal containers (steel) if the waste is potentially acidic or wet, as the chloride ion promotes pitting corrosion.

  • Verify Compatibility: Ensure the container is free of oxidizing agents (Nitric acid, Peroxides).[1]

Phase 2: Transfer & Bulking
  • Solubilization (If necessary): If the compound is a solid or viscous oil, dissolve it in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .[1]

    • Critical: If you use DCM, the entire volume is automatically Halogenated Waste. If you use Ethyl Acetate, the mixture is still Halogenated Waste because of the solute.

  • Transfer: Pour waste into the container using a wide-mouth funnel inside a fume hood.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[1]

Phase 3: Labeling & Documentation
  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.[1]

  • Mandatory Fields:

    • Constituents: Methyl 2-(2-chlorophenyl)-2-methylpropanoate (Write full name; do not use abbreviations).

    • Hazard Checkbox: [x] Toxic, [x] Irritant.

    • Stream: HALOGENATED ORGANIC.

Visual Workflows

Workflow A: Waste Segregation Logic

This decision tree ensures the compound never enters the wrong waste stream, preventing regulatory fines and safety hazards.

WasteSegregation Start Waste Generation: Methyl 2-(2-chlorophenyl)-2-methylpropanoate IsMixed Is it mixed with other solvents? Start->IsMixed CheckSolvent Identify Co-Solvent IsMixed->CheckSolvent Yes HalogenStream DISPOSAL STREAM: Halogenated Organic Waste (Red Can/Tag) IsMixed->HalogenStream No (Neat) Aqueous Aqueous Mixture CheckSolvent->Aqueous Water/Buffer Organic Organic Mixture CheckSolvent->Organic Acetone/DCM/EtOAc SepFunnel Perform Phase Separation (Separatory Funnel) Aqueous->SepFunnel Organic->HalogenStream Entire volume becomes Halogenated Waste SepFunnel->HalogenStream Organic Layer (Contains Target) NonHalogen Non-Halogenated Stream SepFunnel->NonHalogen Aqueous Layer (Only if validated <1% TOC)

Caption: Logic flow for segregating chlorinated ester waste. Note that mixing with non-halogenated solvents converts the entire volume to halogenated waste.[1]

Workflow B: Spill Response Protocol

Immediate actions for bench-top spills (>10 mL).

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Nitrile x2 + Goggles Alert->PPE Contain 3. CONTAIN Circle spill with absorbent socks PPE->Contain Absorb 4. ABSORB Use Vermiculite or Clay (Kitty Litter) Contain->Absorb Collect 5. COLLECT Scoop into wide-mouth jar (Solid Waste) Absorb->Collect Label 6. LABEL 'Debris contaminated with Halogenated Organics' Collect->Label

Caption: Sequential response for managing spills of methyl 2-(2-chlorophenyl)-2-methylpropanoate.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic).[1] However, it is regulated based on its characteristics :

  • Waste Codes:

    • D001 (Ignitable): Only if the waste matrix (solvent) has a flash point <60°C.[1]

    • Halogenated Solvents (F-List): If mixed with spent methylene chloride or chlorobenzene, it triggers F002 listing.[1]

  • Cradle-to-Grave Liability: You are responsible for this chemical until it is destroyed.[1] Ensure your waste hauler is certified for fuel blending or incineration with acid gas scrubbing .[1]

Contingency: Accidental Exposure[2]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2][3] Do not use alcohol/acetone (increases dermal absorption).[1]

  • Eye Contact: Flush for 15 minutes. The ester linkage may hydrolyze on the moist eye surface, potentially releasing localized acid; immediate irrigation is vital.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Chlorinated Phenyl Esters (General Class).[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Risk Assessment

Compound: Methyl 2-(2-chlorophenyl)-2-methylpropanoate Synonyms: Methyl 2-(2-chlorophenyl)isobutyrate; 2-(2-Chlorophenyl)-2-methylpropionic acid methyl ester. CAS Number (Analog): 115615-35-5 (Methyl 2-(2-chlorophenyl)propanoate) used as primary safety proxy due to structural homology. Physical State: Colorless to pale yellow liquid (predicted based on analogs).[1] Molecular Formula: C₁₂H₁₅ClO₂

GHS Hazard Classification

Based on structural analogs (halogenated aromatic esters), this compound is classified as WARNING .

Hazard CategoryH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3][4]
Serious Eye Damage H319 Causes serious eye irritation.[1][2][3][4][5]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][4]

Personal Protective Equipment (PPE) Strategy

The selection of PPE must be dynamic, adapting to the specific operation being performed. The following protocol ensures a self-validating safety system.

Core PPE Requirements[6]
  • Eye/Face Protection:

    • Standard: ANSI Z87.1 compliant safety glasses with side shields.

    • High Risk (Splashing/Synthesis): Chemical splash goggles. Face shields are required only if working with pressurized systems or large volumes (>500 mL).

  • Hand Protection:

    • Material: Nitrile rubber.

    • Thickness: Minimum 0.11 mm (4 mil) for incidental splash protection.

    • Breakthrough Time: Change gloves immediately upon contamination. For prolonged immersion, use Double-Gloving (Laminate inner / Nitrile outer).

  • Body Protection:

    • Standard: Chemical-resistant lab coat (cotton/polyester blend) buttoned to the neck.

    • Footwear: Closed-toe, non-perforated shoes (leather or synthetic leather).

Respiratory Protection Logic
  • Primary Control: All handling (weighing, transfer, reaction) must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Secondary Control: If fume hood access is compromised or for spill cleanup outside the hood, use a half-face respirator with Organic Vapor (OV) cartridges and N95 pre-filters.

Visualization: PPE Decision Logic

PPE_Selection Start Task Assessment Hood Is Fume Hood Available? Start->Hood Vol Volume > 100 mL? Hood->Vol Yes Level3 Respiratory PPE: Half-Mask (OV Cartridge), Goggles, Nitrile Gloves Hood->Level3 No (Critical Fail) Level1 Standard PPE: Safety Glasses, Nitrile Gloves, Lab Coat Vol->Level1 No Level2 Enhanced PPE: Splash Goggles, Double Gloves, Lab Coat Vol->Level2 Yes

Caption: Decision tree for selecting appropriate PPE based on engineering controls and volume.

Operational Handling Protocols

A. Receipt and Storage[1][3][4][6][7]
  • Inspection: Upon receipt, inspect the bottle for crystallization. If solid, the melting point is likely near room temperature.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly sealed to prevent hydrolysis.

  • Segregation: Store away from strong oxidizing agents and strong bases.

B. Weighing and Transfer (Liquid)
  • Equipment: Use a positive-displacement pipette or glass syringe for precise transfer. Avoid pouring directly from the stock bottle to minimize thread contamination.

  • Protocol:

    • Place the balance inside the fume hood or use a draft shield.

    • Tare the receiving vessel (flask/vial).

    • Transfer the liquid dropwise.

    • Immediately recap the stock bottle.

    • Wipe the exterior of the stock bottle with a Kimwipe dampened with acetone if any drip occurs.

C. Reaction Setup
  • Inert Atmosphere: As an ester, this compound is susceptible to hydrolysis. Perform reactions under Nitrogen or Argon atmosphere using standard Schlenk techniques.

  • Solvent Compatibility: Soluble in DCM, Ethyl Acetate, Methanol, and DMSO. Avoid aqueous bases unless hydrolysis is the intended reaction.

Emergency Response & Waste Disposal

Emergency Procedures
IncidentImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes .[3] Remove contact lenses if present.[3][5][6][7] Seek medical attention if irritation persists.
Skin Contact Wash with soap and plenty of water.[3][5] Remove contaminated clothing.[3][5][7]
Inhalation Move person to fresh air.[3][5][6][7] If breathing is difficult, give oxygen.
Spill (Small) Absorb with vermiculite or spill pads. Place in a sealed bag for disposal. Clean area with soap and water.[3][5][6]
Waste Disposal Plan
  • Classification: This compound is a Halogenated Organic Solvent/Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (like acetone/ethanol) if your facility separates them, as the chlorine atom requires specific high-temperature incineration protocols.

  • Container: Collect in high-density polyethylene (HDPE) or glass waste containers labeled "Halogenated Organic Waste."

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Evac Evacuate Area & Alert Personnel Spill->Evac PPE Don PPE: Goggles, Nitrile Gloves, Resp (if outside hood) Evac->PPE Absorb Absorb with Vermiculite/Pads PPE->Absorb Clean Clean Surface (Soap & Water) Absorb->Clean Dispose Dispose as Halogenated Waste Clean->Dispose

Caption: Step-by-step workflow for managing a laboratory spill of Methyl 2-(2-chlorophenyl)-2-methylpropanoate.

References

  • Fluorochem. (2025).[2][7] Safety Data Sheet: Methyl 2-(2-chlorophenyl)propanoate. Retrieved from

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Methyl 2-chloropropionate. Retrieved from

  • PubChem. (n.d.). Compound Summary: Methyl isobutyrate.[5][6][8] National Library of Medicine. Retrieved from

  • ECHA. (n.d.). C&L Inventory: Methyl 2-chloropropionate. European Chemicals Agency. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-chlorophenyl)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.